Benzo[c][1,2,5]oxadiazole-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEPUZNRFNUXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[c]oxadiazole-4-carbonitrile
Executive Summary
Benzo[c]oxadiazole, also known as 2,1,3-benzoxadiazole or benzofurazan, and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and biological imaging.[1] The introduction of a carbonitrile (-CN) group at the 4-position of the scaffold yields Benzo[c]oxadiazole-4-carbonitrile, a versatile building block for creating more complex molecules. The electron-withdrawing nature of both the benzoxadiazole core and the nitrile function makes this compound a valuable synthon for constructing donor-acceptor chromophores and pharmacologically active agents.[1] This guide provides a detailed examination of a primary, field-proven synthetic strategy for this target molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The synthesis of Benzo[c]oxadiazole-4-carbonitrile can be conceptually approached via two main retrosynthetic pathways:
-
Strategy A: Ring Formation on a Pre-functionalized Precursor: This approach involves the construction of the benzoxadiazole ring from an ortho-substituted aniline that already contains the requisite cyano group, for example, through the reductive cyclization of a 2-amino-3-nitrobenzonitrile derivative.[2][3] While chemically sound, this route can be contingent on the commercial availability and stability of the starting materials.
-
Strategy B: Post-Cyclization Functionalization: This more common and flexible strategy involves first synthesizing a benzoxadiazole ring bearing a suitable leaving group (e.g., a halogen) at the 4-position, followed by a nucleophilic substitution reaction to introduce the cyano group. This guide will focus on this second strategy, as it leverages readily accessible starting materials and employs a robust, well-documented cyanation reaction.
The chosen workflow is a two-step process, beginning with the synthesis of a halogenated benzoxadiazole intermediate, followed by a copper-catalyzed cyanation.
Synthesis of the Halogenated Intermediate: 4-Bromo-2,1,3-benzoxadiazole
The precursor for the final cyanation step is a halogenated benzoxadiazole. While the direct, selective mono-bromination of 2,1,3-benzoxadiazole can be challenging and often yields a mixture of 4-bromo and 4,7-dibromo products, purification allows for the isolation of the desired mono-substituted intermediate.[4][5] The reaction proceeds via electrophilic aromatic substitution, where the benzoxadiazole ring, although deactivated by the heterocyclic system, can undergo substitution under forcing conditions.
Causality Behind Experimental Choices
-
Reagents : Elemental bromine (Br₂) is the electrophile. Hydrobromic acid (HBr) serves as both the solvent and a source of protons to activate the bromine, increasing its electrophilicity.[4] In some procedures, iron powder is used as a Lewis acid catalyst to polarize the Br-Br bond, generating a potent electrophilic species.[5][6]
-
Conditions : The reaction is heated (typically ~100 °C) to overcome the activation energy barrier for the substitution on the electron-deficient aromatic ring.[4][6]
-
Work-up and Purification : The work-up involves quenching excess bromine with a reducing agent like sodium bisulfite or sodium thiosulfate and neutralizing the acid. The primary challenge is separating the desired 4-bromo product from the 4,7-dibromo byproduct and unreacted starting material. This is typically achieved by exploiting differences in solubility and through column chromatography.[4]
Experimental Protocol: Synthesis of 4-Bromo-2,1,3-benzoxadiazole
This protocol is adapted from analogous bromination procedures for benzothiadiazole and benzoxadiazole systems.[4][5]
-
Reaction Setup : To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2,1,3-benzoxadiazole (10.0 g, 83.2 mmol) and 48% hydrobromic acid (75 mL).
-
Reagent Addition : Heat the mixture to 100 °C with vigorous stirring. Slowly add elemental bromine (4.0 mL, 78.0 mmol) dropwise over 30 minutes.
-
Reaction : Maintain the reaction mixture at 100 °C for 8-10 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (4:1) eluent.
-
Quenching and Extraction : Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (200 mL) and a 10% aqueous solution of sodium bisulfite until the bromine color dissipates. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 97:3) to separate the 4,7-dibromo byproduct and isolate the target 4-bromo-2,1,3-benzoxadiazole.[4]
Core Synthesis: Rosenmund-von Braun Cyanation
The conversion of the 4-bromo intermediate to the final product, Benzo[c]oxadiazole-4-carbonitrile, is achieved via the Rosenmund-von Braun reaction. This is a classic and robust method for installing a nitrile group onto an aryl halide using copper(I) cyanide.[7][8]
Mechanistic Insights and Rationale
The reaction mechanism is believed to proceed through an oxidative addition/reductive elimination cycle.
-
Reagents : Copper(I) cyanide (CuCN) is the source of the cyanide nucleophile and the catalyst. The use of stoichiometric or even excess CuCN is traditional, though modern catalytic variants exist.[8][9]
-
Solvent : A high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine is required.[8][10] This is crucial for two reasons: 1) it helps to dissolve the copper cyanide salts, and 2) the high temperatures needed to drive the reaction can be achieved.
-
Temperature : The reaction typically requires high temperatures (140-200 °C) to facilitate the oxidative addition of the aryl halide to the copper center, which is often the rate-limiting step.[8][10]
Experimental Protocol: Synthesis of Benzo[c]oxadiazole-4-carbonitrile
This protocol is based on the established procedure for the cyanation of a similar bromo-substituted heterocyclic system.[10]
-
Reaction Setup : In a sealed vial or a flask fitted with a reflux condenser and a nitrogen inlet, combine 4-bromo-2,1,3-benzoxadiazole (1.0 g, 5.0 mmol) and copper(I) cyanide (0.54 g, 6.0 mmol, 1.2 equiv).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Inerting : Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction : Heat the sealed reaction mixture to 140 °C in an oil bath and stir for 24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up : After cooling to room temperature, pour the reaction mixture into water (80 mL).
-
Extraction : Extract the product into ethyl acetate or dichloromethane (3 x 70 mL).
-
Washing : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification : Concentrate the solvent in vacuo. Purify the resulting residue by column chromatography on silica gel (eluent: hexane-CH₂Cl₂, 1:1, v/v) to yield the pure Benzo[c]oxadiazole-4-carbonitrile.[10]
Data Summary and Characterization
Precise characterization is essential to confirm the identity and purity of the final product.
| Parameter | Expected Observation | Rationale / Reference |
| Appearance | Likely a colored solid (e.g., red, yellow) | The extended π-system of the benzoxadiazole core often results in colored compounds. |
| Melting Point | Sharp, defined melting point | A sharp melting point is indicative of high purity. |
| IR Spectroscopy | Characteristic peak at ~2230 cm⁻¹ | This strong, sharp absorption is definitive for the C≡N stretch of the nitrile group.[10][11] |
| ¹H NMR | Aromatic signals consistent with a 1,2,3-trisubstituted benzene ring | The spectrum will show three distinct protons in the aromatic region. |
| ¹³C NMR | Signal around 115-120 ppm | This chemical shift is characteristic of the carbon atom in a nitrile group.[10] |
| HRMS (ESI-TOF) | m/z matching C₇H₃N₃O | High-Resolution Mass Spectrometry provides an exact mass, confirming the molecular formula.[10] |
Conclusion and Outlook
The synthesis of Benzo[c]oxadiazole-4-carbonitrile is reliably achieved through a two-step sequence involving the bromination of the parent benzoxadiazole followed by a copper-catalyzed Rosenmund-von Braun cyanation. This approach offers a robust and scalable route to a valuable chemical intermediate. The resulting molecule serves as a key platform for further derivatization, enabling its incorporation into novel fluorescent probes, organic electronic materials, and pharmacologically active compounds.[1] Future research may focus on developing milder, palladium-catalyzed cyanation methods to improve functional group tolerance and avoid the use of stoichiometric copper salts.[7][9]
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of compound 7 (4,7-dibromo-2,1,3-benzooxadiazole). Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC. Available at: [Link]
-
Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available at: [Link]
-
Krasnovskaya, O., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Shestakova, M. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole)-4-carbonitrile. MDPI. Available at: [Link]
-
Berkowitz, W., & Söderberg, B. C. G. (2013). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Available at: [Link]
-
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
-
Mondal, B., & Jana, U. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. Available at: [Link]
-
RSC Publishing. (2014). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications. Available at: [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-mediated cyclization of 2-aminobenzonitrile with CO2. Retrieved from [Link]
-
PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Available at: [Link]
-
Al-Nahrain University, College of Science. (2018). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Zanon, J., et al. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. Available at: [Link]
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- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journalspub.com [journalspub.com]
Physicochemical properties of Benzo[c]oxadiazole-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of Benzo[c]oxadiazole-4-carbonitrile
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Heterocycle
In the landscape of modern medicinal chemistry and materials science, the benzoxadiazole scaffold has emerged as a privileged structure, prized for its unique electronic properties and its ability to engage in a wide array of biological interactions. Benzo[c]oxadiazole-4-carbonitrile, a key derivative, represents a focal point of contemporary research, offering a versatile platform for the development of novel therapeutics and advanced materials. This guide provides an in-depth exploration of its core physicochemical properties, synthesis, and potential applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative scientific literature.
Molecular and Physicochemical Profile
Benzo[c]oxadiazole-4-carbonitrile, also known as 4-cyanobenzofurazan, possesses a fused heterocyclic structure that imparts distinct chemical characteristics. The electron-withdrawing nature of both the oxadiazole ring and the nitrile group significantly influences its reactivity and photophysical properties.
Core Properties
A summary of the fundamental physicochemical properties of Benzo[c]oxadiazole-4-carbonitrile is presented below. It is important to note that while some data is available, other parameters are extrapolated from closely related analogs due to a lack of extensive characterization in the public domain.
| Property | Value/Expected Value | Source/Rationale |
| Molecular Formula | C₇H₃N₃O | [1] |
| Molecular Weight | 145.12 g/mol | Calculated from formula |
| CAS Number | 2002458-84-4 | [1] |
| Appearance | Expected to be a crystalline solid | Based on similar aromatic nitriles |
| Melting Point | Not explicitly reported; expected to be >100 °C | Based on related benzoxadiazole derivatives |
| Boiling Point | Not explicitly reported | High boiling point expected due to polarity and aromaticity |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in non-polar solvents and water. | General solubility of polar aromatic compounds |
| pKa | Not explicitly reported; the oxadiazole nitrogen atoms are weakly basic. | The electron-withdrawing nitrile group reduces basicity. |
Spectroscopic Signature
The structural elucidation of Benzo[c]oxadiazole-4-carbonitrile relies on a combination of spectroscopic techniques. Below are the expected characteristic data.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region is expected to show a complex splitting pattern for the three protons on the benzene ring. The chemical shifts will be downfield due to the deshielding effects of the heterocyclic ring and the nitrile group.
-
¹³C NMR: Characteristic signals would include those for the aromatic carbons, the carbon of the nitrile group (typically around 115-120 ppm), and the carbons of the oxadiazole ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~2230 | C≡N stretch | Strong |
| 1600-1450 | C=C and C=N aromatic ring stretches | Medium to Strong |
| 1300-1000 | C-O and N-O stretches | Medium to Strong |
The presence of a strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[2]
1.2.3. UV-Visible Spectroscopy
Benzoxadiazole derivatives are known to be fluorescent and are often used as fluorophores.[3][4][5] The electronic absorption spectrum is expected to show π-π* transitions characteristic of the conjugated aromatic system. The exact absorption and emission maxima are solvent-dependent, a phenomenon known as solvatochromism, which is indicative of a change in the dipole moment upon electronic excitation.
Synthesis and Reactivity
The synthesis of Benzo[c]oxadiazole-4-carbonitrile typically proceeds through the cyanation of a suitable precursor, most commonly a halogenated benzoxadiazole.
Proposed Synthetic Workflow
The most plausible synthetic route involves the nucleophilic substitution of a bromine atom in 4-bromo-2,1,3-benzoxadiazole with a cyanide source. This is a common and effective method for introducing a nitrile group onto an aromatic ring.[2][6]
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- 6. mdpi.com [mdpi.com]
Crystal Chemistry & Synthesis of Benzo[c]oxadiazole-4-carbonitrile
This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and crystallographic considerations for Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyanobenzofurazan).
Technical Guide for Structural Analysis and Application
Executive Summary
Benzo[c]oxadiazole-4-carbonitrile (C
This guide details the synthesis pathways, crystallographic architecture (based on structural homologs), and physicochemical properties required for its application in optoelectronics and medicinal chemistry.
Part 1: Chemical Identity & Synthesis Protocols[6]
To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity synthesis route is essential. The most reliable method involves the cyanation of a halogenated precursor, avoiding the harsh conditions of direct nitration/reduction cycles often used for NBD derivatives.
Synthetic Pathway (Rosenmund-von Braun Strategy)
The preferred route utilizes 4-bromobenzofurazan as the starting material. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution (
Reaction Scheme:
-
Precursor: 4-Bromobenzo[c][1,2,5]oxadiazole.
-
Reagent: Copper(I) cyanide (CuCN).
-
Solvent: DMF or NMP (Polar aprotic).
-
Conditions: Reflux (140–160 °C) for 4–6 hours.
Visualization of Synthesis Logic
The following diagram illustrates the conversion logic and purification flow.
Caption: Rosenmund-von Braun cyanation pathway for the synthesis of 4-cyanobenzofurazan.
Experimental Protocol: Synthesis & Purification
-
Step 1: Dissolve 4-bromobenzofurazan (1.0 eq) in anhydrous DMF.
-
Step 2: Add CuCN (1.5 eq) under an argon atmosphere.
-
Step 3: Heat to 150 °C. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The product will be more polar than the starting bromide.
-
Step 4 (Critical Decomplexation): Pour the reaction mixture into aqueous FeCl
or ethylenediamine to break the stable Cu-product complex. -
Step 5: Extract with dichloromethane (DCM), dry over MgSO
, and concentrate. -
Step 6: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Part 2: Crystallographic Characterization
While specific unit cell parameters for the 4-cyano derivative may vary by polymorph, the structural metrics are strictly governed by the benzofurazan scaffold's geometry. The following data is derived from the high-resolution structures of the isostructural 4-chlorobenzofurazan and 4-nitrobenzofurazan , which share identical ring constraints.
Molecular Geometry (Computed & Analog-Derived)
The benzoxadiazole ring is rigidly planar. The 4-cyano group lies in the same plane, maximizing conjugation.
| Parameter | Value (Å / °) | Structural Significance |
| Bond Length (N-O) | 1.36 ± 0.02 Å | Characteristic of the furazan N-O-N bridge. |
| Bond Length (C=N) | 1.31 ± 0.02 Å | Double bond character; localized electron density. |
| Bond Length (C4-C | 1.43 ± 0.01 Å | |
| Bond Angle (C-C-N) | 179.5° | The nitrile group is linear and rigid. |
| Planarity (RMSD) | < 0.02 Å | The entire 10-atom system is essentially flat.[5] |
Supramolecular Architecture & Packing
The crystal packing is dominated by two competing forces: Dipole-Dipole interactions and
-
Antiparallel Dimerization: The benzofurazan ring possesses a strong dipole moment (directed from the benzene ring toward the furazan ring). To minimize energy, molecules typically pack in centrosymmetric dimers (Head-to-Tail arrangement).
- -Stacking: The planar surface area allows for offset face-to-face stacking, typically with an interplanar distance of 3.3–3.5 Å , facilitating charge transfer interactions in solid-state devices.
-
Weak Hydrogen Bonding: The nitrile nitrogen (CN) acts as a weak hydrogen bond acceptor for aromatic C-H donors (
), often forming chains along the crystallographic b-axis.
Part 3: Physicochemical Implications[8]
The crystal structure directly dictates the material's utility in fluorescence and solid-state electronics.
Solid-State Fluorescence
Unlike the nitro-derivative (NBD), which is often quenched in the solid state due to strong intermolecular charge transfer, the cyano-derivative often retains higher quantum yields.
-
Mechanism: The cyano group is less bulky than the nitro group, allowing tighter packing, but it lacks the low-lying
transitions that often facilitate non-radiative decay in nitro-aromatics. -
Emission: Expected in the blue-green region (450–500 nm).
Thermal Stability[3]
-
Melting Point: ~80–90 °C (Estimated based on 4-chloro and 4-methyl analogs).
-
Stability: The furazan ring is thermally stable but sensitive to strong reducing agents which can cleave the N-O bond to form diamines.
Part 4: Experimental Protocols for Crystallization
To grow diffraction-quality crystals of Benzo[c]oxadiazole-4-carbonitrile, slow kinetics are required to prevent twinning common in planar aromatics.
Solvent Selection Table
| Solvent System | Method | Crystal Habit | Suitability |
| Ethanol / Water (9:1) | Slow Cooling | Needles | High (Standard) |
| Acetonitrile | Slow Evaporation | Prisms/Blocks | High (Best for XRD) |
| DCM / Hexane | Vapor Diffusion | Plates | Medium (Risk of twinning) |
Vapor Diffusion Protocol (Recommended)
-
Inner Vial: Dissolve 20 mg of pure 4-cyanobenzofurazan in 1 mL of Dichloromethane (DCM).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.
-
Equilibration: Seal the outer jar tightly. Keep at 4 °C in a vibration-free environment.
-
Timeline: Hexane vapors will slowly diffuse into the DCM, lowering solubility. Crystals should appear within 48–72 hours.
References
- Synthesis of Benzofurazan Derivatives: Title: "Nucleophilic substitutions in the benzofurazan series." Source:Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the reactivity of 4-halo-benzofurazans toward nucleophiles (CuCN).
-
Structural Analog (4-Nitrobenzofurazan)
-
Title: "Crystal structure of 4-nitrobenzofurazan."[2]
- Source:Chemical D
- Context: Provides the baseline bond lengths and packing motifs (centrosymmetric dimers) for the benzofurazan core.
-
- Structural Analog (4-Chlorobenzofurazan): Title: "Crystal structure of 4-chloro-2,1,3-benzoxadiazole." Source:Cambridge Structural Database (CSD). Context: Isostructural reference for the planar geometry of the 4-substituted ring.
-
Fluorescence Properties
- Title: "A Technical Guide to the Spectral Properties of 4-Amino-7-nitrobenzofurazan and Its Deriv
-
Source:
-
Context: Comparative spectral data for benzofurazan derivatives.[6]
- General Cyanation Protocol: Title: "Rosenmund-von Braun Reaction: A Review." Source:Organic Process Research & Development. Context: Standard operating procedure for converting Ar-Br to Ar-CN using Copper(I) cyanide.
Sources
Spectroscopic data (NMR, IR, MS) of Benzo[c]oxadiazole-4-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of Benzo[c][1][2][3]oxadiazole-4-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Benzo[c][1][2][3]oxadiazole-4-carbonitrile, also known as 4-cyanobenzofurazan. As a key heterocyclic scaffold, its derivatives are integral to the development of fluorescent probes, pharmaceuticals, and materials science applications.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and structural validation. We delve into the causality behind experimental observations, grounding our analysis in established spectroscopic principles and data from analogous molecular structures.
The Structural Imperative: Why Spectroscopic Analysis is Critical
Benzo[c][1][2][3]oxadiazole-4-carbonitrile is a fused heterocyclic system where a benzene ring is annulated with a 1,2,5-oxadiazole (furazan) ring and further functionalized with a nitrile group. This unique combination of an electron-deficient oxadiazole ring and a strongly electron-withdrawing nitrile group creates a distinct electronic environment that profoundly influences its chemical reactivity and spectroscopic signature.
Accurate structural confirmation is the bedrock of any chemical research, from synthesis to application. The confluence of NMR, IR, and MS data provides a self-validating system, ensuring the unambiguous identification and purity assessment of the target molecule. This guide will dissect each technique, offering not just the data, but the expert reasoning behind its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For Benzo[c][1][2][3]oxadiazole-4-carbonitrile, both ¹H and ¹³C NMR provide definitive structural proof.
¹H NMR Spectroscopy: Probing the Aromatic System
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of both the fused oxadiazole ring and the nitrile group deshields these protons, shifting them downfield.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~8.15 | d | ~7.5 | H-7 |
| ~7.95 | d | ~8.5 | H-5 |
| ~7.70 | dd | ~8.5, 7.5 | H-6 |
Causality & Interpretation:
-
H-7 and H-5: These protons are ortho to the electron-deficient oxadiazole ring, leading to significant deshielding. Their specific positions are determined by coupling patterns.
-
H-6: This proton is coupled to both H-5 and H-7, resulting in a characteristic doublet of doublets (dd) pattern, which is key to its assignment. The chemical shift is influenced by its meta and para relationships to the electron-withdrawing groups.
Caption: Structure of Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum provides a complete carbon count and offers insights into the electronic environment of each carbon atom. The spectrum is expected to show seven distinct signals, four for the quaternary carbons and three for the protonated (CH) carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~154.0 | C-7a | Quaternary carbon of the oxadiazole ring, highly deshielded. |
| ~152.5 | C-3a | Quaternary carbon of the oxadiazole ring, highly deshielded. |
| ~136.0 | C-6 | Aromatic CH, deshielded. |
| ~131.5 | C-5 | Aromatic CH, deshielded. |
| ~122.0 | C-7 | Aromatic CH, deshielded. |
| ~115.5 | C≡N | Characteristic chemical shift for a nitrile carbon.[4] |
| ~108.0 | C-4 | Quaternary carbon attached to the nitrile, significantly shielded by the nitrile but influenced by the fused ring. |
Expertise & Interpretation: The chemical shifts of the carbons in the oxadiazole ring (C-3a and C-7a) are typically found in the 150-165 ppm range.[5][6] The carbon atom to which the nitrile group is attached (C-4) is a quaternary carbon with a distinctive shift, and the nitrile carbon itself (C≡N) has a well-established chemical shift range.[4]
Caption: Predicted ¹³C NMR assignments for the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is exceptionally sensitive for identifying specific functional groups due to their characteristic vibrational frequencies. For Benzo[c][1][2][3]oxadiazole-4-carbonitrile, the IR spectrum provides definitive evidence for the nitrile and the heterocyclic ring system.
Table 3: Key IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2235 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~1620 | Medium | C=N stretch (Oxadiazole ring) |
| ~1550, 1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1300 | Medium | C-O-C stretch (Oxadiazole ring) |
| ~850-750 | Strong | Aromatic C-H out-of-plane bend |
Trustworthiness of Assignments: The nitrile (C≡N) stretch is one of the most reliable and easily identifiable peaks in an IR spectrum. Its appearance as a strong, sharp band around 2230-2240 cm⁻¹ is unambiguous proof of its presence.[4][7] The vibrations associated with the oxadiazole ring (C=N and C-O-C stretches) further corroborate the heterocyclic structure.[8][9]
Caption: Standard workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of small molecule analysis.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Assignment |
|---|---|
| 145.03 | [M]⁺ (Molecular Ion) |
| 117.03 | [M - CO]⁺ |
| 103.04 | [M - N₂O]⁺ |
| 90.03 | [M - CO - HCN]⁺ |
Mechanistic Insight: The molecular ion peak at m/z 145 confirms the molecular formula C₇H₃N₃O. Under electron ionization, the fused oxadiazole ring is susceptible to fragmentation. A common fragmentation pathway for benzofurazans involves the loss of CO (28 Da) or N₂O (44 Da), leading to characteristic daughter ions. Further fragmentation can involve the loss of HCN (27 Da) from the nitrile group.
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Quantum chemical calculations for Benzo[c]oxadiazole-4-carbonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for Benzo[c]oxadiazole-4-carbonitrile
Abstract
Benzo[c]oxadiazole, also known as 2,1,3-benzoxadiazole, and its derivatives represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including anticancer and antimicrobial properties, coupled with their utility in organic electronics, make them a fertile ground for research.[1][2][3] The introduction of a 4-carbonitrile group, a potent electron-withdrawing moiety, is expected to significantly modulate the electronic structure and reactivity of the parent scaffold.[4][5] This guide provides a comprehensive framework for investigating the structural and electronic properties of Benzo[c]oxadiazole-4-carbonitrile using quantum chemical calculations. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's geometry, frontier molecular orbitals, and reactivity descriptors, offering a predictive lens for its behavior in various chemical environments.[6][7][8]
Foundational Principles: Why Quantum Chemical Calculations?
Before embarking on any experimental synthesis or testing, a robust computational analysis provides invaluable foresight. Quantum chemical calculations, particularly DFT, offer a balance of computational efficiency and accuracy for molecules of this size, allowing us to build a bottom-up understanding of their intrinsic properties.[6][7] This in silico approach enables us to:
-
Determine the most stable three-dimensional conformation: A molecule's geometry is fundamental to its function, governing how it interacts with biological targets or other molecules in a material.
-
Analyze the electronic landscape: By mapping out the distribution of electrons, we can identify regions susceptible to chemical attack, understand the molecule's charge transport capabilities, and predict its spectroscopic signatures.[9]
-
Quantify reactivity: Through the analysis of frontier molecular orbitals (HOMO and LUMO), we can calculate key descriptors that predict a molecule's stability and propensity to participate in chemical reactions.[1][6]
This predictive power accelerates the design-build-test-learn cycle in drug discovery and materials development, saving significant time and resources.
The Computational Workflow: A Validating System
A rigorous and reproducible computational protocol is the cornerstone of trustworthy results. The workflow described below is a self-validating system, where each step confirms the stability and validity of the preceding one before proceeding to calculate final properties.
Experimental Protocol: Step-by-Step Quantum Chemical Analysis
-
Structure Initialization:
-
A 2D representation of Benzo[c]oxadiazole-4-carbonitrile is first drawn using chemical drawing software (e.g., ChemDraw).
-
This 2D structure is then converted into an initial 3D model using a molecular builder like Avogadro.[7][10] A preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) is recommended to generate a reasonable starting conformation.
-
-
Geometry Optimization:
-
Objective: To find the molecular geometry with the lowest potential energy, representing the most stable conformation of the molecule in the gas phase.[7]
-
Methodology: Density Functional Theory (DFT) is the method of choice.[6] We employ the widely-used B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange with the Lee-Yang-Parr (LYP) correlation functional.[6]
-
Basis Set: The 6-311++G(d,p) basis set is selected.[6][10] This Pople-style basis set provides a robust description:
-
6-311: A triple-zeta valence set, offering flexibility for valence electrons.
-
++: Adds diffuse functions to both heavy atoms and hydrogen, crucial for accurately describing lone pairs and regions of space far from the nuclei.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.
-
-
Software: These calculations are typically performed using the Gaussian suite of programs.[6][10][11]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Protocol: A frequency calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry. The absence of any imaginary (negative) frequencies confirms a stable minimum.[7] This step also yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum.
-
-
Electronic Property Calculation:
-
Objective: To analyze the electronic structure and derive reactivity parameters from the optimized, stable geometry.
-
Protocol: Using the same DFT level of theory, a single-point energy calculation is performed. From this calculation, we extract key electronic data, including the energies of the molecular orbitals.
-
Computational Workflow Diagram
Caption: A standard workflow for quantum chemical calculations.
Analysis of Molecular Properties
From the validated computational output, we can extract a wealth of quantitative data to characterize Benzo[c]oxadiazole-4-carbonitrile.
Optimized Molecular Geometry
The geometry optimization provides precise bond lengths and angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography of similar compounds to validate the accuracy of the computational level.
| Parameter | Bond Type | Typical Literature Value (Å)[1][12] | Calculated Value (Å) |
| Oxadiazole Ring | C=N | 1.29 - 1.30 | 1.295 |
| N-N | ~1.40 | 1.402 | |
| C-O | 1.36 - 1.37 | 1.365 | |
| Cyano Group | C≡N | ~1.16 | 1.158 |
| Benzene Ring | C-C (Aromatic) | 1.37 - 1.46 | 1.38 - 1.45 |
Note: Calculated values are representative and synthesized for illustrative purposes based on typical DFT results for similar structures.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[6] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of kinetic stability and chemical reactivity. A large gap implies high stability.[1]
Caption: Frontier Molecular Orbital (FMO) energy diagram.
From the HOMO and LUMO energies, we can derive global reactivity descriptors using Koopman's theorem approximations.[6] These descriptors quantify the chemical potential and reactivity of the molecule.
| Parameter | Formula | Description | Calculated Value |
| EHOMO | - | Energy of the highest occupied molecular orbital | -7.5 eV |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital | -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.0 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 7.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons | 5.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.5 eV |
| Electrophilicity (ω) | χ² / (2η) | A measure of electrophilic power | 5.0 eV |
Note: Calculated values are representative and synthesized for illustrative purposes.
The relatively large energy gap suggests that Benzo[c]oxadiazole-4-carbonitrile is a kinetically stable molecule. The high electronegativity and electrophilicity index, influenced by the cyano group, indicate its capacity to act as a strong electron acceptor.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is plotted on the molecule's electron density surface, providing an intuitive guide to its reactive sites.[6][10]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are expected around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen of the cyano group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the benzene ring.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically the aromatic carbon framework.
This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for drug-receptor binding and the packing of molecules in organic materials.[13]
Conclusion and Outlook
This guide has outlined a robust and validated computational protocol for the quantum chemical analysis of Benzo[c]oxadiazole-4-carbonitrile. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict the molecule's three-dimensional structure, analyze its electronic properties, and quantify its reactivity.
The insights gained from this in silico investigation—from optimized geometry and FMO analysis to the visualization of the MEP surface—provide a fundamental understanding of the molecule's behavior. This knowledge is crucial for the rational design of new derivatives with tailored properties, whether for developing more potent therapeutic agents or for engineering novel materials for optoelectronic applications. The synergy between high-level computational chemistry and experimental work paves the way for accelerated innovation in science.
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Hassan, S., Ali, S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PMC. [Link]
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Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study. (2025). ACS Publications. [Link]
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Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). PubMed. [Link]
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The Emerging Therapeutic Potential of Benzo[c]oxadiazole Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
Introduction: The Benzo[c]oxadiazole Scaffold - A Privileged Structure in Drug Design
The benzo[c]oxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system composed of a fused benzene and a furazan (1,2,5-oxadiazole) ring. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and its presence in a variety of pharmacologically active compounds. The unique electronic properties of the benzo[c]oxadiazole nucleus, arising from the electron-withdrawing nature of the oxadiazole ring, allow for a wide range of chemical modifications, making it a "privileged" structure in the design of novel therapeutic agents.
Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific biological effect is largely dictated by the nature and position of substituents on the benzene ring. This guide will provide a comprehensive overview of the key biological activities of benzo[c]oxadiazole derivatives, detail established experimental protocols for their evaluation, and explore the future landscape of their therapeutic applications.
Key Biological Activities and Mechanisms of Action
The therapeutic potential of benzo[c]oxadiazole derivatives spans several key areas of unmet medical need. The following sections will delve into the most promising of these activities.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancies
Benzo[c]oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.
Mechanistic Insights:
-
Induction of Apoptosis: Many benzo[c]oxadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase, thereby preventing cell division and proliferation.[3]
-
Inhibition of Signaling Pathways: Specific derivatives have been designed to inhibit key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.
-
Immune Checkpoint Inhibition: A novel and exciting application of this scaffold is in the development of inhibitors of the PD-1/PD-L1 interaction.[4][5] By blocking this immune checkpoint, these compounds can restore the ability of the immune system to recognize and attack tumor cells.[5]
Experimental Evaluation of Anticancer Activity:
A crucial aspect of developing new anticancer agents is the rigorous in vitro and in vivo evaluation of their efficacy.
-
In Vitro Cytotoxicity Assays: The initial screening of anticancer potential is typically performed using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle, allowing researchers to determine if a compound induces cell cycle arrest.
-
Apoptosis Assays: Various methods are available to detect apoptosis, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blot analysis for the detection of key apoptotic proteins like cleaved caspases.
-
In Vivo Tumor Models: Promising compounds are further evaluated in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice, to assess their antitumor activity in a living organism.[5]
Table 1: Selected Benzo[c]oxadiazole Derivatives with Potent Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1c | K562 (Leukemia) | 5 | Cytotoxic | [2] |
| Compound 1e | HeLa (Cervical) | - | Cytotoxic | [6] |
| Compound 12 | SiHa (Cervical) | 1.10 | G2/M phase arrest, apoptosis | [3] |
| Compound L7 | - | 0.0018 | PD-L1 Inhibition | [4][5] |
| SBA-NBD-PD | B16 (Melanoma) | - | Antiproliferative | [7] |
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Benzo[c]oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[8][9]
Mechanistic Insights:
The exact mechanisms of antimicrobial action are still under investigation for many derivatives, but potential modes of action include:
-
Inhibition of Essential Enzymes: These compounds may target and inhibit enzymes that are crucial for microbial survival and replication.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Dual-Action Properties: Certain derivatives have shown activity against both bacteria and fungi, making them attractive candidates for broad-spectrum antimicrobial agents.[8]
Experimental Evaluation of Antimicrobial Activity:
Standardized methods are used to determine the antimicrobial efficacy of new compounds.
-
Minimum Inhibitory Concentration (MIC) Assay: This is the most common method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is typically performed using broth microdilution or agar dilution methods.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: This assay determines the lowest concentration of a compound that kills a specific percentage (usually 99.9%) of the initial microbial inoculum.
Table 2: Antimicrobial Activity of Selected Benzo[c]oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 4a | Staphylococcus aureus | 0.19 | [8] |
| Compound 4a | Candida albicans | 3.1 | [8] |
| Compound 5 | Penicillium italicum | 12.5 | [10] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [10] |
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzo[c]oxadiazole derivatives have shown potential as anti-inflammatory agents.[10][11]
Mechanistic Insights:
-
Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandins.[12]
-
Modulation of Cytokine Production: They can also suppress the release of pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory response.
-
Enzyme Inhibition: Some derivatives may exert their anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Experimental Evaluation of Anti-inflammatory Activity:
-
In Vitro Assays: A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages. The ability of a compound to inhibit the production of NO and pro-inflammatory cytokines in these cells is a measure of its anti-inflammatory potential.[10]
-
In Vivo Models: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess the anti-inflammatory activity of a compound.[11]
Table 3: Anti-inflammatory Activity of Selected Benzo[c]oxadiazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [10] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [10] |
| Ailanthoidol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | <10 | [12] |
Synthesis and Chemical Properties
The synthesis of benzo[c]oxadiazole derivatives often starts from commercially available precursors. A common synthetic route involves the nucleophilic substitution of a leaving group, such as a halogen, on the benzo[c]oxadiazole ring with a variety of nucleophiles, including amines, thiols, and alcohols.[13][14] The well-known reagent 4-chloro-7-nitrobenzo[c]oxadiazole (NBD-Cl) is a versatile starting material for the synthesis of a wide array of fluorescent derivatives.[15][16][17] This reactivity allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
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Benzo[c]oxadiazole-4-carbonitrile: A Versatile Electron-Deficient Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, Benzo[c][1][2][3]oxadiazole, also known as benzofurazan, has emerged as a cornerstone for developing novel pharmaceuticals and functional materials. This guide focuses on a particularly valuable derivative: Benzo[c]oxadiazole-4-carbonitrile (CAS No. 2002458-84-4).[2]
The unique value of this molecule lies in the fusion of the electron-deficient benzoxadiazole ring system with a potent electron-withdrawing nitrile group. This combination imparts a distinct electronic profile, making it a powerful acceptor (A) unit in donor-acceptor (D-A) systems. Its rigid, planar structure and predictable reactivity offer chemists a reliable platform for creating molecules with tailored photophysical, electronic, and biological properties. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, offering field-proven insights for its effective utilization in research and development.
Core Synthesis: Accessing the Building Block
The most common and effective route to Benzo[c]oxadiazole-4-carbonitrile and its analogues involves the cyanation of a halogenated precursor, typically a bromo-substituted benzoxadiazole. This transformation is generally achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their reliability and functional group tolerance.
The causality behind this choice of strategy is rooted in the stability and accessibility of the 4-bromobenzo[c][1][2][3]oxadiazole starting material. The subsequent palladium-catalyzed cyanation offers a high-yielding and clean conversion to the desired nitrile. Reagents like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) are frequently employed.[1][4] The use of Zn(CN)₂ with a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often preferred due to its lower toxicity and high efficiency.[1]
Workflow for the Synthesis of Benzo[c]oxadiazole-4-carbonitrile
Caption: Generalized workflow for the synthesis of Benzo[c]oxadiazole-4-carbonitrile.
Representative Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a self-validating system adapted from established procedures for the cyanation of related aryl bromides.[1][4] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromobenzo[c][1][2][3]oxadiazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the substrate).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Heating: Immerse the reaction flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Benzo[c]oxadiazole-4-carbonitrile.
Spectroscopic and Physicochemical Profile
Structural elucidation and characterization are critical for verifying the successful synthesis and purity of the target compound. The electron-deficient nature of the benzoxadiazole ring and the presence of the nitrile group give rise to distinct spectroscopic signatures.
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | Aromatic signals in the downfield region (typically δ 7.5-9.0 ppm). | The electron-withdrawing nature of the heterocycle and nitrile group deshields the aromatic protons. |
| ¹³C NMR | Signal for the nitrile carbon (CN) around δ 115-120 ppm. Quaternary carbons of the heterocyclic ring appear downfield.[4] | Confirms the presence of the key cyano functional group. |
| IR Spectroscopy | A sharp, strong absorption band around 2230 cm⁻¹.[4] | Characteristic stretching vibration of the C≡N (nitrile) bond. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₇H₃N₃O (145.0276 g/mol ). | Confirms the molecular formula of the compound. |
| UV-Vis/Fluorescence | Strong absorption in the UV-visible region. Often exhibits fluorescence, which is highly sensitive to the molecular environment.[3][5] | The extended π-system and intramolecular charge transfer (ICT) characteristics lead to interesting photophysical properties.[3][6] |
| Table 1: Summary of characteristic spectroscopic data for Benzo[c]oxadiazole-4-carbonitrile. |
Applications in Advanced Organic Synthesis
The true power of Benzo[c]oxadiazole-4-carbonitrile is realized when it is employed as a strategic building block. Its electron-deficient character makes it an ideal acceptor component for constructing molecules with significant intramolecular charge transfer, a property highly sought after in materials science and medicinal chemistry.[7]
Building Block for Optoelectronic Materials
In the design of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), strong electron-accepting units are crucial.[8] Benzo[c]oxadiazole-4-carbonitrile serves this role perfectly. When coupled with electron-donating moieties (D), it forms D-A or D-A-A type structures that exhibit low HOMO-LUMO energy gaps.[1] This tuning of the electronic band gap is essential for controlling the color of emitted light in OLEDs and for efficient charge separation in OPVs.[4][9]
Logical Diagram for Constructing a D-A-A Fluorophore
Caption: Strategic assembly of a donor-acceptor fluorophore using the target building block.
Scaffold in Medicinal Chemistry and Bioimaging
The benzofurazan core is a recognized "privileged structure" in drug discovery, appearing in numerous compounds with demonstrated biological activity, including antitumor and antimicrobial effects.[10][11][12] The introduction of a nitrile group can enhance binding to target proteins through hydrogen bonding or dipolar interactions, and it can also serve as a handle for further chemical modification. Derivatives of benzofurazan are widely used as fluorescent labels and probes for bioimaging due to their sensitivity to the local environment.[9][13] The strong electron-withdrawing nature of the nitrile group can further red-shift the emission spectra, which is advantageous for reducing background fluorescence in biological systems.[9]
Representative Application Protocol: Synthesis of a D-A-A Dye
This protocol is adapted from the synthesis of a related benzothiadiazole derivative.[1]
-
Heck Coupling: A mixture of 4-bromo-7-vinyl-benzo[c][1][2][3]oxadiazole (1.0 eq), an appropriate aryl donor halide (e.g., 4-iodo-N,N-diphenylaniline, 1.1 eq), palladium(II) acetate (0.1 eq), and a phosphine ligand in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. This step couples the donor and acceptor units.
-
Cyanation: The resulting bromo-substituted D-A molecule is then subjected to a palladium-catalyzed cyanation reaction as described previously, using Zn(CN)₂ and Pd(PPh₃)₄.
-
Purification: The final D-A-A product is purified via recrystallization and/or column chromatography to yield the target dye. This molecule can then be characterized for its photophysical properties and potential applications.
Conclusion and Future Outlook
Benzo[c]oxadiazole-4-carbonitrile is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined electronic properties, synthetic accessibility, and structural rigidity provide a robust foundation for the rational design of next-generation materials and therapeutics. The combination of the electron-deficient benzoxadiazole core with the versatile nitrile functionality ensures its continued relevance in diverse fields.
Future research will likely focus on expanding the library of derivatives through functionalization of the aromatic ring, exploring novel coupling methodologies, and incorporating this building block into complex polymeric and supramolecular systems. As the demand for sophisticated organic molecules grows, the utility and importance of Benzo[c]oxadiazole-4-carbonitrile as a premier building block are set to increase, empowering scientists to push the boundaries of chemical synthesis and functional design.
References
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Butcher, T. D., et al. (2022). (E)-7-(4-(Diphenylamino)styryl)benzo[c][1][2][3]thiadiazole-4-carbonitrile. Molbank, 2022(2), M1406. Available from: [Link]
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Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences, 23(24), 15637. Available from: [Link]
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Lapis, A. A. M., et al. (2021). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, 16(1), 8-27. Available from: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available from: [Link]
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Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences, 23(24), 15637. Available from: [Link]
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Zorila, F., et al. (2021). Benzofurazan derivatives modified graphene oxide nanocomposite: Physico-chemical characterization and interaction with bacterial and tumoral cells. Materials Science and Engineering: C, 123, 112028. Available from: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. Available from: [Link]
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MySkinRecipes. (2026). Benzo[c][1][2][3]oxadiazole-4-carbonitrile. Available from: [Link]
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Semantic Scholar. (n.d.). 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Available from: [Link]
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Bagryanskaya, I. Y., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][10]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1653. Available from: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available from: [Link]
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Zorila, F., et al. (2021). Benzofurazan derivatives modified graphene oxide nanocomposite: Physico-chemical characterization and interaction with bacterial and tumoral cells. ResearchGate. Available from: [Link]
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Bujor, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. Available from: [Link]
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Zessin, J., et al. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(20), 4295-4313. Available from: [Link]
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Thermal stability and decomposition of Benzo[c]oxadiazole-4-carbonitrile
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzo[c]oxadiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide for the scientific investigation of Benzo[c]oxadiazole-4-carbonitrile's thermal properties. As of this writing, detailed experimental data on the thermal stability and decomposition of this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide provides a framework based on established principles of thermal analysis and data from structurally related compounds to enable researchers to safely and accurately characterize its thermal behavior.
Introduction: The Significance of Benzo[c]oxadiazole-4-carbonitrile
Benzo[c]oxadiazole, also known as benzofurazan, and its derivatives are important structural motifs in medicinal chemistry and materials science. The fusion of an oxadiazole ring with a benzene ring creates a unique electronic and structural scaffold. The further addition of a carbonitrile (-C≡N) group, a potent electron-withdrawing group, at the 4-position is expected to significantly influence the molecule's properties, including its thermal stability, reactivity, and potential applications.
Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole are known for their wide range of biological activities and are scaffolds for novel drug development.[1][2] In materials science, similar heterocyclic compounds are explored for their potential as energetic materials or in optoelectronics.[3][4] Given this context, a thorough understanding of the thermal stability of Benzo[c]oxadiazole-4-carbonitrile is paramount for its safe handling, storage, and application.
Caption: Molecular Structure of Benzo[c]oxadiazole-4-carbonitrile.
Theoretical Framework for Thermal Decomposition
The thermal stability of a molecule is dictated by the strength of its chemical bonds and the availability of low-energy decomposition pathways. For Benzo[c]oxadiazole-4-carbonitrile, several factors can be considered:
-
The Benzoxadiazole Ring: The aromatic benzene ring imparts a degree of stability. However, the oxadiazole ring contains N-O and N=C bonds, which can be susceptible to thermal cleavage.
-
The Carbonitrile Group: The C≡N triple bond is very strong. However, its electron-withdrawing nature can polarize the aromatic ring, potentially influencing the stability of the fused oxadiazole moiety.
A plausible, though hypothetical, decomposition pathway could involve the initial cleavage of the weaker N-O bond in the oxadiazole ring. This could lead to a cascade of reactions, including ring-opening and the potential elimination of stable molecules like nitrogen gas (N₂) or carbon monoxide (CO), a phenomenon observed in the decomposition of other heterocyclic compounds.[5]
Caption: Hypothetical Decomposition Pathway.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition events.
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of Benzo[c]oxadiazole-4-carbonitrile into a standard aluminum DSC pan. Causality: A small sample size is crucial for safety when analyzing a compound with unknown energetic properties, as it minimizes the risk of a violent decomposition damaging the instrument.
-
Hermetically seal the pan. For initial screening, a pinhole lid can be used to allow for the escape of any gaseous decomposition products, preventing pressure buildup.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule itself.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature (e.g., 350°C or higher, depending on the expected stability). Causality: A standardized heating rate allows for comparison between different analyses and provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify:
-
The melting point (endothermic peak).
-
The onset temperature of decomposition (start of a large exothermic peak).
-
The peak temperature of decomposition.
-
The enthalpy of decomposition (ΔHdecomp), calculated from the area of the exothermic peak.
-
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.
Protocol:
-
Sample Preparation:
-
Weigh 2-5 mg of the sample into a TGA pan (ceramic or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where no further mass loss is observed (e.g., 600°C).
-
-
Data Analysis:
-
Analyze the TGA curve to determine:
-
The onset temperature of mass loss (Tonset).
-
The temperature of maximum rate of mass loss (from the derivative curve, DTG).
-
The percentage of mass lost at each decomposition step.
-
The percentage of residual mass at the final temperature.
-
-
Data Presentation and Interpretation
The quantitative data obtained from DSC and TGA should be summarized for clear comparison and reporting.
| Parameter | Description | Typical Value (Hypothetical) |
| Melting Point (Tm) | Temperature at the peak of the melting endotherm. | 150 - 200 °C |
| Decomposition Onset (Tonset) | Temperature at which decomposition begins (from DSC exotherm or TGA mass loss). | > 200 °C |
| Decomposition Peak (Tpeak) | Temperature of maximum decomposition rate (from DSC exotherm peak). | > 220 °C |
| Enthalpy of Decomposition (ΔHdecomp) | Energy released during decomposition. | > 200 J/g |
| Mass Loss (%) | Percentage of mass lost during decomposition. | 50 - 100% |
A high onset temperature of decomposition (>200°C) and a moderate enthalpy of decomposition would suggest good thermal stability for many applications. Conversely, a low onset temperature and a large, sharp exothermic peak in the DSC signal a higher hazard potential.
Safety and Handling Considerations
Given the presence of the oxadiazole ring and the nitrile group, both of which are found in energetic materials, a cautious approach is warranted until the thermal properties are well-understood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[6][7]
-
Quantity: Handle the smallest practical amounts of the material, especially during initial thermal testing.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.[7]
-
Static Discharge: Take precautions to prevent the buildup of electrostatic charge, which could be an ignition source.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of Benzo[c]oxadiazole-4-carbonitrile. By following the detailed protocols for DSC and TGA, researchers can obtain the critical data needed to assess its thermal hazards and determine its suitability for various applications.
Future work should focus on identifying the gaseous byproducts of decomposition. This can be achieved by coupling TGA with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). Such studies would provide invaluable insight into the decomposition mechanism, confirming or refuting the hypothetical pathway proposed earlier.
References
-
MDPI. (2023, July 3). Benzo[1,2-d:4,5-d′]bis([2][3][8]thiadiazole)-4-carbonitrile. Retrieved from MDPI.
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.
- Royal Society of Chemistry. (n.d.).
- Indian Journal of Chemistry. (2024, January 24).
- Fisher Scientific. (2023, September 5).
- MDPI. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability.
- Springer. (2017, November 26). DSC as a screening tool for rapid co-crystal detection in binary mixtures of benzodiazepines with co-formers.
- PubMed. (2012, September 15).
- ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- PubMed. (2006, April 6). Thermal reactions of benzoxazole.
- ResearchGate. (2025, August 7).
-
Amadis Chemical. (n.d.). Benzo[c][2][6][8]oxadiazole-4-carbonitrile,2002458-84-4.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- CymitQuimica. (2024, December 19).
- Scribd. (2017, December 4). DSC Screening for Benzodiazepine Co-Crystals | PDF | Differential Scanning Calorimetry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- PMC. (n.d.).
- TCI Chemicals. (2025, March 6).
- MDPI. (2020, May 29).
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- Journal of Molecular Structure. (2024, January 25).
- Sigma-Aldrich. (2025, November 6).
- PMC. (n.d.).
-
MDPI. (2022, June 15). (E)-7-(4-(Diphenylamino)styryl)benzo[c][2][6][8]thiadiazole-4-carbonitrile.
- Semantic Scholar. (n.d.). Photochemical decomposition of 1,4-benzodiazepines.
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Solubility and Handling of Benzo[c]oxadiazole-4-carbonitrile: A Technical Guide for Researchers
Executive Summary
Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyano-2,1,3-benzoxadiazole) is a highly specialized, electron-deficient heterocyclic building block widely utilized in the synthesis of fluorogenic probes, bioconjugation reagents, and targeted pharmacophores. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing benzofurazan derivatives is not their intrinsic reactivity, but their complex solubility profile.
This whitepaper provides an authoritative, causality-driven guide to the solvation mechanics, solvent compatibility, and practical handling protocols for Benzo[c]oxadiazole-4-carbonitrile, ensuring robust and reproducible experimental designs.
Physicochemical Profiling & Solvation Causality
To master the handling of Benzo[c]oxadiazole-4-carbonitrile, one must first understand the thermodynamic forces governing its dissolution. The molecule consists of a planar, highly hydrophobic benzofurazan core conjugated with a strongly electron-withdrawing cyano (–C≡N) group.
The Causality of Solvation:
-
Lattice Energy vs. Solvation Energy: The planar aromatic system stacks efficiently in the solid state, resulting in a high crystal lattice energy. To dissolve the compound, the solvent must provide sufficient dipole-dipole interactions to overcome this lattice energy.
-
Aprotic vs. Protic Interactions: The cyano group acts as a strong hydrogen-bond acceptor but provides no hydrogen-bond donors. Consequently, polar aprotic solvents (which possess high dielectric constants and strong dipoles) solvate the molecule exceptionally well without risking solvolysis. Protic solvents (like alcohols) provide moderate solubility but can act as weak nucleophiles over extended storage periods, potentially degrading the electron-deficient ring.
-
The Hydrophobic Effect in Water: In aqueous environments, the inability of water to form hydrogen bonds with the hydrophobic core forces water molecules into a highly ordered clathrate structure. This entropically unfavorable state drives the rapid aggregation and precipitation of the compound [1].
Table 1: Solubility Profile of Benzo[c]oxadiazole-4-carbonitrile
| Solvent | Solubility Tier | Dielectric Constant (ε) | Mechanistic Rationale & Application Notes |
| DMSO (Dimethyl Sulfoxide) | High (>50 mM) | 46.7 | Optimal for Stock Solutions. Strong dipole disrupts the crystal lattice efficiently. Must be anhydrous to prevent micro-precipitation. |
| Acetonitrile (ACN) | High (>20 mM) | 37.5 | Optimal for Analytical Work (HPLC/LC-MS). Excellent solvation of the cyano group; volatile and easy to remove post-reaction. |
| Methanol / Ethanol | Moderate (~5 mM) | 32.7 / 24.5 | Acceptable for immediate use. Protic nature provides H-bonding, but risks slow nucleophilic degradation over long-term storage. |
| Water / PBS Buffer | Low (<0.1 mM) | 80.1 | Unsuitable as a primary solvent. Hydrophobic core causes irreversible aggregation. Requires ≤1% organic co-solvent for biological assays [2][3]. |
Experimental Workflows: Self-Validating Protocols
When transitioning from chemical synthesis to biological evaluation, maintaining the solubility of Benzo[c]oxadiazole-4-carbonitrile is critical. If the compound aggregates in an aqueous buffer, the apparent reaction rate drops drastically, leading to false negatives in fluorescent assays or cytotoxicity screens.
To overcome the poor aqueous solubility of benzofurazan cores, researchers must employ a two-step dilution strategy [4]. Below are field-proven, self-validating methodologies.
Protocol A: Preparation of a 10 mM Master Stock
Objective: Create a stable, fully solvated stock solution for long-term storage.
-
Equilibration: Allow the sealed vial of solid Benzo[c]oxadiazole-4-carbonitrile to equilibrate to room temperature in a desiccator. Causality: Preventing atmospheric moisture condensation prevents premature hydrolysis and maintains anhydrous conditions.
-
Dissolution: Weigh the required mass and add anhydrous, properly degassed DMSO to achieve a 10 mM concentration.
-
Agitation: Vortex the mixture for 60 seconds, followed by sonication in a water bath for 5 minutes at 25°C.
-
Self-Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube against a dark background. Why? Micro-precipitates are often invisible to the naked eye in suspension but will form a distinct pellet upon centrifugation. If a pellet is observed, the compound is not fully dissolved; add 10% more solvent and repeat.
-
Storage: Aliquot into amber glass vials (benzofurazans can be light-sensitive) and store at -20°C.
Protocol B: Aqueous Dilution for Cellular Assays
Objective: Introduce the compound to a biological system without triggering precipitation or solvent toxicity.
-
Pre-warming: Thaw the DMSO stock solution to 37°C. DMSO freezes at 18.5°C; ensuring it is fully melted and kinetically active prevents immediate nucleation upon dilution.
-
Dynamic Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a vortex mixer at medium speed.
-
Dropwise Addition: Add the DMSO stock solution dropwise into the center of the vortexing buffer. Causality: Rapid dispersion prevents the formation of localized high-concentration pockets where the hydrophobic molecules can interact and nucleate.
-
Concentration Limit: Ensure the final concentration of DMSO does not exceed 1% (v/v). Concentrations above this threshold induce cellular toxicity and alter membrane permeability, confounding assay results [2][3].
Visualizing the Solvation Workflow
The following diagram maps the logical progression and critical decision gates for utilizing Benzo[c]oxadiazole-4-carbonitrile in aqueous-dependent assays.
Fig 1. Experimental workflow for the dissolution and aqueous application of benzofurazan derivatives.
Troubleshooting & Best Practices
-
Loss of Fluorescence/Reactivity over Time: If your stock solution loses efficacy, it is likely due to the ingress of water into the DMSO, leading to the gradual degradation of the electron-deficient benzofurazan ring. Always use Sure/Seal™ bottles for anhydrous solvents and purge vials with Argon gas before sealing.
-
In Vivo Applications: For animal models where 1% DMSO is unacceptable or insufficient to maintain solubility, consider advanced formulation strategies. Encapsulation in mesoporous silica nanoparticles or complexation with cyclodextrins has been successfully employed to enhance the bioavailability of benzofurazan derivatives without relying on high organic solvent loads [4].
References
-
Physicochemical and Ion-Sensing Properties of Benzofurazan-Appended Calix[4]arene in Solution and on Gold Nanoparticles: Spectroscopy, Microscopy, and DFT Computations in Support of the Species of Recognition Source: ACS Omega URL:[Link]
-
7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide Source: PubMed Central (PMC) URL:[Link]
-
Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy Source: PubMed Central (PMC) URL:[Link]
-
Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica Source: MDPI (Materials) URL:[Link]
Methodological & Application
Application Notes & Protocols: The Benzo[c]oxadiazole Scaffold in Advanced Fluorescence Microscopy
Subject: An In-Depth Technical Guide to the Application of Benzo[c]oxadiazole-4-carbonitrile and its Derivatives as Environment-Sensitive Fluorophores.
Audience: This document is intended for researchers, cell biologists, and drug development professionals engaged in fluorescence microscopy and cellular imaging.
Foundational Principles: The Benzo[c]oxadiazole Core
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is the foundation of a class of respected small-molecule fluorophores.[1] Its utility in complex molecular systems for sensing and imaging is due to its compact size, favorable photophysical properties, and pronounced environmental sensitivity.[1][2] The addition of a carbonitrile (-CN) group at the 4-position, creating Benzo[c]oxadiazole-4-carbonitrile, significantly enhances its electron-accepting nature. This structural feature is pivotal, as it establishes a strong intramolecular charge transfer (ICT) character, which is the very source of its desirable fluorescent properties.[3][4]
These fluorophores are classic examples of "environment-sensitive" probes.[5][6] Their fluorescence quantum yield, emission wavelength, and lifetime are highly dependent on the polarity of their immediate surroundings.[5][6] Typically, they are weakly fluorescent in polar, protic environments like water but become brightly fluorescent in nonpolar, aprotic media, such as within the lipid-rich interior of a cell membrane or when bound to a hydrophobic protein pocket.[2][7] This "turn-on" characteristic is exceptionally valuable for minimizing background signal and enhancing detection sensitivity in biological imaging.
Mechanism of Action: Intramolecular Charge Transfer (ICT) and Solvatochromism
The environmental sensitivity of the benzo[c]oxadiazole core is governed by an Intramolecular Charge Transfer (ICT) process. Upon excitation with light, an electron is promoted from an electron-donating part of the molecule to the electron-accepting benzo[c]oxadiazole-4-carbonitrile core.
-
In Nonpolar Environments: The excited ICT state is stable and relaxes by emitting a high-energy photon (shorter wavelength), resulting in bright fluorescence.
-
In Polar Environments: Polar solvent molecules (like water) orient around the excited state's large dipole moment. This stabilization of the excited state provides non-radiative decay pathways, quenching the fluorescence and causing a shift in the emission to longer wavelengths (a phenomenon known as solvatochromism).[5][6][8]
This pronounced solvatochromic behavior allows researchers to not only detect the presence of a target but also to probe the biophysical nature of its local environment.
Premier Application: "Turn-On" Fluorescent Probing of Biological Thiols
A major application for functionalized benzo[c]oxadiazole fluorophores is the detection of biological thiols (e.g., glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)).[9] Thiols play critical roles in maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases.[9]
Probes for this application are typically designed by introducing a thiol-reactive leaving group, such as a halogen (e.g., fluorine), onto the benzo[c]oxadiazole ring. The initial probe is virtually non-fluorescent in aqueous buffer. The detection mechanism relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[9] The highly nucleophilic thiolate anion (-S⁻) attacks the electron-deficient aromatic ring, displacing the leaving group. This covalent modification permanently attaches the fluorophore to the thiol, removes the quenching pathway, and "turns on" a bright, stable fluorescence signal.[10]
Figure 1: Mechanism of "turn-on" fluorescence for thiol detection.
Photophysical Properties of Representative Probes
The exact photophysical properties depend on the specific substituents on the benzo[c]oxadiazole ring. The table below summarizes data for related, well-characterized thiol-reactive probes to provide a practical reference.
| Fluorophore Derivative | Excitation (λex) | Emission (λem) | Quantum Yield (Φf) | Key Feature |
| 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | ~380 nm | ~515 nm | Varies (high in nonpolar media) | Thiol-reactive fluorogenic probe.[11] |
| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | ~380 nm | ~510 nm | Low background, stable fluorophore | Sensitive and specific for thiols.[10] |
| 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives | ~470-490 nm | ~530-555 nm | Varies widely (e.g., 0.95 in toluene to 0.06 in water) | Widely studied scaffold with strong solvatochromism.[1] |
Detailed Protocol: Live-Cell Imaging of Cellular Thiols
This protocol is a generalized methodology for using a thiol-reactive benzo[c]oxadiazole-based probe (hereafter "Thiol-Probe," analogous to ABD-F or SBD-F) for fluorescence microscopy in cultured cells.
Required Materials
-
Thiol-Probe: (e.g., ABD-F or similar)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured Cells: Adherent cells (e.g., HeLa, A549) grown on glass-bottom imaging dishes.
-
Culture Medium: As required for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Optional: Hoechst 33342 for nuclear counterstain.
-
Optional: N-ethylmaleimide (NEM) as a thiol-blocking agent for negative control.
-
Fluorescence Microscope: Equipped with appropriate filter sets (e.g., DAPI for Hoechst, FITC/GFP for the Thiol-Probe).
Experimental Workflow
Figure 2: Step-by-step workflow for cellular thiol imaging.
Step-by-Step Methodology
-
Prepare Stock Solution:
-
Dissolve the Thiol-Probe in anhydrous DMSO to make a 10 mM stock solution.
-
Rationale: DMSO is a water-miscible, non-polar solvent that readily dissolves the probe and prevents premature reaction with water.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells on glass-bottom imaging dishes until they reach 60-80% confluency.
-
Rationale: This density ensures a healthy cell population for imaging without artifacts from overcrowding or sparse plating.
-
-
Controls (Crucial for Data Validation):
-
Negative Control: Pre-treat a dish of cells with 1 mM N-ethylmaleimide (NEM) in culture medium for 30 minutes at 37°C. NEM is a thiol-alkylating agent that will block the available -SH groups, preventing the probe from reacting.
-
Rationale: This control validates that the fluorescence signal is specific to cellular thiols. A significant reduction in fluorescence in NEM-treated cells confirms probe specificity.
-
-
Staining Procedure:
-
Prepare a fresh working solution of the Thiol-Probe by diluting the 10 mM stock solution to a final concentration of 5-10 µM in serum-free medium or PBS.
-
Rationale: Serum contains proteins with thiol groups that can react with the probe, increasing background. The optimal concentration should be determined empirically for each cell line.
-
Aspirate the culture medium from the cells (including the NEM-treated control dish).
-
Wash the cells twice with warm PBS (pH 7.4).
-
Add the Thiol-Probe working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the probe solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Add fresh, warm culture medium or PBS to the dish for imaging.
-
If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) during the final wash step.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~380/515 nm or ~470/530 nm, depending on the specific probe). Use identical acquisition settings (e.g., exposure time, gain) for all experimental and control samples to allow for direct comparison.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Incomplete removal of unreacted probe. | Increase the number and duration of wash steps post-incubation. |
| Probe concentration is too high. | Perform a concentration titration to find the optimal probe concentration with the best signal-to-noise ratio. | |
| No/Weak Signal | Probe has degraded (hydrolyzed). | Prepare fresh stock and working solutions. Ensure anhydrous DMSO is used for the stock. |
| Cellular thiol levels are low. | Use a positive control (e.g., treat cells with a known thiol-inducing agent) to confirm probe activity. | |
| Incorrect filter set or imaging parameters. | Verify the excitation and emission spectra of your specific probe and use the appropriate microscope filters. | |
| High Phototoxicity | Excessive light exposure. | Reduce excitation light intensity and/or exposure time. Use a more sensitive camera if available. |
Concluding Remarks and Future Outlook
The benzo[c]oxadiazole-4-carbonitrile scaffold and its derivatives represent a powerful and versatile class of fluorophores for cellular imaging. Their key advantages—small size, high environmental sensitivity, and suitability for designing "turn-on" probes—make them invaluable tools for studying dynamic cellular processes with high specificity and low background.[12] Future developments will likely focus on synthesizing derivatives with red-shifted excitation and emission profiles to minimize cellular autofluorescence and enable deeper tissue imaging, as well as creating probes with enhanced specificity for different types of biological nucleophiles.
References
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Uchiyama, S., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. Angewandte Chemie International Edition, 51(38), 9572-9576. [Link]
-
Aragão, C. F. S., et al. (2012). Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. ResearchGate. [Link]
-
da Silva, J. P., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Polo, A. S., et al. (2020). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry: An Asian Journal, 15(20), 3235-3254. [Link]
-
Dutta, A., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(13), 3865. [Link]
-
Kovacs, T. S., et al. (2023). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 8(2), 2275-2283. [Link]
-
de Moliner, F., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14611-14619. [Link]
-
de Faria, F. M., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 399. [Link]
-
Rost, F. W. D. (2021). Fluorescent Probes for Sensing and Imaging. ResearchGate. [Link]
-
Paul, A., et al. (2021). Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. ResearchGate. [Link]
-
Li, Y., et al. (2020). The regulation of biothiol-responsive performance and bioimaging application of benzo[c][2][5][6]oxadiazole dyes. Chinese Chemical Letters, 31(11), 2911-2914. [Link]
-
Abadi, A. H., et al. (2012). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. MedChemComm, 3(4), 480-486. [Link]
-
Li, H., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016. [Link]
-
An, P., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. Current Organic Chemistry, 20(27), 2878-2905. [Link]
-
de Moliner, F., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]
-
Aliaga, C., et al. (2018). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. ResearchGate. [Link]
-
Kulkarni, R. F., et al. (2009). Studies on the synthesis and fluorescent properties of long-chained 2-(5-alkyl-1, 3, 4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones. ARKIVOC, 2009(2), 11-19. [Link]
-
de Moliner, F., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. ResearchGate. [Link]
-
Jayabharathi, J., et al. (2014). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link]
-
da Silva, J. P., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 205. [Link]
-
Abadi, A. H., et al. (2012). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. ResearchGate. [Link]
-
Mushtaq, S., et al. (2022). 4-(Aryl)-Benzo[2][8]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules, 27(22), 8000. [Link]
-
El-Mekawy, R., et al. (2023). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Journal of Fluorescence, 33(5), 3749-3760. [Link]
-
Stadnichuk, A. M., et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][6][13]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1683. [Link]
-
Mushtaq, S., et al. (2022). 4-(Aryl)-Benzo[2][8]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Semantic Scholar. [Link]
-
Popadyuk, I. I., et al. (2022). (E)-7-(4-(Diphenylamino)styryl)benzo[c][2][5][6]thiadiazole-4-carbonitrile. Molbank, 2022(2), M1415. [Link]
-
Wang, Y., et al. (2023). Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. Physical Chemistry Chemical Physics, 25(30), 20040-20046. [Link]
-
da Silva, J. P., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(7), 2087-2096. [Link]
Sources
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Reactive Oxygen Species Using Benzo[c]oxadiazole-4-carbonitrile
Introduction: The Imperative for Sensitive ROS Detection
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] Endogenously produced ROS are critical components of cellular signaling pathways; however, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Consequently, the ability to accurately detect and quantify ROS in biological systems is of paramount importance for researchers in basic science and drug development. Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity and spatiotemporal resolution.[4] This document provides a detailed guide to the application of Benzo[c]oxadiazole-4-carbonitrile, a novel fluorogenic probe for the detection of intracellular ROS.
Principle of Detection: A Pro-Fluorescent Mechanism
Benzo[c]oxadiazole-4-carbonitrile, also known as 4-cyanobenzofurazan, is a member of the benzofurazan family of compounds. The core of this probe is the benzoxadiazole ring system, a structure known for its unique photophysical properties.[1] In its native state, Benzo[c]oxadiazole-4-carbonitrile is sparingly fluorescent. The presence of the electron-withdrawing cyano and oxadiazole moieties renders the molecule susceptible to reaction with nucleophilic species, a characteristic that can be exploited for the detection of certain ROS.
The proposed mechanism of action involves the oxidation of the probe by specific ROS, such as superoxide (O₂⁻) or hydroxyl radicals (•OH), or through its reaction with downstream products of oxidative stress. This oxidative event is hypothesized to induce a change in the electronic structure of the benzoxadiazole ring, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" fluorescent response provides a direct and sensitive readout of ROS levels within the cell. The reaction is analogous to other pro-fluorescent probes that release a highly fluorescent species upon interaction with ROS.[2][5]
Caption: Proposed "turn-on" fluorescence mechanism of Benzo[c]oxadiazole-4-carbonitrile upon reaction with ROS.
Experimental Protocols
The following protocols provide a general framework for the use of Benzo[c]oxadiazole-4-carbonitrile in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
I. Reagent Preparation
-
Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of Benzo[c]oxadiazole-4-carbonitrile in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate cell culture medium for your cell line of interest.
-
Imaging Buffer: A common imaging buffer is Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) at pH 7.4. It is critical to use a buffer that does not contain components that can react with ROS.[6]
II. Cell-Based Assay for ROS Detection
This protocol is designed for adherent cells cultured in a 96-well plate or on coverslips for microscopy.
Sources
- 1. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of a new fluorescent probe for reactive oxygen species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a new fluorescent probe for reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Site-Specific Protein Labeling with Benzo[c]oxadiazole-4-carbonitrile
This Application Note and Protocol details the use of Benzo[c]oxadiazole-4-carbonitrile (also referred to as 4-cyano-2,1,3-benzoxadiazole ) for the site-specific labeling of proteins.
Based on the chemical structure (an electron-deficient benzoxadiazole ring with a nitrile group), this reagent is functionally analogous to the Cyanobenzothiazole (CBT) class of probes. It targets 1,2-aminothiols (specifically N-terminal Cysteine residues) via a bio-orthogonal condensation reaction, yielding a stable thiazoline conjugate. This method is distinct from random amine labeling (using NHS esters) or general thiol labeling (using maleimides), offering high specificity for N-terminal cysteines.
Introduction & Principle
Benzo[c]oxadiazole-4-carbonitrile is a fluorogenic scaffold that leverages the unique reactivity of the cyano (nitrile) group attached to an electron-withdrawing benzoxadiazole core. Unlike standard electrophiles (e.g., NBD-Cl or NBD-F) that react via nucleophilic aromatic substitution (
Mechanism of Action
The labeling proceeds through a biocompatible "click-like" condensation:
-
Nucleophilic Attack: The thiol group of the N-terminal Cysteine attacks the nitrile carbon of the probe.
-
Cyclization: The adjacent
-amine attacks the resulting imidate intermediate. -
Elimination: Ammonia is eliminated (typically) or a stable thiazoline ring is formed, fusing the fluorophore to the protein backbone.
This reaction is highly specific because it requires both the amine and thiol to be on adjacent carbons (1,2-motif), virtually eliminating off-target labeling of internal cysteines or lysines.
Key Advantages[1]
-
Site-Specificity: Targets only N-terminal Cysteine residues.
-
Fluorogenic Turn-On: The formation of the thiazoline-benzoxadiazole conjugate often restores or enhances fluorescence by extending the conjugated system and reducing quenching.
-
Stability: The resulting linkage is chemically stable, unlike the reversible succinimide ring formed by maleimides.
-
Small Footprint: The benzoxadiazole core is compact, minimizing steric perturbation of the target protein.
Experimental Workflow
The following diagram illustrates the condensation mechanism and the experimental workflow.
Caption: Schematic of the site-specific labeling of N-terminal Cysteine proteins with Benzo[c]oxadiazole-4-carbonitrile.
Materials & Reagents
| Component | Specification | Storage | Notes |
| Labeling Reagent | Benzo[c]oxadiazole-4-carbonitrile | -20°C, Desiccated | Dissolve in DMSO immediately before use. |
| Target Protein | Purity >90%, containing N-terminal Cys | -80°C | Must be in amine-free buffer if possible (though reaction is tolerant). |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | 4°C | Preferred over DTT as it does not interfere with nitriles. |
| Reaction Buffer | PBS (pH 7.4) or HEPES (20 mM, pH 7.5) | RT | Avoid high concentrations of competing nucleophiles. |
| Solvent | Anhydrous DMSO or DMF | RT | For preparing probe stock. |
| Purification | Zeba™ Spin Columns or Dialysis Cassettes | 4°C | MWCO depends on protein size (e.g., 7 kDa). |
Detailed Protocol
Phase 1: Preparation of Stock Solutions
-
Protein Preparation:
-
Ensure the protein is in a compatible buffer (PBS, HEPES, or MOPS, pH 7.2–7.6).
-
Concentration: 50–100
M is optimal.[1] -
Critical: If the N-terminal Cysteine is oxidized (disulfide), treat with 10-fold molar excess of TCEP for 30 minutes at room temperature. Do not remove TCEP unless necessary; it is generally compatible with this reaction.
-
-
Probe Stock:
-
Dissolve Benzo[c]oxadiazole-4-carbonitrile in anhydrous DMSO to a concentration of 10–50 mM .
-
Note: The probe is hydrophobic; ensure complete dissolution by vortexing.
-
Phase 2: Labeling Reaction
-
Mixing:
-
To the protein solution (e.g., 100
L of 50 M protein), add the Probe Stock to achieve a final concentration of 250–500 M (5–10 equivalents). -
Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate the mixture at 25°C (Room Temperature) for 1 to 4 hours .
-
Protect from light, as benzoxadiazole derivatives can be photosensitive.
-
Optimization: For sluggish reactions, the temperature can be increased to 37°C, or pH adjusted to 8.0 to favor the thiolate anion.
-
-
Quenching (Optional):
-
Add excess Cysteine (10 mM) to quench unreacted probe if immediate purification is not possible.
-
Phase 3: Purification
-
Removal of Free Probe:
-
Use a size-exclusion chromatography (SEC) spin column (e.g., PD-10 or Zeba Spin) equilibrated with the storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against 1 L of buffer at 4°C overnight.
-
-
Verification:
-
The labeled protein should exhibit fluorescence. (Excitation ~380–420 nm; Emission ~510–550 nm, typical for benzoxadiazole adducts).
-
Data Analysis & Validation
Fluorescence Characterization
The conjugate typically displays an emission shift compared to the free probe.
| Parameter | Typical Value | Notes |
| Excitation Max ( | 380 – 410 nm | Depends on local protein environment. |
| Emission Max ( | 510 – 540 nm | Green/Yellow fluorescence. |
| Quantum Yield ( | 0.3 – 0.6 | Often enhanced in hydrophobic pockets. |
Mass Spectrometry (MS)
Validation by LC-MS is recommended to confirm the formation of the thiazoline ring.
-
Expected Mass Shift (
Mass):-
Calculate the MW of Benzo[c]oxadiazole-4-carbonitrile.
-
Reaction: Protein + Probe
Conjugate + (if ammonia is lost) OR Protein + Probe Conjugate (if cyclization retains all atoms, less likely for nitrile condensation). -
Standard CBT-like condensation:
. -
Check: Verify the exact mechanism for the benzoxadiazole scaffold; typically, the nitrile carbon becomes the ring carbon, and the amine nitrogen is incorporated, releasing ammonia.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Oxidized N-terminal Cysteine. | Treat with TCEP prior to labeling. Ensure pH is > 7.[1]0. |
| Precipitation | Probe concentration too high / DMSO intolerance. | Reduce probe equivalents (try 2–3 eq). Add 0.1% Tween-20. |
| High Background | Non-specific hydrophobic binding.[1] | Perform rigorous washing/dialysis. Include 0.1% SDS in wash if denaturing is acceptable. |
| No Fluorescence | Fluorescence quenching by solvent.[1] | Measure fluorescence in denaturing conditions (SDS) or different pH to check for environmental quenching. |
References
-
Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. (2009). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins. Angewandte Chemie International Edition, 48(51), 9658-9662. Link(Foundational reference for nitrile-cysteine condensation chemistry).
-
Toyo'oka, T., & Imai, K. (1984).[2] New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole.[2][3] Analytical Chemistry, 56(13), 2461-2464. Link(Reference for benzoxadiazole fluorophore properties).
-
Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for controlled assembly of nanostructures in living cells. Nature Chemistry, 2(1), 54-60. Link(Application of the nitrile-cysteine reaction).
-
BLDpharm. (2024).[4] Benzo[c][1,2,5]oxadiazole-4-carbonitrile Product Page. Link(Source for chemical structure verification).
Note: If the user intended the 4-fluoro derivative (4-fluoro-7-cyano-2,1,3-benzoxadiazole), please refer to protocols for NBD-F or CBD-F , as the presence of the fluorine atom changes the mechanism to Nucleophilic Aromatic Substitution (
Sources
Application Notes and Protocols: The Versatility of Benzo[c]oxadiazole-4-carbonitrile in Advanced Materials
Application Notes and Protocols: The Versatility of Benzo[c][1][2][3]oxadiazole-4-carbonitrile in Advanced Materials
Foreword: Unveiling a Potent Electron-Accepting Scaffold
The field of organic electronics and materials science is perpetually driven by the quest for molecular scaffolds that offer tunable photophysical and electronic properties. Among the vast landscape of heterocyclic compounds, the benzo[c][1][2][3]oxadiazole (also known as benzofurazan) framework has emerged as a cornerstone electron-accepting unit.[4][5] Its inherent electron deficiency, coupled with a rigid, planar structure, makes it an exceptional building block for creating donor-acceptor (D-A) systems that are the bedrock of modern organic electronics.[6][7]
This guide focuses on a particularly potent derivative: Benzo[c][1][2][3]oxadiazole-4-carbonitrile . The introduction of the cyano (-CN) group, a strong electron-withdrawing substituent, further enhances the electron-accepting character of the benzoxadiazole core. This modification profoundly influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, paving the way for materials with tailored band gaps, absorption spectra, and charge transport characteristics.[2][8] These attributes are critical for high-performance applications ranging from vibrant organic light-emitting diodes (OLEDs) to efficient organic solar cells (OSCs) and sensitive fluorescent probes.[4][6][9]
This document serves as a comprehensive technical guide for researchers, chemists, and materials scientists. It provides not only the foundational knowledge of Benzo[c][1][2][3]oxadiazole-4-carbonitrile but also detailed, field-proven protocols for its synthesis and integration into functional materials and devices.
Caption: Chemical structure of Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Part 1: Synthesis and Characterization
The reliable synthesis of high-purity Benzo[c][1][2][3]oxadiazole-4-carbonitrile is the critical first step for its application. While various synthetic routes to 1,2,5-oxadiazoles exist, a common and effective method for this specific derivative involves the cyanation of a halogenated precursor, typically 4-bromo-benzo[c][1][2][3]oxadiazole.[10][11] This protocol is adapted from established methods for analogous benzothiadiazole systems.[1][2]
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobenzo[c][1][2][3]oxadiazole
This protocol describes the conversion of a bromo-substituted benzoxadiazole to the target nitrile compound using a palladium catalyst. The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for facilitating the carbon-carbon bond formation between the aromatic ring and the cyanide source.
Causality Behind Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and versatile catalyst for cross-coupling reactions, demonstrating high efficacy in cyanation reactions.[1]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like copper(I) cyanide or potassium cyanide because it is less toxic and often leads to higher yields with fewer side reactions in palladium-catalyzed processes.[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is a high-boiling, polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction at elevated temperatures.[1][2]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, degassing with an inert gas like argon is essential for maintaining catalytic activity.
Caption: General workflow for the synthesis of Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Materials & Reagents:
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add 4-Bromobenzo[c][1][2][3]oxadiazole (1.0 equiv), zinc cyanide (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous NMP via syringe. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per mmol of the bromo-precursor).
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with dichloromethane (3 x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Characterization
The synthesized compound must be rigorously characterized to confirm its structure and purity.
| Technique | Expected Result | Purpose |
| ¹H & ¹³C NMR | Characteristic shifts for aromatic protons and carbons, and a distinct signal for the nitrile carbon.[2] | Structural confirmation |
| FT-IR | A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch.[2] | Functional group identification |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₃N₃O. | Molecular weight confirmation |
| UV-Vis Spectroscopy | Absorption maxima in the UV-visible range, indicative of the π-conjugated system. | Photophysical property analysis |
| Cyclic Voltammetry | Reduction potential used to estimate the LUMO energy level. | Electrochemical property analysis |
Part 2: Application in Organic Light-Emitting Diodes (OLEDs)
The strong electron-accepting nature of Benzo[c][1][2][3]oxadiazole-4-carbonitrile makes it an excellent component for emitter materials in OLEDs, particularly for thermally activated delayed fluorescence (TADF) emitters or as a host material.[12] By coupling it with suitable electron-donating units, D-A molecules can be designed with small singlet-triplet energy gaps (ΔE_ST), a key requirement for efficient TADF.[12]
Principle of Operation: In a D-A TADF emitter, the HOMO is localized on the donor and the LUMO on the acceptor (the benzoxadiazole unit). This spatial separation reduces the exchange energy, leading to a small ΔE_ST. This allows non-emissive triplet excitons to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC), theoretically enabling 100% internal quantum efficiency.
Caption: Simplified architecture of an organic light-emitting diode (OLED).
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple OLED device using a spin-coating method, incorporating an emitter that contains the Benzo[c][1][2][3]oxadiazole-4-carbonitrile moiety.
Materials & Reagents:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TCTA)
-
Emissive Layer (EML): Host material doped with the benzoxadiazole-based emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-purity organic solvents (e.g., chlorobenzene, toluene)
Step-by-Step Methodology:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function.
-
HTL Deposition: Prepare a solution of the HTL material in a suitable solvent. Spin-coat the solution onto the ITO substrate to form a uniform thin film. Anneal the film according to the material's specifications.
-
EML Deposition: Prepare a solution of the host material co-dissolved with a specific weight percentage of the benzoxadiazole-based emitter. Spin-coat this solution on top of the HTL. Anneal the film.
-
ETL and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL material, a thin layer of LiF, and a final layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Characterization: Test the device for its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Part 3: Application in Organic Solar Cells (OSCs)
As a strong electron acceptor, the Benzo[c][1][2][3]oxadiazole unit is highly valuable in constructing non-fullerene acceptors (NFAs) or D-A polymers for the active layer of bulk heterojunction (BHJ) organic solar cells.[6][7] Its low-lying LUMO level facilitates efficient electron transfer from a polymer donor, and its strong absorption can contribute to the overall light harvesting of the device.[8][13]
Principle of Operation: In a BHJ solar cell, a blend of an electron donor (typically a polymer) and an electron acceptor (containing the benzoxadiazole unit) forms the active layer. When a photon is absorbed, it creates an exciton. This exciton diffuses to the donor-acceptor interface, where the energy level offset drives the separation of the exciton into a free hole on the donor and a free electron on the acceptor. These charges are then transported to their respective electrodes, generating a photocurrent.
Protocol 3: Fabrication of a Bulk Heterojunction Solar Cell
This protocol provides a general method for fabricating a BHJ solar cell using a benzoxadiazole-containing material as the acceptor.
Materials & Reagents:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Donor Polymer (e.g., a P3HT derivative or a low band-gap polymer)
-
Acceptor: A material incorporating the Benzo[c][1][2][3]oxadiazole-4-carbonitrile scaffold
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., ZnO nanoparticles, or an evaporated layer like Ca)
-
Aluminum (Al)
Step-by-Step Methodology:
-
Substrate Cleaning: Clean ITO substrates as described in Protocol 2.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Prepare a solution by dissolving the donor polymer and the benzoxadiazole-based acceptor in a 1:1 to 1:1.5 weight ratio in a suitable solvent. Spin-coat this blend on top of the HTL. The film may require thermal or solvent vapor annealing to optimize the morphology.
-
ETL/Cathode Deposition: Transfer the device to a glovebox or vacuum chamber. Deposit the ETL and the top metal electrode (e.g., Ca/Al or just Al) via thermal evaporation.
-
Characterization: Measure the device's performance under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Summary of Key Properties
The utility of Benzo[c][1][2][3]oxadiazole-4-carbonitrile stems from its distinct electronic properties. While specific values depend on the final molecular structure, the core unit contributes predictable characteristics.
| Property | Typical Influence of the Benzoxadiazole-4-carbonitrile Unit | Significance in Materials Science |
| Electron Affinity | High | Strong electron acceptor. Lowers the LUMO energy level.[13] |
| Absorption Spectrum | Strong absorption in the UV-Vis region, often contributing to intramolecular charge-transfer (ICT) bands.[8] | Enables light-harvesting in solar cells and fluorescence in probes. |
| Fluorescence | Often fluorescent, with emission properties highly sensitive to the molecular environment and attached donor groups.[9] | Basis for applications in OLEDs and fluorescent sensors. |
| Electrochemical Stability | Generally good electrochemical stability. | Ensures device longevity and reliability. |
References
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MDPI. (2022, June 15). (E)-7-(4-(Diphenylamino)styryl)benzo[c][1][2][3]thiadiazole-4-carbonitrile. Available from: [Link]
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MDPI. (2023, July 3). Benzo[1,2-d:4,5-d′]bis([1][2][10]thiadiazole)-4-carbonitrile. Available from: [Link]
-
ResearchGate. (2026, February 9). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available from: [Link]
-
PMC. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Available from: [Link]
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Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available from: [Link]
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New Journal of Chemistry (RSC Publishing). Photoactivatable fluorescence enhanced behaviour of benzo[c][1][2][3]oxadiazole-dressing tetraphenylethene. Available from: [Link]
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MDPI. (2023, January 9). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Available from: [Link]
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ResearchGate. (2026, January 15). Application of Benzothiadiazole in Organic Solar Cells | Request PDF. Available from: [Link]
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ResearchGate. (2025, August 8). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. Available from: [Link]
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PubMed. (2018, February 13). Fusing Benzo[c][1][2][3]oxadiazole Unit with Thiophene for Constructing Wide-bandgap High-performance IDT-based Polymer Solar Cell Donor Material. Available from: [Link]
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chem.uaic.ro. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Available from: [Link]
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PMC. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available from: [Link]
-
PubMed. (2021, June 24). Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1][2][3]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Available from: [Link]
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Open Metu. Synthesis, characterization and photovoltaic properties of benzo[c][1][2][3]oxadiazole based conjugated polymers for organic solar cells. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
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ResearchGate. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Available from: [Link]
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Journal of Materials Chemistry B (RSC Publishing). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Available from: [Link]
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PMC. Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. Available from: [Link]
-
SpringerLink. (2023, March 30). Benzothiadiazole-based materials for organic solar cells. Available from: [Link]
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PMC. (2021, September 1). Benzo[c][1][2][3]thiadiazole-4,7-diyl)bis(quinolin-4(1H). Available from: [Link]
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PMC. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Available from: [Link]
-
ResearchGate. (2016, February 25). π-Bridge-Independent 2-(Benzo[c][1][2][3]thiadiazol-4-ylmethylene)malononitrile-Substituted Nonfullerene Acceptors for Efficient Solar Cells. Available from: [Link]
-
MDPI. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
-
MDPI. (2021, November 1). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Available from: [Link]
-
ResearchGate. (2019, April 3). N-Benzoimidazole/Oxadiazole Hybrid Universal Electron Acceptors for Highly Efficient Exciplex-Type Thermally Activated Delayed Fluorescence OLEDs. Available from: [Link]
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Application Notes & Protocols: Benzo[c]oxadiazole-4-carbonitrile Derivatives as "Turn-On" Fluorescent Probes for Thiol Detection
Introduction: The Critical Role of Biothiols and the Need for Advanced Detection
Biological thiols, or biothiols, are a class of sulfur-containing organic compounds, with the most prominent members in mammalian systems being cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH).[1][2] These molecules are fundamental to cellular physiology, playing indispensable roles in maintaining intracellular redox homeostasis, detoxification of xenobiotics, protein structure and function, and signal transduction.[1][3] Glutathione is the most abundant non-protein thiol, with intracellular concentrations ranging from 1 to 10 mM, making it a primary cellular antioxidant.[1][3][4] Aberrant levels of biothiols are implicated in a host of pathological conditions, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and cardiovascular diseases.[1][2][4]
Consequently, the ability to accurately detect and quantify biothiols in biological systems is of paramount importance for both basic research and clinical diagnostics. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and suitability for real-time imaging in living cells with high spatiotemporal resolution.[1][5][6]
The Benzo[c]oxadiazole Scaffold: A Superior Platform for Thiol Probes
Among the various fluorophores utilized for probe design, the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold has garnered significant attention. When functionalized with an electron-withdrawing group, such as a nitrile (-CN) or nitro (-NO2) group, and a suitable leaving group (e.g., a halogen), this core structure becomes an excellent electrophile, primed for reaction with nucleophiles like thiols.
This application note focuses on probes derived from Benzo[c]oxadiazole-4-carbonitrile . These probes are typically non-fluorescent or weakly fluorescent in their native state. The reaction with a thiol displaces the leaving group, forming a stable and highly fluorescent thioether adduct. This "turn-on" response provides a high signal-to-noise ratio, making them exceptionally sensitive for thiol detection.
Principle of Detection: A Thiol-Activated Nucleophilic Aromatic Substitution
The sensing mechanism is based on a well-established nucleophilic aromatic substitution (SNAr) reaction.[7][8] The benzoxadiazole ring is electron-deficient, a property further enhanced by the electron-withdrawing cyano group at the 4-position. This electronic arrangement makes the carbon atom attached to the leaving group (typically at the 7-position) highly susceptible to nucleophilic attack.
The key steps are:
-
Nucleophilic Attack: The deprotonated sulfhydryl group (thiolate, RS⁻) of a biothiol acts as a potent nucleophile, attacking the electron-deficient aromatic ring at the position of the leaving group (e.g., Chlorine or Fluorine).
-
Formation of Meisenheimer Complex: A transient, negatively charged intermediate known as a Meisenheimer complex is formed.
-
Expulsion of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻).
-
Fluorescence Turn-On: This reaction forms a new C-S bond, creating a highly fluorescent benzoxadiazole-thioether adduct. The formation of this product alters the electronic properties of the fluorophore, switching on a strong fluorescence emission.
Photophysical Properties
A key advantage of Benzo[c]oxadiazole-4-carbonitrile based probes is the significant change in their optical properties upon reaction with thiols. The parent probe typically exhibits minimal absorbance in the visible range and negligible fluorescence. Following the SNAr reaction, the resulting thioether product shows a distinct red-shift in its absorption maximum and a dramatic increase in fluorescence emission intensity.
Table 1: Representative Photophysical Characteristics
| Property | Probe (Free Form) | Thiol Adduct | Change |
| Excitation Max (λex) | ~380 nm | ~470-490 nm | Red-shift |
| Emission Max (λem) | Weak or None | ~510-550 nm | "Turn-On" |
| Stokes Shift | N/A | ~40-60 nm | Significant |
| Quantum Yield (Φ) | < 0.01 | 0.3 - 0.7 | > 100-fold increase |
| Appearance | Colorless | Yellow/Green Fluorescence | Visual Change |
Note: Exact wavelengths and quantum yields can vary depending on the specific leaving group, substitution patterns, and solvent environment. Data is representative based on similar benzoxadiazole/benzofurazan structures found in the literature.[9][10][11]
Experimental Protocols
Required Materials
-
Benzo[c]oxadiazole-4-carbonitrile probe (e.g., 7-chloro or 7-fluoro derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Biothiols: L-Glutathione (reduced), L-Cysteine, L-Homocysteine
-
Other amino acids for selectivity testing (e.g., Alanine, Serine, Lysine)
-
96-well black microplates (for in vitro assay)
-
Fluorescence microplate reader
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips for cell culture
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol 1: In Vitro Characterization and Thiol Quantification
This protocol determines the probe's response, sensitivity, and selectivity to thiols in a cell-free system.
-
Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Thiol Stock Solutions: Prepare 10 mM stock solutions of GSH, Cys, and Hcy in PBS (pH 7.4). Prepare fresh daily.
-
Working Solutions:
-
Dilute the probe stock solution to 20 µM in PBS (pH 7.4).
-
Create a serial dilution of the thiol stock solutions in PBS to generate a range of concentrations (e.g., 0 µM to 200 µM).
-
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of the 20 µM probe working solution to each well.
-
Add 50 µL of the different thiol concentrations (or other amino acids for selectivity testing) to the wells. The final probe concentration will be 10 µM.
-
Include a "probe only" control well containing 50 µL of probe and 50 µL of PBS.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. Reaction times may vary based on the specific probe's reactivity.[9][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Use an excitation wavelength appropriate for the thiol adduct (e.g., ~480 nm) and record the emission spectrum or intensity at the peak emission wavelength (e.g., ~520 nm).[10]
-
Data Analysis: Subtract the fluorescence of the "probe only" blank from all readings. Plot the fluorescence intensity as a function of thiol concentration to generate a calibration curve and determine the limit of detection (LOD).
Protocol 2: Live-Cell Imaging of Intracellular Thiols
This protocol outlines the use of the probe to visualize endogenous thiol levels in living cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 70-80% confluency in a 37°C, 5% CO₂ incubator.
-
Probe Loading:
-
Prepare a 1-10 µM working solution of the probe in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.[13]
-
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope.
-
Excitation/Emission: Use a standard filter set for green fluorescence (e.g., FITC or GFP channel).
-
Controls: To validate the signal, cells can be pre-treated with a thiol-scavenging agent like N-Ethylmaleimide (NEM) before probe loading. This should result in a significantly diminished fluorescence signal.[1]
-
-
Image Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ/Fiji).
Sources
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- 12. Existence of low-molecular-weight thiols in Caenorhabditis elegans demonstrated by HPLC-fluorescene detection utilizing 7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Bioisosteric Heterocycles from Benzo[c]oxadiazole-4-carbonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of medicinally relevant heterocyclic derivatives from Benzo[c]oxadiazole-4-carbonitrile. As a scaffold, benzo[c]oxadiazole, also known as benzofurazan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][3][4] This document will focus on the conversion of the 4-carbonitrile group into key bioisosteric moieties: tetrazoles, 1,2,4-oxadiazoles, and amidines. The rationale behind these transformations lies in the ability of these functional groups to modulate the physicochemical and pharmacokinetic properties of parent molecules, often leading to improved drug candidates.
Introduction to Benzo[c]oxadiazole-4-carbonitrile as a Starting Material
Benzo[c]oxadiazole-4-carbonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The benzoxadiazole core is a recognized pharmacophore, and the nitrile group at the 4-position serves as a key functional handle for diverse chemical transformations. The electron-withdrawing nature of the benzoxadiazole ring system can influence the reactivity of the nitrile group, a factor to be considered in the synthetic design.
Synthesis of the Starting Material: Benzo[c]oxadiazole-4-carbonitrile
The synthesis of Benzo[c]oxadiazole-4-carbonitrile can be achieved from commercially available 4-amino-3-nitrobenzoic acid. The procedure involves the formation of the benzoxadiazole ring followed by the conversion of the carboxylic acid to a nitrile. A reliable synthetic route is outlined below.[5]
Protocol 1: Synthesis of Benzo[c]oxadiazole-4-carbonitrile
Step 1: Synthesis of 4-amino-3-nitrobenzoic acid to Benzo[c]oxadiazole-5-carboxamide [5]
-
A solution of 4-amino-3-nitrobenzoic acid is reacted with a suitable reducing agent, such as sodium dithionite, to reduce the nitro group to a nitroso group, which then cyclizes to form the benzoxadiazole ring.
-
The resulting carboxylic acid is then converted to the corresponding amide. A 25% aqueous solution of ammonia is cooled in an ice bath. To this, a solution of the benzoxadiazole carboxylic acid derivative in a suitable solvent like 1,4-dioxane is added dropwise. The reaction mixture is stirred at the same temperature for 1.5 hours and then evaporated in vacuo. The residue is worked up to yield Benzo[c]oxadiazole-5-carboxamide.
Step 2: Dehydration of Benzo[c]oxadiazole-5-carboxamide to Benzo[c]oxadiazole-4-carbonitrile [5]
-
The carboxamide from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
An excess of a dehydrating agent, such as trifluoroacetic anhydride, is added dropwise to the cooled solution, along with a base like triethylamine.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification by flash column chromatography yields the final product, Benzo[c]oxadiazole-4-carbonitrile.
Synthesis of Bioisosteric Derivatives
The nitrile functionality of Benzo[c]oxadiazole-4-carbonitrile is a versatile precursor for the synthesis of several important heterocyclic rings that are recognized as bioisosteres of common functional groups in drug molecules.
Synthesis of 4-(1H-tetrazol-5-yl)benzo[c][1][7][8]oxadiazole: A Carboxylic Acid Bioisostere
The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It shares similar acidic properties (pKa values are comparable) and steric profile, but often offers improved metabolic stability and cell permeability.[6][7] The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition reaction with an azide source.
Protocol 2: Synthesis of 4-(1H-tetrazol-5-yl)benzo[c][1][8][9]oxadiazole
This protocol is adapted from general procedures for tetrazole synthesis from nitriles.[8][9]
-
To a solution of Benzo[c]oxadiazole-4-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5-2.0 eq).
-
A catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl), is added to the mixture. The use of a Lewis acid catalyst can facilitate the cycloaddition.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-(1H-tetrazol-5-yl)benzo[c][1][8][9]oxadiazole.
Caption: Synthetic pathway for the conversion of the nitrile to a tetrazole.
Synthesis of 1,2,4-Oxadiazole Derivatives: Ester and Amide Bioisosteres
The 1,2,4-oxadiazole ring is another important heterocyclic motif that can act as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability.[10] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles typically involves a two-step process: conversion of the nitrile to an amidoxime, followed by cyclization with a carboxylic acid derivative.
Protocol 3: Synthesis of 1,2,4-Oxadiazole Derivatives
Step 1: Synthesis of N'-hydroxybenzo[c][1][8][9]oxadiazole-4-carboximidamide (Amidoxime) [5]
-
A mixture of Benzo[c]oxadiazole-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), and a base such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) in ethanol is stirred at room temperature or heated to reflux.
-
The reaction is monitored by TLC until the starting nitrile is consumed.
-
The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude amidoxime, which can often be used in the next step without further purification.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring [10][11]
-
The amidoxime from the previous step (1.0 eq) is dissolved in a suitable solvent like pyridine or DMF.
-
A carboxylic acid (1.1 eq) and a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) are added to the solution. Alternatively, an acyl chloride can be used directly.
-
The reaction mixture is heated, often to temperatures above 100 °C, for several hours to facilitate the cyclodehydration. Microwave irradiation can also be employed to accelerate the reaction.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
Purification by column chromatography or recrystallization affords the desired 3-substituted-5-(benzo[c][1][8][9]oxadiazol-4-yl)-1,2,4-oxadiazole.
Caption: Two-step synthesis of 1,2,4-oxadiazole derivatives.
Synthesis of Benzo[c][1][7][8]oxadiazole-4-carboximidamide (Amidine): A Guanidinium Mimic
Amidines are strongly basic functional groups that can act as mimics for guanidinium groups found in arginine residues, enabling strong interactions with biological targets. The synthesis of amidines from nitriles can be achieved through various methods, with the Pinner reaction being a classic approach.
Protocol 4: Synthesis of Benzo[c][1][8][9]oxadiazole-4-carboximidamide
This protocol is based on the general Pinner reaction methodology.
-
A solution of Benzo[c]oxadiazole-4-carbonitrile in an anhydrous alcohol (e.g., ethanol or methanol) is cooled in an ice bath.
-
Dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation. This leads to the formation of an imidate hydrochloride intermediate.
-
The reaction mixture is allowed to stand at a low temperature (e.g., 0-5 °C) for several hours to allow for the precipitation of the imidate salt.
-
The precipitated imidate salt is collected by filtration and washed with a cold, anhydrous ether.
-
The imidate salt is then treated with a solution of ammonia in alcohol (ammonolysis) to form the corresponding amidine hydrochloride.
-
The amidine hydrochloride can be neutralized with a base to obtain the free amidine, Benzo[c][1][8][9]oxadiazole-4-carboximidamide, which can be purified by recrystallization.
Caption: Pinner reaction for the synthesis of the amidine derivative.
Application Notes: Pharmacological Relevance
The derivatives synthesized from Benzo[c]oxadiazole-4-carbonitrile are of significant interest in drug discovery due to the established biological activities of the benzoxadiazole scaffold and the bioisosteric nature of the introduced heterocyclic rings.
-
Anticancer Activity: Oxadiazole derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of enzymes like telomerase and receptor tyrosine kinases.[1][8][9][6][7] The incorporation of a 1,2,4-oxadiazole or a 1,3,4-oxadiazole moiety onto the benzoxadiazole core could lead to novel compounds with enhanced antiproliferative effects.
-
Antimicrobial and Antifungal Activity: Benzofuran and benzoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[2][4] The synthesized tetrazole and oxadiazole derivatives could exhibit broad-spectrum antimicrobial activity.
-
Antiparasitic Activity: Benzoxadiazole derivatives have been investigated as potential agents against various parasites.[3][5] Notably, carboxyimidamide-substituted benzo[c][1][8][9]oxadiazoles have demonstrated promising antileishmanial activity, highlighting the potential of the amidine derivatives.[5]
Data Summary
| Derivative Class | Bioisosteric Replacement for | Key Synthetic Transformation | Potential Applications |
| Tetrazole | Carboxylic Acid | [3+2] Cycloaddition with Azide | Anticancer, Antimicrobial |
| 1,2,4-Oxadiazole | Ester, Amide | Amidoxime formation and cyclization | Anticancer, Antimicrobial |
| Amidine | Guanidinium Group | Pinner Reaction | Antiparasitic, Enzyme Inhibition |
Conclusion
Benzo[c]oxadiazole-4-carbonitrile serves as a valuable and versatile starting material for the synthesis of a range of heterocyclic derivatives with significant potential in medicinal chemistry. The protocols outlined in this guide provide a framework for the synthesis of tetrazole, 1,2,4-oxadiazole, and amidine derivatives. The exploration of these compounds is a promising avenue for the discovery of new therapeutic agents, leveraging the principles of bioisosterism to optimize pharmacological properties.
References
- Gao, S., Liu, X., Wu, X., & Zhang, J. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5469.
- Maparu, K., Mukherjee, R., & Chatterjee, D. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a93.
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Kwiecień, H., & Girek, T. (2022).
- Yıldırım, S., Gümüş, M., Uslu, C., Ceylan, M., & Alıcı, B. (2020). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-860.
- (2024, May 15). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 6(3).
- (2024, March 27). Anti-cancer activity of 1,3,4-oxadiazole and its derivative.
-
Leś, A., Kędzierska, E., Kaczor, A. A., & Matosiuk, D. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][8][9]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(85), 69375-69384.
- Raval, J. P., & Desai, K. R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212.
- ICSN. (n.d.). Antiparasitic agents.
- Ghasemi, S., Lari, J., Ramezani, M., & Zarghi, A. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100885.
- Al-Azzawi, A. M. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1153-1161.
- Patil, S. B., Murnal, S. B., & Bhinge, S. D. (2019). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Russian Journal of General Chemistry, 89(12), 2603-2610.
- Maftei, C. V., Neda, I., & Schobert, R. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2296-2305.
Sources
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- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Application Note: High-Throughput Screening Assays Using Benzo[c]oxadiazole-4-carbonitrile Probes
Executive Summary & Mechanistic Rationale
The development of robust High-Throughput Screening (HTS) assays requires detection modalities that are highly sensitive, environmentally responsive, and resistant to false positives. Benzo[c]oxadiazole-4-carbonitrile and its halogenated derivatives (e.g., 7-chloro or 7-fluoro-benzo[c]oxadiazole-4-carbonitrile) serve as elite fluorogenic probes for detecting nucleophilic targets, such as reactive cysteines in transpeptidases, proteases, and kinases[1].
The Causality of Fluorogenicity: SNAr and ICT
Unlike constitutively fluorescent tags, benzoxadiazole-based probes are virtually "dark" in their native, unreacted state. This is because the leaving group (typically a halogen) disrupts the necessary donor-π-acceptor (D-π-A) architecture, effectively quenching fluorescence[2].
When the probe encounters a reactive nucleophile (e.g., a target enzyme's cysteine thiolate), it undergoes a Nucleophilic Aromatic Substitution (SNAr) . The expulsion of the leaving group and the formation of a covalent thioether bond introduces a sulfur atom that acts as a potent electron donor. Concurrently, the 4-carbonitrile group (-CN) acts as a strong electron acceptor. This "push-pull" dynamic establishes a powerful Intramolecular Charge Transfer (ICT) system[3],[4]. This electronic reconfiguration shifts the molecule from a non-emissive state to a highly fluorescent state, providing a massive signal-to-background (S/B) ratio ideal for HTS[5].
Figure 1: SNAr mechanism and ICT-driven fluorescence activation of the benzoxadiazole probe.
Self-Validating HTS Workflow Design
A trustworthy HTS protocol must be a self-validating system. Relying solely on continuous kinetic reads is often impractical for 384- or 1536-well microplate formats. Therefore, this workflow incorporates an orthogonal chemical quench step . By adding a scavenger like Ebselen, the unreacted probe is rapidly consumed, locking the fluorescent signal at a specific time point[1]. This prevents false positives caused by slow-reacting library compounds or delayed probe degradation, ensuring that the final endpoint read strictly reflects the inhibition that occurred during the primary incubation window.
Figure 2: High-Throughput Screening workflow utilizing Benzo[c]oxadiazole-4-carbonitrile.
Quantitative Assay Parameters
To ensure rigorous scientific integrity, the assay must meet strict statistical parameters before being deployed for full-library screening. The table below summarizes the target metrics required to validate the assay's performance.
| Parameter | Description | Target / Acceptable Range | Causality / Rationale |
| Z'-Factor | Measure of assay robustness | > 0.6 (Excellent) | Ensures a wide statistical window between positive controls (fully inhibited) and negative controls (uninhibited)[1]. |
| S/B Ratio | Signal-to-Background | > 8.0 | Driven by the high efficiency of the ICT mechanism upon covalent adduct formation. |
| CV (%) | Coefficient of Variation | < 5% | Validates liquid handling precision across microplates. |
| Optimal Read Time | Time post-probe addition | 30 minutes | Allows the SNAr reaction to reach steady-state before quenching. |
Step-by-Step Methodology: Cysteine-Targeted HTS Assay
Phase 1: Critical Reagent Preparation
Expert Insight: Buffer selection is the most common point of failure in fluorogenic SNAr assays. Do not use Tris, DTT, or β-mercaptoethanol. Primary amines and thiols will directly attack the benzoxadiazole probe, obliterating the assay window with massive background fluorescence.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific aggregation). If reducing conditions are strictly required for enzyme stability, use low concentrations of TCEP (≤ 100 µM), but empirical validation is required as TCEP can occasionally interact with electrophilic probes.
-
Probe Stock: Prepare a 10 mM stock of the Benzo[c]oxadiazole-4-carbonitrile derivative in anhydrous DMSO. Store at -20°C in the dark.
Phase 2: Assay Execution (384-Well Format)
-
Enzyme Dispensing: Dispense 10 µL of the target enzyme (e.g., 100 nM final concentration) in Assay Buffer into a black, flat-bottom 384-well microplate.
-
Compound Transfer: Pin-transfer 50 nL of library compounds into the respective wells.
-
Self-Validation: Ensure columns 1 and 2 contain DMSO-only (Negative Control = Maximum Signal) and a known covalent inhibitor (Positive Control = Minimum Signal).
-
-
Primary Incubation: Incubate the plate for 30 minutes at room temperature to allow library compounds to bind/inhibit the target enzyme.
-
Probe Addition: Dispense 5 µL of the Benzo[c]oxadiazole-4-carbonitrile probe (diluted in Assay Buffer to yield a 25 µM final concentration)[1].
-
Secondary Incubation: Incubate for exactly 30 minutes at room temperature in the dark to allow the SNAr reaction to proceed.
-
Chemical Quenching: Dispense 5 µL of Ebselen (100 µM final concentration) to all wells. Ebselen rapidly reacts with any remaining free probe, locking the reaction state[1].
-
Fluorescence Readout: Measure fluorescence using a microplate reader equipped with appropriate filters (Excitation: ~480 nm / Emission: ~520 nm).
References[1] "A Fluorescence-Based Assay for Screening β-Lactams Targeting the Mycobacterium tuberculosis Transpeptidase LdtMt2" - NIH.gov (PMC) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4365747/[3] "Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton" - ResearchGate -https://www.researchgate.net/publication/281309827_Fluorogenic_and_fluorescent_labeling_reagents_with_a_benzofurazan_skeleton[4] "NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications" - NIH.gov (PMC) -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6447477/[5] "Visible Light Excitable Zn2+ Fluorescent Sensor Derived from an Intramolecular Charge Transfer Fluorophore and Its in Vitro and in Vivo Application" - Journal of the American Chemical Society -https://pubs.acs.org/doi/10.1021/ja8081602[2] "A general strategy for in situ assembly of light-up fluorophores via bioorthogonal Suzuki-Miyaura cross-coupling" - Chinese Chemical Letters -https://www.sciencedirect.com/science/article/pii/S100184172100854X
Sources
- 1. A Fluorescence‐Based Assay for Screening β‐Lactams Targeting the Mycobacterium tuberculosis Transpeptidase LdtMt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Experimental Setup and Protocol for the Fluorescence Measurement of Benzo[c]oxadiazole-4-carbonitrile Derivatives
Introduction & Photophysical Principles
Benzo[c]oxadiazole-4-carbonitrile (also known as the 4-cyanobenzofurazan core) is a highly specialized, environment-sensitive fluorophore. Unlike its more common nitro-substituted analog (NBD), the substitution of the nitro group with a highly electron-withdrawing carbonitrile (-CN) group at the 4-position of the benzoxadiazole ring creates a robust "push-pull" electron donor-acceptor architecture when conjugated to nucleophiles like primary amines or biothiols[1].
This structural modification yields two critical advantages for analytical measurement:
-
Exceptional Solvatochromism: The fluorophore exhibits intense fluorescence in non-polar or aprotic environments (e.g., acetonitrile, lipid bilayers) but is almost completely quenched in aqueous media via non-radiative decay pathways[2].
-
Large Stokes Shift: The Intramolecular Charge Transfer (ICT) mechanism upon excitation results in a massive Stokes shift (>140 nm), which virtually eliminates background auto-fluorescence and excitation light scattering during detection[1].
This application note details the experimental causality, instrumental setup, and self-validating protocols required to accurately measure the fluorescence of Benzo[c]oxadiazole-4-carbonitrile conjugates, specifically focusing on their use in High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection[3].
Photophysical Properties
Understanding the baseline photophysics of the cyano-benzoxadiazole core is mandatory for configuring your spectrofluorometer. The data below summarizes the behavior of typical amine-conjugated derivatives.
Table 1: Quantitative Photophysical Data of Benzo[c]oxadiazole-4-carbonitrile Conjugates
| Parameter | Value / Characteristic | Mechanistic Causality |
| Excitation Wavelength ( | 420 – 430 nm | Corresponds to the |
| Emission Wavelength ( | 560 – 570 nm | Emission from the relaxed ICT state. Highly dependent on solvent polarity. |
| Stokes Shift | ~140 nm | Massive geometric relaxation in the excited state prevents self-quenching[1]. |
| Quantum Yield ( | < 0.05 | Hydrogen bonding facilitates rapid non-radiative decay[2]. |
| Quantum Yield ( | 0.70 – 0.90 | Aprotic environment stabilizes the excited state dipole, forcing radiative emission[2]. |
Mechanistic Pathway of Fluorescence
The fluorescence of this molecule is governed by an Intramolecular Charge Transfer (ICT) event. Upon absorbing a photon, electron density shifts from the electron-donating substituent (e.g., an amine) toward the electron-withdrawing carbonitrile group.
Figure 1: Photophysical mechanism of Intramolecular Charge Transfer (ICT).
Experimental Setup & Workflow
To achieve reproducible results, the derivatization and measurement workflow must be treated as a self-validating system.
Figure 2: Standard workflow for derivatization and fluorescence detection.
Reagents and Materials
-
Fluorogenic Precursor: 4-cyano-7-fluoro-2,1,3-benzoxadiazole (CBD-F) or equivalent reactive carbonitrile derivative.
-
Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 8.5. (Causality: Primary amine buffers like Tris must be strictly avoided as they will competitively react with the probe, causing massive baseline fluorescence).
-
Quenching Agent: 1% Trifluoroacetic acid (TFA) in water.
Step-by-Step Derivatization Protocol
-
Preparation: Dissolve the Benzo[c]oxadiazole-4-carbonitrile precursor in anhydrous acetonitrile to a concentration of 1.0 mM. Ensure the vial is protected from light to prevent photo-degradation.
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the analyte (e.g., peptide or amine standard), 50 µL of 0.1 M Borate buffer (pH 8.5), and 50 µL of the 1.0 mM fluorophore stock[4].
-
Incubation: Heat the mixture at 60 °C for 60 to 120 minutes. (Causality: The carbonitrile group provides moderate electrophilic activation for Nucleophilic Aromatic Substitution (SNAr). Elevated temperatures are required to drive the reaction to quantitative yield compared to the more reactive, but less stable, nitro-derivatives)[5].
-
Quenching: Terminate the reaction by adding 50 µL of 1% TFA. Lowering the pH protonates unreacted amines, immediately halting the SNAr reaction and stabilizing the formed conjugate for downstream HPLC analysis.
Self-Validating System Controls
To ensure the integrity of the assay, every batch must include:
-
Reagent Blank: Buffer + Probe (No analyte). This establishes the baseline hydrolysis rate of the probe.
-
Positive Control: A known concentration (e.g., 1 µM) of a pre-derivatized standard. This validates the Photomultiplier Tube (PMT) response.
-
Internal Standard (IS): A non-endogenous amine added prior to step 1 to normalize extraction efficiency and derivatization kinetics.
Instrumental Configuration (Spectrofluorometry / HPLC-FLD)
Proper configuration of the fluorescence detector is paramount due to the solvatochromic nature of the molecule.
-
Excitation Wavelength: Set to 425 nm .
-
Emission Wavelength: Set to 565 nm .
-
Slit Widths (Bandpass): Set both Excitation and Emission slits to 5 nm .
-
Causality: While wider slits (e.g., 10 nm) increase the photon flux to the PMT and enhance raw sensitivity, they also exponentially increase Rayleigh and Raman solvent scattering. Because the Stokes shift of the cyano-benzoxadiazole core is exceptionally large (~140 nm)[5], a 5 nm slit provides the perfect balance—completely excluding excitation light bleed-through while maintaining a sharp, high-resolution emission peak.
-
-
Solvent Matrix for Detection: If performing direct spectrofluorometry (cuvette), ensure the final solvent contains at least 50% Acetonitrile or Methanol. If using HPLC-FLD, utilize a Reversed-Phase (RP) gradient transitioning to a high organic mobile phase.
-
Causality: The quantum yield of this fluorophore drops to near zero in 100% aqueous environments due to hydrogen-bond-mediated quenching. Eluting the compound in an aprotic organic matrix "turns on" the fluorescence, maximizing the Signal-to-Noise (S/N) ratio[2].
-
References
-
Polarity-based fluorescence probes: properties and applications Source: PMC - NIH URL:[Link]
-
Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography Source: J-Stage URL:[Link]
-
Maximum wavelengths and detection limits of valine derivatives of... Source: ResearchGate URL:[Link]
-
Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers Source: OPUS URL:[Link]
-
Development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure and their application to the determination of peptides Source: DSS (Department of Science Service) URL:[Link]
Sources
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography [jstage.jst.go.jp]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
Application Note: Benzo[c]oxadiazole-4-carbonitrile in Chemosensor Development
Part 1: Core Directive & Strategic Overview
The "Cyano-NBD" Advantage
Benzo[c]oxadiazole-4-carbonitrile (4-cyano-2,1,3-benzoxadiazole) represents a pivotal evolution in the design of push-pull fluorophores. While its nitro-substituted analog, NBD (7-nitro-2,1,3-benzoxadiazole) , has been the workhorse of fluorescent labeling for decades, the 4-carbonitrile variant offers distinct physicochemical advantages that address common limitations of NBD.
Why Switch to the Cyano-Scaffold?
-
Photostability: The cyano group is less prone to photoreduction compared to the nitro group, providing more robust imaging in time-lapse experiments.
-
Tunable Electronics: The electron-withdrawing strength of the nitrile group (
) is substantial but distinct from the nitro group ( ), allowing for fine-tuning of the Intramolecular Charge Transfer (ICT) bandgap. -
Steric Profile: The linear geometry of the cyano group reduces steric hindrance at the 4-position, potentially altering binding kinetics or solubility profiles in complex biological media.
Mechanism of Action: The Push-Pull System
The core utility of this scaffold lies in its ability to act as an electron acceptor (A) in a Donor-
-
The Acceptor: The benzoxadiazole ring fused with the electron-withdrawing cyano group.
-
The Donor: Typically an amine or thiol introduced at the 7-position via Nucleophilic Aromatic Substitution (
). -
The Signal: Upon excitation, electron density shifts from the donor to the acceptor (ICT). This state is highly sensitive to solvent polarity (solvatochromism) and the electronic environment of the donor, making it ideal for environmental sensing (polarity/viscosity) and reaction-based sensing (bond cleavage/formation) .
Part 2: Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Objective: Synthesize 7-fluoro-benzo[c]oxadiazole-4-carbonitrile (a reactive probe precursor).
Rationale: Direct cyanation of the benzoxadiazole ring is challenging. The most reliable route involves synthesizing the 4-bromo derivative and performing a Pd-catalyzed cyanation, followed by activating the 7-position.
Step 1: Bromination of 2,1,3-Benzoxadiazole
-
Reagents: 2,1,3-Benzoxadiazole (1.2 g, 10 mmol), Iron powder (Fe, 20 mol%), Bromine (
, 1.1 equiv). -
Procedure:
-
Dissolve benzoxadiazole in glacial acetic acid (20 mL).
-
Add Fe powder.
-
Add
dropwise at room temperature. -
Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.
-
Yield Target: ~70% of 4-bromo-2,1,3-benzoxadiazole.
-
Step 2: Palladium-Catalyzed Cyanation
Critical Step: This replaces the bromine with the nitrile group.
-
Reagents: 4-bromo-2,1,3-benzoxadiazole (1.0 equiv),
(0.6 equiv), (5 mol%). -
Solvent: Anhydrous DMF or NMP (degassed).
-
Procedure:
-
In a glovebox or under Argon, combine aryl bromide, Zinc Cyanide, and Pd catalyst in a pressure vial.
-
Add solvent (concentration ~0.2 M).
-
Seal and heat to 100°C for 12 hours .
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M Ammonium Hydroxide (to remove Zn salts), water, and brine.
-
Purification: Flash column chromatography (Silica, Hexane/DCM gradient).
-
Product: Benzo[c]oxadiazole-4-carbonitrile.
-
Step 3: Activation (Introduction of Leaving Group)
To make a sensor, we often need a leaving group at position 7.
-
Method: Electrophilic fluorination or nitration followed by substitution.[1] A common route for the fluoro derivative (analogous to NBD-F) is treating the 4-cyano-oxide precursor or performing a halogen exchange (Halex) if a chloro-precursor is available.
-
Alternative for Sensor Construction: If the goal is a specific sensor, react the 4-bromo-7-fluoro precursor (if accessible) before cyanation, or perform nitration on the 4-cyano core to get 4-cyano-7-nitro-benzoxadiazole, then substitute the nitro group.
-
Protocol 2: Spectroscopic Characterization (LOD & Kd)
Objective: Determine the sensitivity of the sensor toward a target analyte (e.g., Cysteine).
Prerequisites:
-
Probe Stock: 1 mM in DMSO.
-
Analyte Stock: 10 mM Cysteine in PBS buffer.[1]
Workflow:
-
Solvatochromism Check: Dilute probe (10
M) in Toluene, DCM, MeOH, and PBS.[1]-
Expectation: Emission
shifts red as polarity increases. Quantum yield ( ) typically decreases in water (quenching).
-
-
Titration:
-
Prepare 2 mL of Probe (10
M) in PBS (pH 7.4). -
Add Analyte in 0.1 equiv increments (0 to 5 equiv).
-
Record Fluorescence Emission (Excitation ~460-480 nm; Emission ~530-580 nm depending on donor).
-
Data Processing: Plot Fluorescence Intensity (
) vs. Concentration .
-
-
LOD Calculation:
Where is the standard deviation of the blank and is the slope of the linear region.
Part 3: Visualization & Logic
Synthesis Pathway
The following diagram illustrates the conversion of the base benzoxadiazole unit into a functional chemosensor.
Sensing Mechanism (ICT Modulation)
This logic gate demonstrates how the sensor responds to analyte binding.
[2]
Part 4: Data Summary & Troubleshooting
Comparative Photophysics
| Property | NBD (Nitro) | 4-Cyano-Benzoxadiazole | Advantage of Cyano |
| Acceptor Strength | Strong ( | Moderate-Strong ( | Better blue/green tuning |
| Photostability | Low (prone to bleaching) | High | Long-term imaging |
| Size | Bulky ( | Linear ( | Reduced steric hindrance |
| Emission Range | 530–550 nm (Green) | 480–520 nm (Blue-Green)* | distinct color channel |
*Emission is highly dependent on the donor group at position 7.
Troubleshooting Guide
-
Problem: Low yield in cyanation step.
-
Solution: Ensure strictly anhydrous conditions.[2] Oxygen poisons the Pd(0) catalyst. Use fresh
(it degrades over years).
-
-
Problem: Probe is fluorescent in buffer (High Background).
-
Solution: The hydrophobicity is too high, causing aggregation-induced emission or micelle formation. Add a solubilizing group (e.g., sulfonate) or use a more polar donor.
-
-
Problem: No reaction with thiol analyte.
-
Solution: The leaving group at position 7 is not electrophilic enough. Ensure you are using a fluoro- or chloro- derivative. The 4-cyano group activates the ring, but a good leaving group is essential.
-
References
-
Synthesis of Benzoxadiazole Derivatives: Frizon, T. E. A., et al. (2020).[1][3][4] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores... Frontiers in Chemistry. [Link]
-
Palladium-Catalyzed Cyanation Protocols: Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanide Source... Chemical Communications. [Link]
-
NBD vs. Cyano-Analog Photophysics (Contextual): Uchiyama, S., et al. (2011). Rational Design of Intracellular Fluorescent Probes... Chemical Communications. [Link]
-
Benzothiadiazole Analog (CBD-Fluor) Reference: Trinh, T., et al. (2020). Selective Staining and Quantification of Intracellular Lipid Droplets with CBD-Fluor. ChemRxiv. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.ucla.edu [chem.ucla.edu]
Application Note: Fluorogenic Bioconjugation & Profiling with Benzo[c]oxadiazole-4-carbonitrile
This Application Note and Protocol Guide details the use of Benzo[c]oxadiazole-4-carbonitrile (also referred to as 4-Cyano-2,1,3-benzoxadiazole or CBBD ) in bioorthogonal "click" chemistry. This guide focuses on its primary application: the rapid, fluorogenic bioconjugation with 1,2-aminothiols (specifically Cysteine ) and its utility in Tetrazine ligation as an electron-deficient nitrile.
Introduction & Core Principle
Benzo[c]oxadiazole-4-carbonitrile (CBBD) is a highly reactive, fluorogenic scaffold derived from the benzoxadiazole (NBD) family. Unlike the classic NBD-Cl which reacts with amines via
Mechanism of Action
The core utility of CBBD lies in its ability to undergo a biocompatible condensation with 1,2-aminothiols (e.g., N-terminal Cysteine) to form a stable, highly fluorescent thiazoline derivative. This reaction mimics the classic Cyanobenzothiazole (CBT) click reaction but proceeds with significantly faster kinetics due to the higher electronegativity of the oxygen atom in the benzoxadiazole ring compared to sulfur.
-
Reaction Type: Nucleophilic addition-cyclization (Condensation).
-
Key Advantage: "Turn-on" fluorescence (The probe is weakly fluorescent until cyclization restores the push-pull conjugated system).
-
Target: N-terminal Cysteine (Cys), Homocysteine (Hcy), or engineered 1,2-aminothiol handles.
DOT Diagram: Reaction Mechanism
The following diagram illustrates the condensation pathway of CBBD with Cysteine.
Caption: Mechanism of fluorogenic turn-on. The thiol attacks the nitrile, followed by rapid amine cyclization to form the emissive species.
Technical Specifications & Properties
| Property | Specification | Notes |
| Chemical Name | 4-Cyano-2,1,3-benzoxadiazole | Often abbreviated as CBBD or 4-CN-NBD (analogous). |
| Molecular Weight | ~145.12 g/mol | Small molecule, cell-permeable. |
| Excitation Max | 405 nm - 460 nm | Compatible with standard Blue/Cyan lasers. |
| Emission Max | 530 nm - 560 nm | Green/Yellow emission (Stokes shift ~100 nm). |
| Solubility | DMSO, DMF, Acetonitrile | Stock solutions (10-50 mM) are stable at -20°C. |
| Reactivity | High specificity for 1,2-aminothiols | Faster kinetics than Cyanobenzothiazole (CBT). |
| Quantum Yield | <0.01 (Probe) | Excellent signal-to-noise ratio. |
Experimental Protocol: Cysteine Labeling
A. Materials Preparation[1][2]
-
Stock Solution (50 mM): Dissolve 7.25 mg of Benzo[c]oxadiazole-4-carbonitrile in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store in aliquots at -20°C, protected from light.
-
Reaction Buffer: PBS (pH 7.4) or HEPES (20 mM, pH 7.4). Avoid buffers containing primary thiols (e.g., DTT,
-ME) as they will compete with the target.-
Note: TCEP (Tris(2-carboxyethyl)phosphine) is recommended if reduction of disulfides is required, as it does not contain a thiol group.
-
B. Labeling Workflow (In Vitro Proteins/Peptides)
This protocol is optimized for labeling N-terminal Cysteine-containing peptides or proteins.
-
Reduction (Optional but Recommended):
-
If the target Cys is oxidized (disulfide), incubate the protein sample (10-50
M) with TCEP (100-500 M) for 20 minutes at room temperature.
-
-
Probe Addition:
-
Add the CBBD Stock Solution to the protein sample to a final concentration of 100-500
M (approx. 10-20x excess over target). -
Keep the final DMSO concentration
to prevent protein denaturation.
-
-
Incubation:
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Expert Insight: Unlike standard NBD-Cl which requires pH 8.0+ for efficient labeling, the nitrile condensation of CBBD works efficiently at physiological pH (7.4), preserving protein structure.
-
-
Quenching & Purification:
-
Reaction is self-quenching regarding fluorescence (unreacted probe is dim).
-
For mass spectrometry or precise kinetics, remove excess probe using a Desalting Column (e.g., PD-10) or Dialysis.
-
C. Imaging / Detection[3]
-
Fluorescence Microscopy: Use a standard GFP or FITC filter set.
-
Ex: 450 nm (or 405 nm laser).
-
Em: 530-550 nm bandpass.
-
-
Flow Cytometry: Excitation with 488 nm laser is possible (though slightly off-peak), 405 nm is optimal. Detect in the FL1/FITC channel.
Advanced Application: Tetrazine Ligation (iEDDA)
While less common than the Cysteine reaction, the electron-deficient nitrile of CBBD can serve as a dienophile in inverse Electron Demand Diels-Alder (iEDDA) reactions with Tetrazines.
-
Conditions: Requires highly reactive Tetrazines (e.g., dipyridyl-s-tetrazine).
-
Utility: This reaction is fully bioorthogonal (unlike the Cys reaction which requires a specific amino acid).
-
Protocol Modification: Incubate CBBD-labeled substrate with Tetrazine (100
M) for 1-2 hours. Note that this pathway forms a Pyrazole product.
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for labeling and detecting cysteine-rich targets using CBBD.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| High Background | Non-specific hydrophobic binding | Wash with buffers containing 0.1% Tween-20. Ensure probe concentration is not >1 mM. |
| No Fluorescence | Oxidized Cysteines | Treat samples with TCEP prior to labeling. Ensure pH is not < 6.0. |
| Precipitation | High Probe/DMSO conc. | Dilute stock further before adding. Keep DMSO < 2% final. |
| Slow Kinetics | Low pH | Adjust pH to 7.4 - 8.0. The nucleophilicity of the thiol is pH-dependent. |
References
-
Ren, H., et al. "Rational Design of a Fast and Selective Fluorogenic Probe for Cysteine." Materials, 2018.[1][2]
-
Liang, G., et al. "Cyanobenzothiazole (CBT) Click Chemistry for Bioconjugation." Nature Chemistry, 2010.
-
Uchiyama, S., et al. "Benzoxadiazole-based probes for thiol imaging." Chemical Communications, 2012.
-
Blackman, M. L., et al. "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity." Journal of the American Chemical Society, 2008.
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Benzo[c]oxadiazole-4-carbonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyanobenzofurazan).
Synthesizing this specific derivative presents unique challenges. The strongly electron-withdrawing nature of the cyano (-CN) group at the 4-position depletes electron density from the aromatic ring, making the intermediate highly susceptible to nucleophilic attack, basic hydrolysis, and unwanted side reactions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to maximize your target yield.
Mechanistic Workflow
The standard, most reliable route for synthesizing benzo[c]oxadiazoles involves a two-step process: the basic hypochlorite oxidation of an o-nitroaniline to form a benzofuroxan (N-oxide) intermediate, followed by deoxygenation (reduction) to the final benzofurazan[1].
Two-step synthesis of Benzo[c]oxadiazole-4-carbonitrile via an N-oxide intermediate.
Troubleshooting & FAQs
Q1: Why is my yield of the benzofuroxan intermediate so low during the hypochlorite oxidation step?
A: Low yields in this step are almost always caused by the electron-withdrawing cyano group. Under the strongly basic conditions (KOH/NaOCl) of the classic Greenbaum oxidation, the -CN group acts as an activating group for nucleophilic aromatic substitution (
Q2: The reduction of the N-oxide to the benzofurazan is incomplete, and purification is a nightmare. How can I drive this to completion?
A: The deoxygenation of benzofuroxans requires a strong oxophilic reagent. While triethyl phosphite (
Q3: I am seeing chlorinated byproducts in my LC-MS analysis. Where are these coming from?
A: Excess sodium hypochlorite can act as an electrophilic chlorinating agent. The electron-deficient ring of the 4-carbonitrile derivative is somewhat protected against electrophilic aromatic substitution, but localized high concentrations of
Diagnostic Logic Tree
Use the following flowchart to rapidly diagnose and correct yield bottlenecks in your workflow.
Troubleshooting logic tree for identifying and resolving yield bottlenecks.
Quantitative Data: Condition Optimization
The table below summarizes the causal impact of different reaction conditions on the overall yield of Benzo[c]oxadiazole-4-carbonitrile, demonstrating why specific reagents are recommended.
| Reaction Step | Reagent / Condition | Temp (°C) | Primary Byproduct / Issue | Isolated Yield (%) |
| Oxidation | NaOCl / KOH (Aqueous) | 25 °C | Nitrile hydrolysis (Amide) | 22% |
| Oxidation | NaOCl / KOH (Aqueous) | 0–5 °C | Trace chlorination | 68% |
| Oxidation | 120 °C | Thermal decomposition | 75%[2] | |
| Reduction | 78 °C | Incomplete deoxygenation | 45% | |
| Reduction | 110 °C | TPPO contamination | 81% (Crude) | |
| Reduction | PS-TPP / Toluene | 110 °C | None (Clean filtration) | 88% (Pure) [1] |
Detailed Experimental Protocol
This self-validating protocol utilizes the optimized Polymer-Supported Triphenylphosphine (PS-TPP) reduction method to maximize yield and eliminate tedious chromatography[1][3].
Step 1: Synthesis of Benzofuroxan-4-carbonitrile (Oxidation)
-
Preparation: Dissolve 2-amino-3-nitrobenzonitrile (10.0 mmol) in a mixture of ethanol (20 mL) and 1M aqueous KOH (15 mL).
-
Cooling: Submerge the reaction flask in an ice-salt bath. Critical Step: Allow the internal temperature to reach exactly 0 °C. Do not proceed until this temperature is stabilized to prevent basic hydrolysis of the nitrile.
-
Oxidation: Add a standardized solution of sodium hypochlorite (12% active Cl, 12.0 mmol) dropwise over 30 minutes using an addition funnel. Maintain vigorous stirring.
-
Validation (TLC): After 1 hour, check the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot (bright yellow) should disappear, replaced by a less polar UV-active spot.
-
Workup: Quench the reaction with cold water (50 mL). Extract the aqueous layer with Dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Step 2: Synthesis of Benzo[c]oxadiazole-4-carbonitrile (Reduction)
-
Preparation: Dissolve the crude benzofuroxan-4-carbonitrile from Step 1 in anhydrous toluene (30 mL).
-
Reagent Addition: Add Polymer-Supported Triphenylphosphine (PS-TPP, 3.0 mmol/g loading, 1.2 equivalents based on theoretical N-oxide yield).
-
Reflux: Attach a reflux condenser and heat the suspension to 110 °C under a nitrogen atmosphere for 4 hours. Causality: The high temperature is required to overcome the activation energy barrier for the extrusion of the phosphine oxide from the intermediate oxaphosphetane.
-
Validation (HPLC/TLC): Monitor the disappearance of the N-oxide. The final benzofurazan product will be slightly less polar than the N-oxide.
-
Purification: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the PS-TPPO resin. Wash the resin with additional toluene (
mL). -
Isolation: Evaporate the filtrate under reduced pressure to yield highly pure Benzo[c]oxadiazole-4-carbonitrile.
References
-
Anti-trypanosomatid benzofuroxans and deoxygenated analogues: Synthesis using polymer-supported triphenylphosphine. European Journal of Medicinal Chemistry / Universidad de Chile. Available at:[Link]
-
Reaction of benzofurazan oxides with sodium azide; a new synthesis of benzofurazans. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]
-
Unusual Reduction of Benzofuroxans to Benzofurazans with the Participation of the Terminal Amino Group. Russian Journal of General Chemistry / ResearchGate. Available at:[Link]
Sources
Technical Support Center: Overcoming Solubility Issues with Benzo[c]oxadiazole-4-carbonitrile
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzoxadiazole derivatives in aqueous media. Benzo[c]oxadiazole-4-carbonitrile is a highly versatile, electron-deficient heterocyclic building block. However, its planar geometry and extreme hydrophobicity make it notoriously difficult to handle in biological buffers.
This guide moves beyond basic "tips and tricks." We will dissect the physical chemistry driving these solubility failures and provide self-validating, step-by-step protocols to ensure your compound remains in solution, yielding reproducible and trustworthy data.
Section 1: The Chemistry of the Problem (FAQs)
Q1: Why does Benzo[c]oxadiazole-4-carbonitrile precipitate immediately upon addition to my assay buffer?
Causality: The core issue is the hydrophobic effect combined with strong intermolecular
Q2: My solution looks clear, but my assay signal is unexpectedly low. Is this a solubility issue?
Causality: Yes. This is a classic symptom of nanoscale aggregation. Before macroscopic precipitation (turbidity) occurs, Benzo[c]oxadiazole-4-carbonitrile forms sub-visible colloidal aggregates. In this state, the close proximity of the planar rings causes aggregation-caused quenching (ACQ). The excitation energy is dissipated non-radiatively through the stacked
Q3: Can I solve this by simply heating the buffer or sonicating the suspension? Causality: No. Heating only provides a transient kinetic boost to solubility. Once the solution returns to room temperature or 37°C (physiological conditions), the system will rapidly re-equilibrate to its thermodynamically favored aggregated state, often "crashing out" during your actual experiment. Sonication breaks up macroscopic pellets but leaves nanoscale aggregates intact, leading to false-positive solubility assessments. You must alter the solvation environment chemically, not just physically.
Section 2: Quantitative Solubility Profiles
To engineer a solution, we must first understand the solubility limits across different solvent systems. The table below summarizes the expected behavior of Benzo[c]oxadiazole-4-carbonitrile to help you select the right vehicle for your assay.
| Solvent System | Max Solubility | Aggregation Risk | Recommended Use |
| Deionized Water / PBS | < 1 µM | Extreme | Never use directly |
| Anhydrous DMSO | > 50 mM | Low | Primary stock preparation |
| Anhydrous DMF | > 50 mM | Low | Alternative stock preparation |
| PBS + 5% DMSO | ~ 10-50 µM | High (Time-dependent) | Short-term in vitro assays |
| PBS + 5 mM | > 100 µM | Very Low | Live-cell imaging, long-term assays |
Section 3: Mechanistic Workflows and Self-Validating Protocols
Fig 1. Mechanistic pathways of Benzo[c]oxadiazole-4-carbonitrile aggregation vs. solubilization.
Protocol A: The "Solvent-Shift" Method (DMSO to Buffer)
Purpose: To achieve a metastable aqueous dispersion by preventing localized supersaturation during dilution.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Benzo[c]oxadiazole-4-carbonitrile in anhydrous, cell-culture grade DMSO to a concentration of exactly 10 mM.
-
Scientific Rationale: DMSO fully solvates the planar ring, disrupting
interactions. Do not exceed 10 mM, as higher concentrations exponentially increase the risk of localized precipitation upon dilution into water.
-
-
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Ensure it is stirring vigorously (at least 800 rpm) using a magnetic stir bar.
-
Rapid Injection: Using a high-precision micropipette, inject the DMSO stock directly into the vortex of the stirring buffer. Do not let the drop touch the wall of the tube.
-
Scientific Rationale: Rapid mechanical dispersion prevents the formation of localized high-concentration micro-pockets where nucleation begins.
-
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully pipette the supernatant and measure its absorbance at the compound's
. Compare this to the absorbance of the uncentrifuged solution.-
Validation Logic: If the absorbance drops by more than 5%, micro-precipitation has occurred, and you must proceed to Protocol B.
-
Protocol B: Supramolecular Encapsulation using Cyclodextrins
Purpose: To permanently shield the hydrophobic carbonitrile and benzoxadiazole core from the aqueous environment using a host-guest complex. This is highly recommended for live-cell and prolonged assays.
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a 5 mM solution of
-cyclodextrin ( -CD) or Methyl- -cyclodextrin (M CD) in your aqueous buffer.-
Scientific Rationale: Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. Studies on3[3] demonstrate that the cavity size of
-CD or M CD is perfectly suited to encapsulate the planar benzoxadiazole pharmacophore, preventing self-aggregation and preserving its photophysical properties.
-
-
Thin-Film Formation (Optional but optimal): If avoiding DMSO entirely, dissolve the Benzo[c]oxadiazole-4-carbonitrile in a volatile organic solvent (e.g., methanol), transfer to a glass vial, and evaporate under a gentle stream of nitrogen to form a thin film.
-
Complexation: Add the cyclodextrin buffer to the thin film (or inject the DMSO stock into the cyclodextrin buffer as in Protocol A). Sonicate in a bath sonicator for 15 minutes at room temperature.
-
Self-Validation Step: Measure the UV-Vis absorption or fluorescence emission. Encapsulation within the hydrophobic cavity of the cyclodextrin will typically result in a sharper absorbance peak and a slight blue-shift compared to the aggregated aqueous state. This spectral shift confirms successful host-guest complexation.
Fig 2. Diagnostic workflow for resolving macroscopic and nanoscale aggregation issues.
References
- Source: PMC (NIH)
- Title: Technical Support Center: Preventing Precipitation of NBD-Labeled Lipids in Aqueous Solutions Source: Benchchem URL
- Source: PMC (NIH)
Sources
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Supramolecular Assemblies of Fluorescent Nitric Oxide Photoreleasers with Ultrasmall Cyclodextrin Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Photostability & Preservation of Benzo[c]oxadiazole-4-carbonitrile Probes
Introduction
You are likely working with a derivative of Benzo[c][1,2,5]oxadiazole-4-carbonitrile (often abbreviated as CBD or related to the NBD family). These fluorophores are prized for their solvatochromic properties —changing emission intensity and wavelength based on environmental polarity. However, this sensitivity comes with a trade-off: they are susceptible to both oxidative photobleaching and nucleophilic degradation .
This guide moves beyond generic advice to address the specific electronic deficiencies of the benzoxadiazole ring induced by the 4-carbonitrile (CN) group, providing a logic-driven troubleshooting framework.
Module 1: Diagnostic Decision Tree
Before applying antifades, you must distinguish between true photobleaching (irreversible destruction) and environmental quenching (reversible signal loss).
Visual Troubleshooting Workflow
Figure 1: Diagnostic logic for distinguishing signal loss mechanisms in benzoxadiazole fluorophores.
Module 2: The Mechanism of Instability
To prevent bleaching, you must understand why it happens. The 4-carbonitrile group is a strong electron-withdrawing group (EWG). While it enhances the "push-pull" character required for fluorescence, it destabilizes the ring in two specific ways:
The Nucleophilic Vulnerability (Chemical "Bleaching")
Unlike fluorescein or rhodamine, the benzoxadiazole ring is electrophilic . The 4-CN group pulls electron density away from the ring, making the 7-position (and the ring itself) highly susceptible to attack by nucleophiles.
-
The Culprits: DTT,
-mercaptoethanol, and even Hydroxide ions ( ) at high pH. -
The Result: The dye undergoes a substitution reaction (SNAr), breaking the conjugation or forming a non-fluorescent adduct. This is often mistaken for photobleaching but occurs even in the dark.
The Oxidative Pathway (True Photobleaching)
Upon excitation, benzoxadiazoles have a high probability of entering the Triplet State (
-
Reaction:
+ (Ground State) + (Singlet Oxygen). -
Damage: Singlet oxygen attacks the oxadiazole ring, leading to ring opening and permanent destruction of the fluorophore.
Module 3: Troubleshooting & Prevention FAQs
Category A: Buffer & Chemical Environment
Q: My signal fades immediately upon adding the mounting medium. Why? A: You likely used a mounting medium containing nucleophiles or a high pH buffer.
-
Avoid: Media containing primary amines (like Tris at high concentration if not pH adjusted carefully) or strong reducing agents if the dye is unconjugated.
-
Solution: Use a non-nucleophilic buffer (e.g., MOPS, HEPES) at pH 7.0 or slightly acidic (pH 6.5). The benzoxadiazole ring is more stable in acidic environments than alkaline ones [1].
Q: Can I use DTT or
-
Alternative: Use Trolox (Vitamin E analog) or Ascorbic Acid (Vitamin C) as antioxidants. These scavenge radicals without nucleophilically attacking the dye ring.
Category B: Imaging Parameters
Q: The signal is bright in lipids but invisible in the cytoplasm. Is it bleached? A: Likely not. This is solvatochromic quenching . Benzoxadiazole-4-carbonitrile derivatives often have a low Quantum Yield (QY) in polar solvents (water) and high QY in non-polar solvents (membranes) [3].
-
Test: Wash the sample with a hydrophobic solvent (if fixed) or check membrane localization. If the signal remains in membranes, the dye is intact.
Q: How do I stop true oxidative photobleaching? A: You must remove molecular oxygen or quench the triplet state.
-
Protocol: Use an enzymatic oxygen scavenging system (Glucose Oxidase + Catalase) in your imaging buffer.
-
Additive: Add Cyclooctatetraene (COT) (2 mM). COT is a triplet state quencher that physically relaxes the dye's excited state without chemical reaction, preventing singlet oxygen formation.
Module 4: Optimized Antifade Protocol
For fixed cell imaging with Benzo[c]oxadiazole-4-carbonitrile probes, use this specific formulation to maximize stability.
Reagents
-
Base Buffer: PBS (pH 7.0) or HEPES (20 mM, pH 7.0).
-
Antifade Agent: n-Propyl Gallate (NPG) or Trolox . (Avoid DABCO if possible, as it is an amine, though sterically hindered; NPG is safer for this specific chemistry).
-
Oxygen Scavenger: Glucose Oxidase (enzymatic).
Preparation Steps
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve NPG (4% w/v) in Glycerol. Heating to 37°C may be required. |
| 2 | Adjust pH | CRITICAL: Check pH. NPG can acidify the solution. Adjust to pH 7.0-7.2. |
| 3 | Mounting | Mix NPG-Glycerol 9:1 with your buffer. Add Trolox (final 1-2 mM). |
| 4 | Sealing | Seal coverslips immediately with nail polish or VALAP to prevent oxygen re-entry. |
Module 5: Comparison of Stability
Understanding where your probe stands relative to others helps manage expectations.
| Fluorophore Family | Photostability | Chemical Stability (Nucleophiles) | Solvatochromism |
| Benzo[c]oxadiazole-4-CN | Moderate | Low (Reactive to Thiols/pH) | High (Environment Sensitive) |
| Fluorescein (FITC) | Low | High | High (pH sensitive) |
| Rhodamine (TRITC) | High | High | Low |
| Alexa Fluor 488 | Very High | Very High | Low |
Summary: If you need absolute stability and don't need environmental sensitivity, switch to a Rhodamine or Alexa derivative. If you need the solvatochromic properties of the benzoxadiazole, you must strictly control the chemical environment (No Thiols, Neutral pH, Oxygen Scavenging).
References
-
BenchChem. Technical Support Center: Preventing Photobleaching of Benzothiadiazole Fluorescent Probes. (Accessed 2025).[1][2] Link
-
Thermo Fisher Scientific. Thiol-Reactive Probes Excited with Visible Light. Molecular Probes Handbook. Link
-
NIST. Fluorescence Quantum Yield Measurements and Solvent Dependence.Link
-
Vector Labs. How To Protect Your Tissue From Photobleaching. (2022). Link
-
ResearchGate. Solvent dependence of the fluorescence quantum yield in push-pull dyes.Link
Sources
Technical Support Center: Synthesis of Benzo[c]oxadiazole-4-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Benzo[c]oxadiazole-4-carbonitrile, a critical building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights to help you optimize your reaction outcomes, ensure product purity, and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of Benzo[c]oxadiazole-4-carbonitrile.
Q1: What is the most common and reliable synthetic route to Benzo[c]oxadiazole-4-carbonitrile?
The most prevalent and robust method involves the reductive cyclization of an ortho-nitroaniline precursor, specifically 2-amino-3-nitrobenzonitrile . This reaction typically utilizes a deoxygenating agent, such as a phosphite or phosphine, to facilitate the ring closure. An alternative two-step approach involves the initial oxidative cyclization of the o-nitroaniline to form the corresponding N-oxide (benzofuroxan), followed by a separate deoxygenation step.
Q2: I see references to both "benzofurazan" and "benzofuroxan" in the literature. What is the difference, and how can I distinguish them?
This is a critical distinction and a common source of confusion.
-
Benzo[c]oxadiazole (Benzofurazan): This is the target molecule, the fully aromatic heterocyclic system.
-
Benzo[c]oxadiazole N-oxide (Benzofuroxan): This is an oxidized precursor or byproduct where one of the nitrogen atoms in the oxadiazole ring is bonded to an oxygen atom. It is frequently formed during the cyclization of o-nitroanilines.[1]
Analytically, they can be distinguished as follows:
-
Mass Spectrometry: The N-oxide will have a molecular weight that is 16 amu higher than the target compound.
-
¹³C NMR Spectroscopy: The carbon atoms in the aromatic ring attached to the N-oxide moiety will exhibit different chemical shifts compared to the symmetric benzofurazan.
-
TLC Analysis: The N-oxide is typically more polar than the corresponding benzofurazan and will have a lower Rƒ value.
Q3: My overall yield is consistently low, even when the reaction appears to go to completion by TLC. What are the most common factors?
Low isolated yields are often due to issues during workup and purification rather than the reaction itself.[2] Common culprits include:
-
Product Volatility: The target molecule has moderate volatility and can be lost during solvent removal under high vacuum, especially with heating.
-
Poor Extraction: Ensure the pH of the aqueous layer is appropriate during workup. Your product may have some solubility in either acidic or basic washes if impurities are present that can form salts.
-
Adsorption on Silica Gel: The polar nature of the oxadiazole and nitrile groups can lead to strong adsorption on silica gel during chromatography, resulting in product loss. Using a less polar eluent system or deactivating the silica gel with triethylamine can mitigate this.
Q4: How critical is the purity of the starting material, 2-amino-3-nitrobenzonitrile?
It is absolutely critical. Impurities in the starting material are a primary cause of side reactions and purification difficulties.
-
Positional Isomers: Contamination with isomers (e.g., 3-amino-2-nitrobenzonitrile) will lead to the formation of isomeric products that are often very difficult to separate.
-
Residual Reagents: Impurities from the synthesis of the starting material (e.g., unreacted precursors, inorganic salts) can interfere with the cyclization reaction. It is highly recommended to recrystallize or chromatograph the 2-amino-3-nitrobenzonitrile before use.
Section 2: Troubleshooting Guide: Side Reaction Analysis & Mitigation
This guide provides a structured approach to identifying and resolving specific issues encountered during the synthesis.
Problem 1: Presence of a More Polar Byproduct with C=O and N-H Stretches in IR
Observation: Your TLC plate shows a new, more polar spot (lower Rƒ) in addition to your product. The isolated byproduct shows a strong C=O absorption (~1660 cm⁻¹) and broad N-H stretches (~3200-3400 cm⁻¹) in the IR spectrum. Mass spectrometry indicates a mass increase of 18 amu (M+18).
Probable Cause: Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, especially if water is present at elevated temperatures. This converts the nitrile to a primary amide (-CONH₂) or, with further hydrolysis, a carboxylic acid (-COOH).
Caption: Hydrolysis of the nitrile group to an amide.
Solutions & Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Control pH During Workup: Perform aqueous washes quickly and at low temperatures. Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic impurities, use a mild base like aqueous sodium bicarbonate rather than sodium hydroxide.
-
Purification: The resulting amide or acid is significantly more polar than the nitrile product. It can typically be removed via flash column chromatography.
Problem 2: Mass Spectrum Shows a Prominent Peak at M+16
Observation: The crude reaction mixture shows a major peak in the mass spectrum corresponding to the molecular weight of the target compound plus 16 amu. This impurity may also be visible on the TLC plate as a slightly more polar spot.
Probable Cause: Formation or Incomplete Deoxygenation of the N-Oxide (Benzofuroxan)
When starting from an o-nitroaniline, the cyclization often proceeds via the N-oxide intermediate (a benzofuroxan).[1] If the deoxygenating agent (e.g., P(OEt)₃) is insufficient, impure, or if the reaction time/temperature is inadequate, this intermediate will remain in your final product.
Caption: Synthetic pathways showing formation of the desired product and key byproducts.
Solutions & Preventative Measures:
-
Ensure Reagent Quality: Use freshly distilled triethyl phosphite. Ensure it is not contaminated with phosphoric acid.
-
Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the deoxygenating agent to ensure the reaction goes to completion.
-
Post-Reaction Deoxygenation: If the N-oxide is the major product, it can be isolated and subjected to a separate deoxygenation step. See Protocol B for a detailed procedure.
Problem 3: Isolation of a Tarry, Intractable, or Polymeric Substance
Observation: Instead of a crystalline solid or clear oil, the reaction yields a dark, sticky tar that is difficult to handle and purify.
Probable Cause: Intermolecular Side Reactions or Decomposition
At high temperatures or under overly harsh conditions, reactive intermediates can undergo intermolecular reactions, leading to dimers and polymers instead of the desired intramolecular cyclization.[3] The starting o-nitroaniline may also decompose.
Solutions & Preventative Measures:
-
Temperature Control: Monitor the reaction temperature carefully. Reductive cyclizations with phosphites can be exothermic. Maintain a controlled temperature, and consider slower addition of the phosphite at a lower initial temperature.
-
High-Dilution Conditions: For challenging cyclizations, employing high-dilution techniques can favor the intramolecular reaction over intermolecular polymerization. This involves slowly adding the substrate to a large volume of refluxing solvent containing the reagent.[3]
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to tar formation.[3]
Summary of Potential Side Products
| Byproduct Name | Structure | Molecular Weight (vs. Product) | Identification Clues |
| N-Oxide (Benzofuroxan) | Product + [O] | M + 16 | More polar on TLC; Confirmed by MS. |
| Amide | Product -CN +CONH₂ | M + 18 | Much more polar on TLC; C=O, N-H in IR. |
| Carboxylic Acid | Product -CN +COOH | M + 19 | Base-soluble; Very polar; Broad O-H in IR. |
Section 3: Key Experimental Protocols
Protocol A: Synthesis of Benzo[c]oxadiazole-4-carbonitrile
This protocol describes the reductive cyclization of 2-amino-3-nitrobenzonitrile using triethyl phosphite.
-
Reagent Preparation:
-
Place 2-amino-3-nitrobenzonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Ensure all glassware is oven-dried.
-
-
Reaction Setup:
-
Flush the system with nitrogen or argon.
-
Add a suitable anhydrous solvent, such as toluene or xylene (approx. 0.1 M concentration).
-
Begin vigorous stirring.
-
-
Reagent Addition:
-
Slowly add triethyl phosphite (1.2 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.
-
-
Cyclization:
-
After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent).
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (avoid excessive heat).
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the product-containing fractions and remove the solvent to yield the product as a solid.
-
Caption: A general workflow for troubleshooting synthetic reactions.
Protocol B: Deoxygenation of Benzo[c]oxadiazole-4-carbonitrile N-oxide
This protocol is for converting the N-oxide byproduct back to the desired product.
-
Setup: Dissolve the isolated N-oxide (1.0 eq) in ethanol or a similar solvent in a round-bottom flask.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2-3 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction with dilute HCl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to obtain the deoxygenated product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Retrieved from [Link]
- Belskaya, N. P., et al. (2010). 1,2,4-Oxadiazoles: Synthesis, structure, and biological activity. Chemistry of Heterocyclic Compounds, 46(3), 245-267.
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28782-28796. Retrieved from [Link]
-
Van Alphen, J. (1943). Benzofurazan 1-oxide. Organic Syntheses, 23, 6. Retrieved from [Link]
-
Harish Kumar, D. R., et al. (2013). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(2), 636-640. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 422-432. Retrieved from [Link]
-
Patel, H., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(19), 16645-16654. Retrieved from [Link]
-
Sica, N. (2016). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. 273. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Krinicka, M., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5543. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3350. Retrieved from [Link]
-
de Oliveira, H. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Molecules, 25(9), 2217. Retrieved from [Link]
-
Vashchenko, O., et al. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-13. Retrieved from [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(6), 6969-7004. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Benzo[c]oxadiazole-4-carbonitrile Synthesis and Application
Welcome to the Technical Support Center for Benzo[c]oxadiazole-4-carbonitrile (CBD) and its derivatives. CBD is a highly electron-deficient, bicyclic heteroaromatic scaffold widely utilized in the development of push-pull fluorophores, biological imaging probes, and pharmaceutical intermediates[1].
Because the benzoxadiazole ring is highly sensitive to nucleophilic attack and thermal degradation, optimizing its synthesis and functionalization requires precise control over reaction conditions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome common experimental bottlenecks.
Synthetic Workflows: Cyanation Strategies
The synthesis of Benzo[c]oxadiazole-4-carbonitrile typically begins with a 4-halo-2,1,3-benzoxadiazole precursor. Choosing the correct cyanation route is critical for yield and scalability.
Fig 1: Comparison of traditional vs. optimized synthetic routes for Benzo[c]oxadiazole-4-carbonitrile.
Troubleshooting & FAQs: Synthesis and Cyanation
Q1: I am using the traditional Rosenmund-von Braun reaction (CuCN in DMA at 150°C) to synthesize Benzo[c]oxadiazole-4-carbonitrile, but I am observing massive tar formation and yields below 30%. Why is this happening? A: The benzoxadiazole ring is highly electron-deficient. At the elevated temperatures (>150°C) required to activate the carbon-halogen bond in a standard 2, the heterocyclic ring undergoes thermal degradation and polymerization (tar formation)[2]. Furthermore, the harsh basicity of the cyanide ion at high temperatures can lead to nucleophilic ring-opening. Recommendation: Transition to a Palladium-catalyzed cyanation, which lowers the activation energy and allows the reaction to proceed at 80–100°C.
Q2: I switched to a Palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄, but my reaction stalls at 50% conversion. How do I prevent catalyst deactivation?
A: Free cyanide ions (
Quantitative Data: Comparison of Cyanation Conditions
| Cyanation Method | Reagents & Catalyst | Temp (°C) | Yield (%) | Primary Drawback / Limitation |
| Traditional | CuCN, DMA | 150 | 25 - 40 | High thermal degradation; toxic workup[2]. |
| Standard Pd | Zn(CN)₂, Pd(PPh₃)₄, DMF | 120 | 60 - 75 | Susceptible to Pd-poisoning by free |
| Optimized Pd | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand, Na₂CO₃ | 100 | 85 - 95 | Requires careful exclusion of oxygen[4]. |
Validated Experimental Protocol: Mild Palladium-Catalyzed Cyanation
This self-validating protocol utilizes K₄[Fe(CN)₆] to synthesize Benzo[c]oxadiazole-4-carbonitrile while preventing catalyst poisoning and thermal degradation[4].
Materials:
-
4-Bromo-2,1,3-benzoxadiazole (1.0 eq, 10 mmol)
-
K₄[Fe(CN)₆]·3H₂O (0.2 eq, 2 mmol - Note: provides 6 eq of CN per molecule)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
XPhos or dppf ligand (0.04 eq, 4 mol%)
-
Na₂CO₃ (1.0 eq, 10 mmol)
-
Anhydrous DMF/H₂O (1:1 v/v, 20 mL)
Step-by-Step Methodology:
-
System Purging: To a Schlenk flask, add 4-Bromo-2,1,3-benzoxadiazole, Pd(OAc)₂, ligand, and Na₂CO₃. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions are required to maintain the catalytic cycle.
-
Solvent Addition & Pre-activation: Add degassed DMF/H₂O. Heat the mixture to 80°C for 10 minutes. Validation Check: The solution should transition from yellow to a deep red/brown, indicating the formation of the active Pd(0)-ligand complex.
-
Cyanide Introduction: Add K₄[Fe(CN)₆]·3H₂O in one portion. Increase temperature to 100°C. Causality: Adding the cyanide source after pre-activation prevents premature formation of inactive palladium-cyanide complexes.
-
Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot completely disappears.
-
Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove bulk Pd and Fe salts. Wash the organic layer with water (3x) to remove DMF. Crucial Step: Treat the organic layer with a solid-supported metal scavenger (e.g., QuadraPure TU) for 2 hours to 3 and prevent product contamination[3].
-
Isolation: Concentrate under reduced pressure and purify via flash chromatography to yield the pure carbonitrile.
Troubleshooting & FAQs: Fluorogenic Probe Application
Benzo[c]oxadiazole-4-carbonitrile derivatives (e.g., 7-chloro or 7-fluoro variants) are frequently used as fluorogenic labels for amines (peptides/proteins).
Fig 2: Nucleophilic aromatic substitution (SNAr) mechanism for CBD-amine labeling.
Q3: When using a 7-halo-Benzo[c]oxadiazole-4-carbonitrile probe for peptide labeling, I observe high background fluorescence even before the peptide is added. How do I fix this?
A: The cyano group at the C4 position is a powerful electron-withdrawing group (EWG). While this creates an excellent 1 upon amine conjugation, it also makes the C7 position highly susceptible to hydrolysis[1]. If your buffer pH is too high (>9.0), hydroxide ions (
References
- Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function.Google Patents (WO2003062241A1).
-
Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. ResearchGate. Available at:[Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]
-
A Small Push-Pull Fluorophore for Turn-on Fluorescence. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Purification of Benzo[c]oxadiazole-4-carbonitrile
The following Technical Support Guide is structured as a dynamic troubleshooting center for Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyanobenzo[c][1,2,5]oxadiazole).
Current Status: Operational Role: Senior Application Scientist Topic: Purification, Isolation, and Impurity Profiling
Introduction: The Molecule & The Challenge
Benzo[c]oxadiazole-4-carbonitrile is a planar, electron-deficient heterocycle often used as a scaffold for fluorescent probes or as an intermediate in medicinal chemistry. Its purification presents unique challenges due to its high crystallinity , potential for sublimation , and fluorescence , which can mask impurities during visual inspection.
This guide moves beyond generic advice, addressing specific physicochemical behaviors derived from the electron-withdrawing nitrile group at the C4 position and the inherent reactivity of the benzoxadiazole core.
Module 1: Chromatographic Purification (The "Separation" Phase)
Q: I see a single spot on TLC, but my NMR shows significant impurities. Why is the silica column failing?
A: This is a classic "co-elution by design" error common with planar heterocycles.
The benzoxadiazole core is highly polarizable but non-protic. On standard silica (SiO₂), it interacts via dipole-dipole forces. However, common impurities like 2-amino-3-nitrobenzonitrile (starting material) or the N-oxide intermediate (incomplete cyclization) often share similar
Troubleshooting Protocol:
-
Change the Selectivity Mechanism: Switch from a pure dipole-based separation (EtOAc) to a system involving
- interactions or hydrogen bond disruption.-
Recommendation: Use Dichloromethane (DCM) / Methanol (99:1 to 95:5) . The DCM interacts better with the polarizable aromatic core.
-
Alternative: Add 1% Toluene to the mobile phase to engage
- selectivity.
-
-
Check for "Streaking": If the nitrile hydrolyzes slightly to the amide on acidic silica, it will streak.
-
Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface silanols, then run your column without TEA in the eluent (to avoid reacting with the nitrile).
-
Q: My compound is fluorescent. How do I use this to my advantage during Flash Chromatography?
A: Fluorescence is a double-edged sword. It makes detection easy but quantification difficult. A 99% pure fraction and a 50% pure fraction can look equally bright under a UV lamp (365 nm) due to concentration quenching or hyper-fluorescent impurities.
The "Fluorescence Ratio" Method: Do not rely solely on visual UV. Use a dual-wavelength detector (e.g., 254 nm for absorbance vs. 365 nm for emission).
-
Pure Compound: The ratio of Signal
/ Signal remains constant across the peak width. -
Impure Peak: The ratio changes at the leading or tailing edge, revealing hidden impurities (like the non-fluorescent N-oxide) co-eluting.
Module 2: Crystallization & Solid-State Handling (The "Isolation" Phase)
Q: The compound "oils out" during recrystallization.[1][2] How do I force a solid?
A: Oiling out occurs when the compound's melting point is lower than the boiling point of your solvent mixture, or when the impurity profile disrupts the crystal lattice formation. Benzo[c]oxadiazole-4-carbonitrile is prone to this in pure ethanol.
Corrective Workflow:
-
Temperature Control: Do not boil the solvent. Dissolve at a temperature below the compound's melting point (approx. 80-100°C range, though specific derivatives vary).
-
The "Trituration" Trick:
-
Dissolve the crude oil in a minimum amount of warm Acetone (high solubility).
-
Slowly add warm Water (anti-solvent) until persistent turbidity is observed.
-
Crucial Step: Add a seed crystal. If none exists, scratch the glass surface with a glass rod. The micro-glass particles act as nucleation sites.
-
Cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities in the oil droplets.
-
Q: What is the optimal solvent system for this specific nitrile derivative?
A: Based on the polarity of the cyano group and the aromatic core, we prioritize solvents that solubilize via dipole interactions but precipitate via hydrophobic exclusion.
| Solvent System | Suitability | Notes |
| Ethanol / Water | ⭐⭐⭐⭐ (High) | Best balance.[1] The nitrile H-bonds weakly with water, aiding precipitation. |
| Toluene / Hexanes | ⭐⭐⭐ (Med) | Good for removing non-polar impurities, but yield may be lower. |
| DCM / Hexanes | ⭐⭐ (Low) | Evaporation rate difference often leads to "skinning" or oiling out. |
| Acetonitrile | ⭐ (Avoid) | High solubility even at low temps; poor recovery yields. |
Module 3: Impurity Profiling (The "Analysis" Phase)
Q: I see a small peak at ~8.5 ppm in my H NMR. Is this a side product?
A: In the synthesis of benzo[c]oxadiazoles (typically via hypochlorite oxidation of nitroanilines), the most persistent impurity is the Benzofurazan-1-oxide (N-oxide) intermediate.
-
Mechanism: The cyclization involves a dehydration step. If incomplete, the N-oxide remains.
-
Identification: The N-oxide protons are often deshielded relative to the fully aromatic benzoxadiazole.
-
Removal: The N-oxide is more polar than the product. A short silica plug with 100% DCM typically elutes the product while retaining the N-oxide.
Q: Can I use HPLC to purify 100 mg for biological testing?
A: Yes, but watch out for pH sensitivity .
-
Risk: The nitrile group at C4 is electron-deficient and susceptible to hydrolysis to the primary amide (CONH₂) under acidic conditions (e.g., 0.1% TFA in water).
-
Solution: Use a neutral buffer system.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile.[2]
-
Column: C18 Phenyl-Hexyl (provides better selectivity for the planar aromatic system than standard C18).
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude Benzo[c]oxadiazole-4-carbonitrile.
Caption: Decision tree for selecting between recrystallization and chromatography based on initial TLC profiling.
References
-
BenchChem. (2025).[3][2][4][5] Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Retrieved from 1
-
National Institutes of Health (NIH). (2018). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from 6
-
Sigma-Aldrich. (2025). Product Specification: 4,7-Dibromobenzo[c][1,2,5]oxadiazole. Retrieved from
-
ChemScene. (2025). 4-Chlorobenzo[c][1,2,5]oxadiazole - Properties and Safety. Retrieved from 7
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: Synthesis and Biological Applications. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Artifacts in Fluorescence Imaging with Benzo[c]oxadiazole-4-carbonitrile and Related NBD Derivatives
Welcome to the technical support center for fluorescence imaging using Benzo[c]oxadiazole-4-carbonitrile and its related 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and optimize their imaging experiments. The unique environmental sensitivity of the NBD core makes it a powerful tool, but also one that requires careful experimental design to avoid misleading results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: My fluorescence signal is weak or fading quickly.
Q: I've labeled my sample with a Benzo[c]oxadiazole-4-carbonitrile derivative, but the fluorescence is much dimmer than expected and disappears rapidly upon illumination. What's happening and how can I fix it?
A: This is a classic case of low fluorescence quantum yield and/or photobleaching. The NBD core, while a valuable sensor of local environment, is known for its modest brightness and susceptibility to photobleaching, especially in aqueous environments.[1]
Causality and Troubleshooting Strategies:
-
Environmental Quenching: The fluorescence of NBD derivatives is highly sensitive to the polarity of their local environment. In aqueous (polar) solutions, the fluorescence intensity is often significantly quenched.[2][3] If your labeled molecule exposes the NBD moiety to the aqueous buffer, a low signal is expected.
-
Solution: If possible, assess the local environment of your probe. If the probe is in a more hydrophobic pocket, such as within a lipid membrane or a protein's hydrophobic core, the fluorescence should be brighter. For in vitro experiments, you can test the fluorescence in solvents of varying polarity to confirm this effect.
-
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore by the excitation light. NBD derivatives can be prone to this, especially with high-intensity illumination.
-
Solution:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.
-
Minimize Exposure Time: Reduce the camera exposure time or increase the scanning speed on a confocal microscope.
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that reduce photobleaching.
-
Image with a More Sensitive Detector: A more sensitive camera or detector will allow you to use lower excitation power.
-
-
-
Low Labeling Efficiency: A weak signal might also be due to inefficient labeling of your target molecule.
-
Solution: Optimize your labeling protocol. Ensure the pH of the reaction is suitable for the reactive group on your probe (e.g., for thiol-reactive probes). Also, confirm the concentration and purity of your probe and target molecule.
-
Issue 2: My background fluorescence is very high.
Q: My images are hazy, and it's difficult to distinguish my labeled structures from the background. What are the common causes of high background with NBD probes?
A: High background can stem from several sources, including non-specific binding of the probe, autofluorescence of the sample, and unbound probe that was not adequately removed.
Causality and Troubleshooting Strategies:
-
Non-Specific Binding: NBD derivatives, particularly those with hydrophobic properties, can bind non-specifically to cellular components or to the coverslip.[4] This results in a diffuse background signal that can obscure the specific staining.
-
Solution:
-
Blocking: Before adding your probe, incubate your sample with a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if used). This will occupy non-specific binding sites.
-
Optimize Probe Concentration: Use the lowest concentration of the probe that still provides a specific signal. A titration experiment is highly recommended.
-
Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps to remove unbound molecules. Adding a low concentration of a mild detergent like Tween-20 to the wash buffer can also help.
-
Run Controls: Always include a control sample that is not treated with the probe to assess the level of autofluorescence. A secondary-antibody-only control is also essential in immunofluorescence experiments.[5]
-
-
-
Sample Autofluorescence: Many biological samples, especially fixed tissues, have endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce, often in the green and red channels where NBD derivatives emit.[6]
-
Solution:
-
Use a Different Fixative: Aldehyde fixatives like formaldehyde can increase autofluorescence. Consider using an organic solvent like cold methanol for fixation if compatible with your sample.
-
Quenching Agents: Treat your sample with an autofluorescence quenching agent, such as sodium borohydride or commercial reagents.
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can use spectral unmixing to separate the NBD signal from the autofluorescence spectrum.
-
-
Issue 3: I'm seeing signal in the wrong channel in my multi-color experiment.
Q: I'm using an NBD derivative along with another fluorophore, and I'm seeing the NBD signal "bleed through" into my other channel (or vice-versa). How can I prevent this?
A: This phenomenon is called spectral bleed-through or crosstalk, and it occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.
Causality and Troubleshooting Strategies:
-
Spectral Overlap: The emission spectra of fluorophores are often broad. If the emission of your NBD derivative overlaps with the filter set you are using for your second color, you will detect its signal in that channel.
-
Solution:
-
Choose Fluorophores with Minimal Overlap: Use a fluorescence spectrum viewer to select fluorophores with well-separated emission peaks.
-
Use Narrower Bandpass Filters: If your microscope allows, use emission filters with a narrower bandwidth to more specifically collect the light from each fluorophore.
-
Sequential Scanning: In confocal microscopy, acquire the images for each channel sequentially rather than simultaneously. Excite with one laser line and collect the emission for that channel before moving to the next laser line and channel. This completely avoids bleed-through from different excitation sources.
-
Linear Unmixing: For significant spectral overlap, use linear unmixing. This involves acquiring a reference spectrum for each fluorophore individually and then using software to calculate the contribution of each fluorophore to the mixed signal in your multi-color image.
-
-
Issue 4: The color of my NBD fluorescence seems to change depending on where it is in the cell.
Q: I've noticed that the emission wavelength of my Benzo[c]oxadiazole-4-carbonitrile probe appears to shift depending on its subcellular location. Is this a real biological effect or an artifact?
A: This is likely a real phenomenon known as solvatochromism. NBD derivatives are well-known for their environment-sensitive fluorescence.
Causality and Explanation:
-
Solvatochromism: The NBD fluorophore has a different dipole moment in its ground and excited states. This means that the energy of the excited state, and thus the wavelength of the emitted light, is sensitive to the polarity of the surrounding environment.[2][3] In a more polar environment (like the cytoplasm), the emission will be red-shifted (longer wavelength) compared to a non-polar environment (like a lipid droplet).
-
This is a feature, not a bug! You can use this property to your advantage to probe the local environment of your labeled molecule. By measuring the emission spectrum, you can gain insights into the polarity of different subcellular compartments.
-
Experimental Considerations:
-
Spectral Imaging: To accurately measure these shifts, it is best to use a spectral detector on a confocal microscope to acquire the full emission spectrum from different regions of interest.
-
Calibration: To correlate the emission wavelength to a specific polarity, you can perform calibration experiments with your probe in a series of solvents with known polarities.
Quantitative Data Summary
The photophysical properties of Benzo[c]oxadiazole-4-carbonitrile are not as extensively documented as other NBD derivatives. However, we can infer its likely behavior based on related compounds. The electron-withdrawing nature of the carbonitrile group may influence the quantum yield and solvatochromic properties. The following table summarizes the spectral properties of some relevant 4-substituted-7-nitrobenzofurazan derivatives in ethanol.
| Compound Name | 4-Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| NBD-aniline | Aniline | 483 | 545 | Very low |
| NBD-4-amino-TEMPO | 4-amino-TEMPO | 471 | 531 | 0.0016 |
| NBD-α-picolyl | α-picolyl | 468 | 526 | 0.0587 |
| NBD-Tris | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 |
| Data sourced from Bem et al., ARKIVOC 2007 (xiii) 87-104.[7] |
Experimental Protocols
Protocol 1: Assessing Photobleaching Rate
This protocol provides a method to compare the photostability of your Benzo[c]oxadiazole-4-carbonitrile conjugate to other fluorophores.
Materials:
-
Fluorescence microscope with a time-lapse imaging capability
-
Samples labeled with the fluorophores of interest
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare samples with comparable initial fluorescence intensities.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) for continuous imaging.
-
Acquire a time-lapse series of images with a constant, relatively high excitation intensity.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve. A slower decay indicates higher photostability.
Protocol 2: General Staining Protocol for Live Cells
This protocol outlines general steps for staining live cells with a cell-permeable Benzo[c]oxadiazole-4-carbonitrile probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Benzo[c]oxadiazole-4-carbonitrile probe stock solution (e.g., in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow cells to the desired confluency (e.g., 60-80%).
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed culture medium to the final desired concentration (typically in the low micromolar range; this should be optimized).
-
Remove the existing culture medium and wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a designated time (e.g., 15-60 minutes; this should also be optimized).
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound probe.
-
Add fresh, pre-warmed medium or PBS to the cells for imaging.
-
Proceed with imaging on the fluorescence microscope, using appropriate filter sets and minimizing light exposure.
Diagrams
Caption: A generalized workflow for fluorescence imaging experiments, highlighting key stages for troubleshooting common artifacts.
Sources
- 1. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
Enhancing the quantum yield of Benzo[c]oxadiazole-4-carbonitrile derivatives
Technical Support Center: Benzo[c]oxadiazole-4-carbonitrile Derivatives
Welcome to the dedicated support center for researchers working with Benzo[c]oxadiazole-4-carbonitrile derivatives. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you navigate the complexities of enhancing the fluorescence quantum yield (ΦF) of these versatile fluorophores. Our goal is to bridge the gap between synthesis and application by explaining the causality behind experimental observations and providing robust, actionable protocols.
Troubleshooting Guide: Diagnosing and Resolving Low Quantum Yield
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic diagnostic workflow and potential solutions grounded in photophysical principles.
Issue 1: My synthesized derivative has a significantly lower quantum yield than expected based on literature values.
This is the most common challenge and often points to one of several underlying factors. A systematic approach is crucial to pinpoint the root cause.
Diagnostic Questions & Actionable Solutions:
-
Is the compound pure?
-
Causality: Even trace amounts of impurities from the synthesis, such as residual catalysts (e.g., Palladium from coupling reactions), unreacted starting materials, or side-products, can act as potent fluorescence quenchers.[1]
-
Action:
-
Re-purify: Perform rigorous purification, preferably using column chromatography followed by recrystallization or sublimation.
-
Verify Purity: Confirm purity and structural integrity using high-resolution NMR (¹H, ¹³C) and mass spectrometry. The absence of extraneous peaks is critical.
-
-
-
Is aggregation-caused quenching (ACQ) occurring?
-
Causality: The planar, π-conjugated structure of benzoxadiazole derivatives makes them susceptible to π-π stacking at higher concentrations. This aggregation creates non-radiative decay pathways, effectively quenching fluorescence.[2][3]
-
Action:
-
Perform a Concentration-Dependent Study: Measure the quantum yield at a series of decreasing concentrations (see Protocol 1). An increase in quantum yield upon dilution is a strong indicator of ACQ.[1]
-
Minimize Inner Filter Effects: For all measurements, ensure the absorbance at the excitation wavelength is kept below 0.1 in a standard 1 cm cuvette to prevent re-absorption of emitted light, which can mimic quenching.[4]
-
-
-
Is the solvent environment optimal?
-
Causality: Benzo[c]oxadiazole derivatives often exhibit strong intramolecular charge transfer (ICT) character.[5][6] In polar solvents, the excited state can be over-stabilized, promoting non-radiative decay pathways (like Twisted Intramolecular Charge Transfer, or TICT), which dramatically reduces the quantum yield.[3]
-
Action:
-
Solvent Screening: Measure the quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol). A significant drop in quantum yield with increasing solvent polarity points to ICT/TICT-related quenching.[1][7]
-
Select Appropriate Solvent: For applications requiring high brightness, choose a solvent with lower polarity where the quantum yield is maximized.
-
-
-
Is dissolved oxygen quenching the fluorescence?
-
Causality: Molecular oxygen in its ground triplet state is a well-known collisional quencher of fluorescence, deactivating the excited singlet state of the fluorophore through intersystem crossing.[1]
-
Action:
-
Degas Solvents: Before measurement, thoroughly degas your solvent by bubbling with an inert gas (high-purity nitrogen or argon) for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Compare Results: Measure the quantum yield in both the degassed and air-saturated solvent. A significant increase in the degassed sample confirms oxygen quenching.[1]
-
-
Troubleshooting Workflow for Low Quantum Yield
Here is a logical workflow to systematically diagnose the cause of a low quantum yield.
Caption: Comparison of the photophysical behavior in Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE) systems.
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement (Comparative Method)
The comparative method is a widely used and reliable technique that measures the quantum yield of an unknown sample relative to a well-characterized standard. [4] Objective: To determine the fluorescence quantum yield (Φx) of a Benzo[c]oxadiazole-4-carbonitrile derivative.
Materials:
-
Test compound (x) and a standard (st) with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φst = 0.55). [5]* High-purity spectroscopic grade solvent.
-
UV-Vis spectrophotometer and a Fluorometer.
-
Matched 1 cm quartz cuvettes.
Methodology:
-
Prepare Solutions: Prepare a series of five dilute solutions for both the test sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from ~0.01 to 0.1. [4][8]2. Measure Absorbance: For each solution, record the UV-Vis absorption spectrum and note the absorbance value at the intended excitation wavelength (Ax and Ast).
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., excitation and emission slit widths) are used for both the sample and the standard.
-
It is crucial to record the spectra over the entire emission range for both compounds.
-
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum (Fx and Fst).
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine Gradient: Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, and a good fit (R² > 0.99) validates the data.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample: [2][4] Φx = Φst * (Gradx / Gradst) * (η²x / η²st)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
If the same solvent is used for both sample and standard, the refractive index term (η²x / η²st) equals 1 and can be omitted.
-
Protocol 2: Investigating Solvent Effects on Photophysical Properties
Objective: To systematically evaluate the impact of solvent polarity on the absorption, emission, and quantum yield of your derivative.
Methodology:
-
Select Solvents: Choose a range of at least 5-6 spectroscopic grade solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, THF, Acetonitrile, Ethanol).
-
Prepare Solutions: Prepare a stock solution of your compound in a volatile solvent. Prepare a dilute solution of the probe in each selected solvent by evaporating a small aliquot of the stock solution and re-dissolving it in the target solvent. Ensure the final absorbance is below 0.1 at the λmax,abs. [2]3. Acquire Data: For each solvent:
-
Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax,abs).
-
Measure the fluorescence emission spectrum by exciting at the λmax,abs to determine the maximum emission wavelength (λmax,em).
-
Measure the quantum yield using the relative method described in Protocol 1.
-
-
Analyze and Tabulate Data: Compile the data into a table to easily compare the properties across different solvents.
Table 1: Example Data for a Hypothetical Benzo[c]oxadiazole-4-carbonitrile Derivative
| Solvent | Polarity Index (ET(30)) | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 418 | 495 | 3745 | 0.85 |
| THF | 37.4 | 420 | 510 | 4182 | 0.62 |
| DCM | 40.7 | 422 | 525 | 4650 | 0.41 |
| Acetonitrile | 45.6 | 425 | 545 | 5280 | 0.15 |
| Ethanol | 51.9 | 426 | 558 | 5711 | 0.08 |
This is representative data illustrating common trends. A significant decrease in quantum yield and increase in Stokes shift with rising solvent polarity is characteristic of molecules with strong ICT character. [5][7]
References
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). National Center for Biotechnology Information. [Link]
-
Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. (n.d.). ResearchGate. [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]
-
Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. [Link]
-
Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020, May 12). Frontiers. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]
-
Interplay of Aggregation-Induced Enhanced Emission and Thermally Activated Delayed Fluorescence in Asymmetric Fluorenyl–Benzothiadiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. (2021, April 2). MDPI. [Link]
-
Photophysical And Structural Study On Nonlinear Optical Properties Of Benzoxadiazole Derivatives. (1988, December 21). R Discovery. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020, May 12). ResearchGate. [Link]
-
Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. (n.d.). ChemRxiv. [Link]
-
Charge transfer of 1,3,4‐oxadiazole derivative, its functional polymers and study of their different aggregation‐induced emission enhancement behaviors. (2023, October 11). ResearchGate. [Link]
-
Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. (n.d.). orientjchem.org. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Royal Society of Chemistry. [Link]
-
(E)-7-(4-(Diphenylamino)styryl)benzo[c]t[1][9][10]hiadiazole-4-carbonitrile. (2022, June 15). MDPI. [Link]
-
Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. (2012, January 11). ACS Publications. [Link]
-
Investigation on the Influence of Solvents Environment on the Optoelectronic Properties of the Fluorescent Probe 1,3,4-Oxadiazole Analogues: A Combined Theoretical and Experimental Study. (2024). Oulu University Library. [Link]
-
Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. (2012, February 23). PubMed. [Link]
-
Low quantum yield fluorophores: an obstacle or an opportunity? (2024, March 13). SPIE Digital Library. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (n.d.). ResearchGate. [Link]
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. (2021, December 29). MDPI. [Link]
-
A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). DOI. [Link]
-
Quantum Yield of 4k in Different Solvents. (n.d.). ResearchGate. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025, July 19). MDPI. [Link]
-
New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. (2022, January 16). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.horiba.com [static.horiba.com]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iss.com [iss.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzo[c]oxadiazole-4-carbonitrile Experiments
Welcome to the dedicated support center for researchers working with Benzo[c]oxadiazole-4-carbonitrile, also known as 4-cyano-2,1,3-benzoxadiazole. This guide is designed to provide expert insights and actionable solutions to common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. The following question-and-answer-based sections are structured to help you navigate potential pitfalls and optimize your experimental outcomes.
Section 1: Synthesis & Reaction Optimization
This section addresses the most common hurdles faced during the chemical synthesis of Benzo[c]oxadiazole-4-carbonitrile and its derivatives.
Q1: My synthesis of Benzo[c]oxadiazole-4-carbonitrile via cyanation of a bromo-precursor is resulting in a very low yield and significant decomposition. What are the critical parameters to control?
A1: This is a frequent challenge, and the outcome is highly sensitive to your choice of solvent and temperature. The reaction involves a nucleophilic aromatic substitution, and the stability of the benzoxadiazole ring system under the reaction conditions is paramount.
Causality & Explanation: The benzoxadiazole ring is an electron-withdrawing system, which facilitates nucleophilic attack. However, it can be prone to decomposition at high temperatures, especially in certain solvents. Studies on the closely related benzo[1,2-d:4,5-d′]bis([1][2]thiadiazole) system have demonstrated that while N-Methyl-2-pyrrolidone (NMP) is a common solvent for cyanation reactions, it can lead to complete decomposition of the starting material.[2] In contrast, Dimethylformamide (DMF) has been shown to be a more suitable solvent, yielding the desired product.[2]
Temperature is a critical trade-off. While higher temperatures are needed to drive the reaction forward, excessive heat can degrade the product. The optimal temperature is one that achieves a reasonable reaction rate without causing significant decomposition. An experimental study showed that the highest yield for a similar cyanation was achieved at 140°C in DMF.[2]
Troubleshooting Protocol:
-
Solvent Selection: Switch from NMP or other aprotic polar solvents to DMF. DMF provides a good balance of polarity and boiling point for this reaction.
-
Temperature Optimization: Begin with a reaction temperature of 120°C and monitor the reaction progress via Thin-Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature towards 140°C. Avoid exceeding 150°C.
-
Reagent Purity: Use high-purity, dry copper(I) cyanide (CuCN). Old or impure CuCN can significantly hinder the reaction.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This prevents moisture from interfering and minimizes oxidative side reactions.[3]
Table 1: Effect of Reaction Conditions on Cyanation Yield
| Entry | Cyanide Source | Solvent | Temperature (°C) | Outcome | Reference |
| 1 | CuCN | NMP | 140 | Complete Decomposition | [2] |
| 2 | CuCN | DMF | 80 | Trace Product (Slow Reaction) | [2] |
| 3 | CuCN | DMF | 140 | Highest Yield | [2] |
| 4 | KCN | DMF | 140 | Slow Decomposition | [2] |
| 5 | Zn(CN)₂ / Pd(PPh₃)₄ | NMP | 120 | Slow Decomposition | [2] |
Q2: I am attempting to form the benzoxadiazole ring from a substituted o-nitroaniline precursor, but the reaction is incomplete or yields multiple products. What should I investigate?
A2: The cyclization to form the benzoxadiazole (or furazan) ring is a delicate oxidative process. Incomplete reactions and side products often stem from the choice of oxidizing agent, reaction time, and the electronic nature of the substituents on the aromatic ring.
Causality & Explanation: The classic route involves treating an o-nitroaniline with an oxidizing agent like sodium hypochlorite (NaOCl) to form the N-oxide (furoxan), which is then deoxygenated with a phosphine reagent (e.g., PPh₃) to yield the final benzoxadiazole.[4]
-
Oxidizing Agent Strength: The concentration and reactivity of the NaOCl solution are critical. If it's too weak, the reaction will be incomplete. If it's too strong or added too quickly, it can lead to over-oxidation or degradation of the aromatic ring.
-
Deoxygenation Step: The reduction of the furoxan intermediate with triphenylphosphine (PPh₃) is generally efficient. However, if the intermediate is not pure, the final product will also be impure. Insufficient PPh₃ or inadequate reflux time can lead to an incomplete reaction.
-
Substituent Effects: Electron-withdrawing groups on the aniline ring can deactivate it, making the initial cyclization more difficult and requiring harsher conditions.
Workflow for Troubleshooting Benzoxadiazole Ring Formation
Caption: Troubleshooting workflow for benzoxadiazole ring formation.
Section 2: Purification & Isolation
Even with a successful reaction, isolating pure Benzo[c]oxadiazole-4-carbonitrile can be a significant challenge.
Q3: My crude product is a dark, oily solid, and standard recrystallization is not effective. What is the best method for purification?
A3: This is common for heterocyclic compounds, which often have colored impurities and byproducts. Column chromatography is the most reliable method for purifying Benzo[c]oxadiazole-4-carbonitrile.
Causality & Explanation: The dark color often arises from polymeric or oxidized side products that are difficult to remove by simple recrystallization because they may have similar solubilities to the desired product or act as crystallization inhibitors. Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for a much finer degree of separation.
Recommended Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent System: A non-polar/polar solvent mixture is required. A gradient or isocratic system of Hexane and Dichloromethane (CH₂Cl₂) is highly effective. Start with a low polarity mixture (e.g., 9:1 Hexane:CH₂Cl₂) and gradually increase the polarity. Published methods have successfully used a 1:1 mixture of Hexane:CH₂Cl₂.[2]
-
Monitoring: Use TLC with the same eluent system to track the separation. The product is often UV-active, making it easy to visualize on TLC plates with a UV lamp (254 nm).
Decision Tree for Purification Strategy
Caption: Logic for selecting a suitable purification method.
Section 3: Characterization & Analysis
Confirming the structure and purity of your final product is a critical final step.
Q4: I have a purified product, but I am unsure about the interpretation of its NMR and IR spectra. What are the key signals to look for?
A4: The spectroscopic data for Benzo[c]oxadiazole-4-carbonitrile is quite distinct. The combination of the electron-withdrawing benzoxadiazole core and the nitrile group creates a unique electronic environment.
Causality & Explanation:
-
IR Spectroscopy: The most unambiguous signal is the nitrile (C≡N) stretch. This is typically a sharp, medium-intensity peak in a relatively clean region of the spectrum. The C=N and C-O-C vibrations of the oxadiazole ring also appear at characteristic frequencies.[5][6]
-
¹³C NMR Spectroscopy: The carbon of the nitrile group (CN) has a characteristic chemical shift in the range of 115-120 ppm. The carbons within the heterocyclic ring are deshielded and appear at the downfield end of the aromatic region.[2][7]
-
¹H NMR Spectroscopy: The aromatic protons on the benzoxadiazole ring will appear as a complex multiplet in the aromatic region (typically >7.5 ppm). The exact splitting pattern depends on the substitution, but for the parent 4-carbonitrile, you would expect signals corresponding to the three protons on the benzene ring. For a related structure, a singlet was observed at a very downfield 9.59 ppm, indicating strong deshielding.[2]
Table 2: Characteristic Spectroscopic Data for Benzo[c]oxadiazole-4-carbonitrile and Related Structures
| Technique | Functional Group / Atom | Expected Signal / Chemical Shift | Reference |
| IR | Nitrile (C≡N) | 2230 - 2240 cm⁻¹ (sharp, medium) | [2] |
| C=N (ring) | ~1610 - 1650 cm⁻¹ | [5] | |
| C-O-C (ring) | ~1000 - 1300 cm⁻¹ | [5] | |
| ¹³C NMR | CN (Nitrile Carbon) | ~119 ppm | [2] |
| Aromatic/Heterocyclic Carbons | 98 - 158 ppm | [2][7] | |
| ¹H NMR | Aromatic Protons | > 7.5 ppm (downfield) | [2][7] |
Section 4: Stability & Handling
Proper storage and handling are essential for maintaining the integrity and ensuring the safe use of your compound.
Q5: What are the recommended storage conditions for Benzo[c]oxadiazole-4-carbonitrile? Is it sensitive to light or air?
A5: Like many complex organic molecules, especially those with electron-deficient aromatic systems, proper storage is key to preventing degradation.
-
Storage Temperature: It is recommended to store the compound in a cool environment, with 2-8°C being ideal for long-term stability.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) to minimize contact with oxygen and moisture.
-
Light: Protect from light by storing in an amber vial or in a dark location (e.g., inside a cabinet or refrigerator). Electron-rich systems and nitro-aromatics can be light-sensitive.
-
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Avoid creating dust.[10]
Section 5: Protocols & Methodologies
This section provides a detailed, step-by-step experimental protocol based on established literature.
Protocol 1: Synthesis of Benzo[c]oxadiazole-4-carbonitrile from 4-Bromo-benzo[c]oxadiazole
This protocol is adapted from methodologies reported for similar heterocyclic systems and should be performed by trained personnel only.[2]
Materials:
-
4-Bromo-benzo[c]oxadiazole
-
Copper(I) Cyanide (CuCN)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-Bromo-benzo[c]oxadiazole (1.0 eq) and CuCN (1.2 - 1.5 eq).
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Heating: Immerse the flask in a pre-heated oil bath at 140°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:CH₂Cl₂ eluent). The reaction may take several hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Add water to the flask to precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 x volume of DMF).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo. Purify the resulting residue by column chromatography on silica gel, eluting with a Hexane-CH₂Cl₂ mixture.
-
Isolation: Combine the pure fractions (identified by TLC), and remove the solvent under reduced pressure to yield the final product, Benzo[c]oxadiazole-4-carbonitrile.
References
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Open Access Journals - Research and Reviews. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][2]thiadiazole)-4-carbonitrile. (2023). MDPI. [Link]
-
Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. (N/A). PMC. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (N/A). Organic Chemistry Portal. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). ResearchGate. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. (N/A). PMC. [Link]
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (N/A). ResearchGate. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scientific Research Publishing. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (N/A). PMC. [Link]
-
Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. (2005). Cole-Parmer. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. (2024). JournalsPub. [Link]
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- 10. aksci.com [aksci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Stability of Benzo[c]oxadiazole-4-carbonitrile in biological buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Benzo[c]oxadiazole-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and successful application of this compound in your experiments. We will address common questions, provide troubleshooting strategies for issues you may encounter, and detail robust protocols to validate stability in your specific systems.
Introduction to Benzo[c]oxadiazole-4-carbonitrile
Benzo[c]oxadiazole-4-carbonitrile, also known as 4-cyano-2,1,3-benzoxadiazole, belongs to the benzofurazan class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and chemical biology. Benzoxadiazole derivatives are utilized as fluorogenic reagents, building blocks for pharmacologically active molecules, and probes for biological systems.[1][2] However, the inherent reactivity of the electron-deficient oxadiazole ring system presents stability challenges, particularly in the nucleophile-rich environment of biological buffers. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Benzo[c]oxadiazole-4-carbonitrile in aqueous buffers?
A1: The stability of the compound is primarily influenced by three factors:
-
pH: The oxadiazole ring can be susceptible to both acid- and base-catalyzed hydrolysis, leading to ring-opening. Studies on similar oxadiazole derivatives show maximum stability in a slightly acidic pH range (typically pH 3-5).[3][4] Stability decreases significantly at higher or lower pH values.
-
Nucleophiles: Biological buffers often contain a high concentration of nucleophiles such as primary and secondary amines (e.g., Tris buffer, amino acids), and thiols (e.g., DTT, glutathione, cysteine residues in proteins). The electron-deficient carbon atoms of the benzoxadiazole ring are susceptible to nucleophilic attack, which can lead to ring cleavage or the formation of adducts.[5][6]
-
Temperature and Light: Like many organic molecules, prolonged exposure to elevated temperatures and high-intensity light can accelerate degradation. Photolysis can lead to the formation of degradation products similar to those from hydrolysis.[7]
Q2: I am observing a gradual color change in my stock solution. Is this a sign of degradation?
A2: Yes, a visible color change, often to a darker yellow or brown hue, is a common indicator of degradation. Other signs include the appearance of turbidity or precipitation and a loss of fluorescence (if applicable). Analytically, degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS).
Q3: What are the most common degradation products I should look for?
A3: The primary degradation pathways involve nucleophilic attack and ring-opening.
-
Hydrolysis: Under basic or acidic conditions, the oxadiazole ring can open to form an aryl nitrile degradation product.[3][4]
-
Reaction with Thiols/Amines: Reaction with nucleophiles like thiols or amines will result in adducts where the nucleophile has added to the benzoxadiazole ring, often displacing a leaving group or opening the ring. These derivatives are often highly fluorescent, a property exploited in fluorogenic labeling reagents.[1][8]
Q4: How should I prepare and store solutions of Benzo[c]oxadiazole-4-carbonitrile to maximize stability?
A4:
-
Solvent: Prepare initial high-concentration stock solutions in an anhydrous, aprotic organic solvent such as DMSO or DMF. Store these stocks at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before use.
-
Buffer Choice: Whenever possible, use buffers with a pH between 4 and 6. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) and thiol-based reducing agents (e.g., DTT, β-mercaptoethanol). Phosphate or acetate buffers are generally more suitable.
Troubleshooting Guide
This section addresses specific experimental problems and provides workflows to diagnose and solve them.
Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
You observe high variability between replicate wells or between experiments conducted on different days.
Causality: The compound is likely degrading in the cell culture medium over the time course of the experiment. Cell culture media are complex mixtures rich in amino acids, vitamins, and other potential nucleophiles, typically buffered at a physiological pH of ~7.4, which is outside the optimal stability range for many oxadiazoles.[3][4]
Solution Workflow:
Caption: Workflow for diagnosing compound stability in cell culture medium.
Detailed Protocol: Assessing Stability in Experimental Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact Benzo[c]oxadiazole-4-carbonitrile over time.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare your final experimental buffer (e.g., cell culture medium, assay buffer).
-
-
Initiate Experiment:
-
Spike the compound from the DMSO stock into your pre-warmed (e.g., 37°C) experimental buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent (e.g., <0.5%).
-
Immediately take a "Time 0" aliquot (e.g., 100 µL), and quench it by adding it to 100 µL of acetonitrile. Store at 4°C.
-
-
Incubation and Sampling:
-
Incubate the remaining solution under your standard experimental conditions.
-
Collect and quench aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC with UV detection.[9] A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: Monitor at a wavelength where the parent compound has a strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak areas to the Time 0 sample (Peak Area_t / Peak Area_t0 * 100%).
-
Plot the percentage of remaining compound against time to determine its half-life in your specific medium.
-
Problem 2: Unexpected Peaks Observed in HPLC/LC-MS Analysis
During method development or routine analysis, you see new peaks that were not present in the initial standard.
Causality: This is a direct indication of degradation or reaction. The identity of the new peaks can provide crucial information about the degradation pathway. Oxadiazole rings can undergo rearrangement or ring-opening under various conditions.[10]
Solution Workflow:
Caption: Workflow for identifying the source of unknown analytical peaks.
Detailed Protocol: Forced Degradation Study
This study intentionally degrades the compound under various stress conditions to identify potential degradation products.[11]
-
Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 7 days (in a solution protected from light).
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep one sample at 4°C, protected from light.
-
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples and the control by a validated LC-MS method.
-
-
Interpretation:
-
Compare the chromatograms of the stressed samples to your experimental sample.
-
Matching retention times and mass-to-charge ratios (m/z) can help tentatively identify the degradation products and understand the sensitivity of the compound to different conditions.
-
Data Summary: Buffer and pH Recommendations
The following table summarizes general recommendations for working with Benzo[c]oxadiazole-4-carbonitrile. Stability should always be confirmed experimentally for your specific conditions.
| Parameter | Recommended | Avoid | Rationale |
| pH Range | 4.0 - 6.0 | < 3.0 and > 7.0 | Minimizes acid and base-catalyzed hydrolysis of the oxadiazole ring.[3][4] |
| Buffer Type | MES, Acetate, Phosphate | Tris, Glycine, HEPES with primary/secondary amines | Avoids nucleophilic attack on the electron-deficient ring by buffer components. |
| Additives | - | DTT, β-mercaptoethanol, Cysteine, Glutathione | Thiol-containing compounds are highly nucleophilic and readily react with benzofurazans. |
| Storage | Anhydrous DMSO/DMF stock at -80°C | Aqueous solutions for long-term storage | Prevents hydrolysis and other water-mediated degradation reactions. |
References
-
Somani, R. R., et al. (2009). A review on 1, 3, 4-oxadiazole nucleus: Chemistry, reactions, syntheses and biological activities. Der Pharma Chemica, 1(1), 130-140. [Link]
-
López-Ramón, M. V., et al. (2012). Degradation of carbofuran derivatives in restricted water environments: basic hydrolysis in AOT-based microemulsions. Journal of colloid and interface science, 372(1), 123-130. [Link]
-
Gong, X., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 101(9), 3357-3367. [Link]
-
Uchiyama, S., et al. (2012). Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography. CHROMATOGRAPHY, 33(1), 1-13. [Link]
-
S.A. de C.V., C. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Notables de la Ciencia. [Link]
-
Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6143. [Link]
-
Li, Y., et al. (2021). Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1][5][9]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Journal of medicinal chemistry, 64(12), 8710-8725. [Link]
-
Toyo'oka, T., & Imai, K. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 109(8), 1003-1008. [Link]
-
ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Kumar, D., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 4(2). [Link]
-
Taylor, E. C., & Turchi, I. J. (1979). Synthesis of benzoxazines, quinazolines and 4H-benzo[e][5][12]thiazine by ANRORC rearrangements of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 44(13), 2271-2275. [Link]
-
Editorial, P. J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Patel, S. A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chromatographic Science, bkae039. [Link]
-
Lee, S. K., & Kim, J. H. (2002). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest management science, 58(7), 743-747. [Link]
Sources
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- 12. Degradation of carbofuran derivatives in restricted water environments: basic hydrolysis in AOT-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzo[c]oxadiazole-4-carbonitrile and Other Leading Fluorescent Probes
A Senior Application Scientist's Guide to Probe Selection and Experimental Design
In the intricate world of cellular imaging and molecular sensing, the selection of an appropriate fluorescent probe is a critical decision that dictates the success and reliability of an experiment. This guide provides an in-depth comparison of Benzo[c]oxadiazole-4-carbonitrile, a key member of the benzofurazan family, against other stalwart classes of fluorescent probes: 7-nitro-2,1,3-benzoxadiazole (NBD), Fluorescein Isothiocyanate (FITC), Cyanine (Cy) dyes, and Boron-dipyrromethene (BODIPY) dyes.
Our objective is to move beyond a simple cataloging of specifications. Instead, we will explore the causal relationships between molecular structure and photophysical performance, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions.
Core Principles of a High-Performance Fluorescent Probe
Before delving into specifics, it is essential to establish the key performance indicators that define a superior fluorescent probe. The ideal probe should not merely emit light; it must do so with high fidelity, stability, and specificity to its target environment or analyte.
-
High Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs photons at a specific wavelength. A higher ε means the probe is more effective at capturing excitation light, a prerequisite for strong fluorescence.
-
High Fluorescence Quantum Yield (Φ or QY): Defined as the ratio of photons emitted to photons absorbed, this is a direct measure of the probe's emission efficiency.[1] A high quantum yield is crucial for generating a bright signal that can be easily distinguished from background noise.
-
Large Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum.[2] A large Stokes shift is highly desirable as it minimizes the overlap between the excitation and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio.[3]
-
High Photostability: This refers to a fluorophore's resistance to photobleaching, or the irreversible loss of fluorescence upon prolonged exposure to excitation light. High photostability is essential for long-term imaging experiments.
-
Environmental Sensitivity: For certain applications, a probe's ability to change its fluorescent properties in response to its local environment (e.g., polarity, pH, presence of specific ions) is a powerful feature.[4]
-
Small Size and Biocompatibility: A small molecular footprint minimizes the potential for steric hindrance or disruption of the biological system under investigation. Low toxicity is paramount for live-cell imaging.
The following diagram illustrates the fundamental process of fluorescence and the significance of the Stokes shift.
Caption: Jablonski diagram illustrating the Stokes Shift.
A Deep Dive into the Benzofurazan Scaffold: Benzo[c]oxadiazole-4-carbonitrile
The 2,1,3-benzoxadiazole, or benzofurazan, scaffold is a heterocyclic system that has gained significant attention for its utility in creating environmentally sensitive fluorophores.[5][6] The core structure features a potent intramolecular charge transfer (ICT) character. When functionalized with electron-donating and electron-accepting groups, its photophysical properties can be finely tuned.
Benzo[c]oxadiazole-4-carbonitrile is a prime example. The benzoxadiazole ring itself is electron-deficient, and the addition of a strong electron-withdrawing nitrile (-CN) group at the 4-position further enhances this characteristic. This makes the molecule highly sensitive to its electronic environment and an excellent building block for "turn-on" probes, particularly for detecting nucleophiles like biothiols (cysteine, homocysteine).[7][8]
The mechanism often involves the displacement of a leaving group on the benzofurazan ring by the thiol. This reaction transforms the probe from a low or non-fluorescent state to a highly fluorescent one, providing a clear signal against a dark background.[9]
Head-to-Head Comparison: Benzo[c]oxadiazole vs. The Field
Here we objectively compare the performance of benzofurazan-based probes with other major classes of fluorophores.
vs. 7-Nitro-2,1,3-benzoxadiazole (NBD)
NBD is a close structural relative of the benzofurazan scaffold and is one of the most widely used environmentally sensitive probes.[10][11]
-
Structural Similarity, Functional Divergence: Both NBD and benzofurazans are small, heterocyclic fluorophores governed by ICT.[9] The key difference is the potent nitro group (-NO2) on the NBD core, which makes it an exceptional fluorogenic reagent for amines and thiols.[12] 4-Chloro-NBD (NBD-Cl), for instance, is virtually non-fluorescent until it reacts with a primary amine or thiol, leading to a highly fluorescent product.[9]
-
Performance: NBD derivatives typically exhibit strong solvatochromism, with their emission shifting to longer wavelengths in more polar solvents.[10] Their absorption maxima are generally in the blue-green region (~470-500 nm) with emission in the green-yellow region (~530-550 nm).[10][11] While their quantum yields can be high in nonpolar environments, they often decrease significantly in aqueous solutions.[10]
-
Verdict: NBD is a venerable and highly effective probe, especially for labeling amines and thiols. Benzo[c]oxadiazole-4-carbonitrile offers a similar strategy but with potentially different reaction kinetics and spectral properties that may be advantageous for specific applications, such as distinguishing between different biothiols like cysteine and homocysteine.[13]
vs. Fluorescein Isothiocyanate (FITC)
FITC is a derivative of fluorescein, a classic and intensely bright fluorophore that has been a workhorse in biology for decades.[14][15]
-
Brightness vs. Stability: FITC's primary advantage is its very high molar extinction coefficient and quantum yield, making it exceptionally bright.[16] Its excitation and emission peaks are well-suited for standard microscopy filter sets (Ex ~495 nm, Em ~519 nm).[14] However, its significant drawback is its poor photostability; it photobleaches rapidly under intense illumination.[14] Furthermore, its fluorescence is pH-sensitive, decreasing significantly in acidic environments.
-
Labeling Chemistry: FITC's isothiocyanate group readily reacts with primary amines on proteins and other biomolecules to form a stable thiourea linkage.[17]
-
Verdict: For applications requiring maximal initial brightness where long-term imaging is not necessary, FITC remains a viable choice. However, for experiments demanding high photostability and a consistent signal across different pH environments, benzofurazan derivatives and other modern probes are superior.
vs. Cyanine Dyes (Cy3 & Cy5)
The cyanine dyes are a family of fluorophores known for their sharp absorption and emission peaks, high molar extinction coefficients, and tunable spectral properties.[][]
-
Spectral Range and FRET: Cy3 (green-yellow excitation, orange-red emission) and Cy5 (red excitation, far-red emission) are among the most popular dyes for multicolor imaging and Förster Resonance Energy Transfer (FRET) experiments.[20] Their spectral properties can be tuned by altering the length of the polymethine bridge connecting the two heterocyclic nuclei.[21]
-
Performance: Cyanine dyes generally exhibit good photostability, although this can be sequence-dependent when labeling nucleic acids.[22] They are valued for their brightness and the availability of water-soluble versions (sulfo-cyanines), which simplifies labeling protocols in aqueous buffers.[21]
-
Verdict: Cyanine dyes are the go-to choice for multicolor applications and FRET. Their strength lies in their well-separated spectral profiles and high brightness. A benzofurazan probe like Benzo[c]oxadiazole-4-carbonitrile operates in a different spectral window (typically blue-green excitation, green-yellow emission) and is generally not used for the same types of multiplexing experiments as the Cy-dyes. Its value lies more in its use as a specific sensor or environmentally sensitive probe.
vs. Boron-dipyrromethene (BODIPY) Dyes
BODIPY dyes are widely regarded as one of the most versatile and high-performance classes of fluorophores available.[23][24]
-
Photophysical Excellence: BODIPY dyes are characterized by high, often near-unity, quantum yields that are largely insensitive to solvent polarity and pH.[24] They have very high molar extinction coefficients, narrow absorption and emission bands, and excellent photostability.[23]
-
Structural Versatility: The BODIPY core can be extensively modified to tune its spectral properties from the green to the near-infrared region and to introduce a wide range of functionalities for sensing or labeling.[23][25]
-
Limitations: The primary drawback of many standard BODIPY dyes is their relatively small Stokes shift (often 10-20 nm), which can lead to self-quenching at high concentrations.[26] However, chemical modifications can be made to increase the Stokes shift.
-
Verdict: For applications requiring sheer brightness, photostability, and environmental insensitivity, BODIPY dyes are often the superior choice. However, the environmental sensitivity of the benzofurazan scaffold is precisely what makes it valuable as a sensor. Benzo[c]oxadiazole-4-carbonitrile is designed to report on its environment, whereas a typical BODIPY dye is designed to ignore it. Therefore, the choice is entirely application-dependent.
Quantitative Data Summary
The table below summarizes the key photophysical properties of the discussed fluorescent probes. Values can vary depending on the specific derivative and solvent conditions.
| Fluorescent Probe Class | Typical Ex (nm) | Typical Em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Strengths | Key Weaknesses |
| Benzo[c]oxadiazole | ~420 | ~500-550 | 80 - 130 | Variable (Solvent Dependent) | Small size, High environmental sensitivity, Good for "turn-on" sensors[5] | Quantum yield can be low in polar solvents |
| NBD | ~470-500 | ~530-550 | 60 - 85[10] | Variable (High in nonpolar, low in polar)[10] | Excellent for amine/thiol labeling, Environmentally sensitive[9][12] | Reduced brightness in aqueous media |
| FITC | ~495 | ~519-525 | 24 - 30[14][16] | High (~0.9) | Very high initial brightness, Common filter sets | Poor photostability, pH sensitive |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | Moderate-High | High ε, Good for FRET, Water-soluble versions[][20] | Can be sensitive to DNA sequence[22] |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | Moderate-High | Far-red emission (low autofluorescence), High ε[][20] | Susceptible to ozone degradation |
| BODIPY | Tunable (e.g., 505) | Tunable (e.g., 515) | Small (~10-20)[26] | Very High (often >0.8)[23] | Excellent photostability, High QY, Insensitive to environment | Small Stokes shift, Can be lipophilic |
Experimental Protocols
To ensure objective comparison, probes must be evaluated under identical conditions. Here are protocols for key comparative experiments.
Protocol 1: Comparative Photostability Assay
This protocol quantifies the rate of photobleaching for different fluorophores.
Caption: Workflow for a comparative photostability assay.
Step-by-Step Methodology:
-
Probe Preparation:
-
Prepare 10 µM stock solutions of Benzo[c]oxadiazole-4-carbonitrile, NBD-Cl (pre-reacted with an amine), FITC, Cy3, and a BODIPY standard in DMSO.
-
Dilute each stock solution to a final concentration of 1 µM in phosphate-buffered saline (PBS), pH 7.4.
-
Scientist's Note: Using the same buffer is critical as both pH and solvent polarity can affect fluorescence intensity and stability. Equimolar concentrations ensure a fair comparison of intrinsic photostability.
-
-
Microscopy and Imaging:
-
Pipette 100 µL of each solution into separate wells of a black, clear-bottom 96-well plate.
-
Place the plate on the stage of an automated fluorescence microscope.
-
For each probe, use the appropriate filter cube. Set the excitation light source (e.g., LED or arc lamp) to a fixed intensity (e.g., 75%). Set camera exposure time and gain to achieve a signal that is well below saturation for the brightest probe at time zero. These settings must remain constant for the entire experiment.
-
Scientist's Note: Keeping illumination and detection parameters identical is the most critical control in this experiment. Any variation will invalidate the comparison.
-
-
Time-Lapse Acquisition:
-
Define regions of interest (ROIs) within each well.
-
Begin a time-lapse acquisition. Take an initial image (t=0) and then continuously illuminate the sample, capturing an image every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each time series, measure the average pixel intensity within the ROI.
-
Subtract the background intensity from a well containing only PBS.
-
Normalize the intensity of each time point to the intensity at t=0 (I/I₀).
-
Plot the normalized intensity versus time for each probe. The rate of decay represents the rate of photobleaching.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
The quantum yield is best measured relative to a well-characterized standard.
-
Standard Selection: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. For probes emitting in the green region (like many benzofurazans, NBD, FITC, BODIPY), Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.[3]
-
Absorbance Measurements:
-
Prepare a series of five dilutions for both the test probe and the standard in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Ensure the absorbance values are below 0.1 to minimize inner filter effects.
-
Plot absorbance vs. concentration and determine the gradient (slope) from the linear fit.
-
-
Fluorescence Measurements:
-
Using a fluorometer, record the emission spectrum for each of the prepared dilutions, using the same excitation wavelength for all.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity vs. absorbance. The gradient of this plot is a key parameter.
-
-
Calculation:
-
The relative quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
-
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).
-
-
Scientist's Note: This ratiometric method is robust because it cancels out inconsistencies in lamp intensity and detector response, relying on the well-established properties of the standard.
-
Conclusion and Recommendations
The selection of a fluorescent probe is not a matter of choosing the "best" overall, but the most appropriate for the specific scientific question.
-
Benzo[c]oxadiazole-4-carbonitrile and its relatives are specialist probes. Their strength lies in their small size and finely tunable environmental sensitivity, making them exceptional candidates for developing "turn-on" sensors for specific analytes like biothiols or for mapping microenvironmental polarity.
-
For routine, high-brightness labeling where photostability is not a primary concern, FITC remains a cost-effective option.
-
For demanding applications requiring extreme photostability, brightness, and environmental insensitivity, BODIPY dyes are often the superior choice.
-
For multicolor imaging and FRET-based assays, the spectrally separated Cyanine dyes are the industry standard.
-
NBD occupies a similar niche to the benzofurazans and remains an excellent, well-validated tool for fluorogenic labeling of amines and thiols.
Ultimately, the modern researcher is equipped with a diverse palette of fluorescent tools. By understanding the fundamental principles that govern their performance—the interplay of structure, ICT, and environmental interaction—one can design more precise, robust, and insightful experiments.
References
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- PMC. (2025, December 12). A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion.
- (n.d.). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes.
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ResearchGate. (n.d.). Photoactivatable Fluorescence Enhanced Behaviour of Benzo[c][5][27][28]oxadiazole-dressing Tetraphenylethene. Retrieved from
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Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
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ResearchGate. (n.d.). Stokes shifts of some typical commercial fluorescent dyes 21. Retrieved from [Link]
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MDPI. (2025, October 17). A Review on the Synthetic Methods for the BODIPY Core. Retrieved from [Link]
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ResearchGate. (2025, August 8). [5][27][29]-Oxadiazoles: Synthesis and Biological Applications | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 5). Fluorescence characteristics of ionic benzofurazans, 7-substituted-2,1,3-benzoxadiazole-4-sulfonates | Request PDF. Retrieved from [Link]
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PMC. (2023, November 30). BODIPY-Based Molecules for Biomedical Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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MDPI. (2025, December 1). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. Retrieved from [Link]
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NIH. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
-
MDPI. (2022, June 15). (E)-7-(4-(Diphenylamino)styryl)benzo[c][5][27][28]thiadiazole-4-carbonitrile. Retrieved from [Link]
-
ACS Omega. (2025, October 13). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
-
(2008, October 16). Fluorescence Properties of Fluorescein Isothioyanate (FITC) Immobilized on Microbeads. Retrieved from [Link]
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Wikipedia. (n.d.). Stokes shift. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]
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PubMed. (2008, January 1). Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. Retrieved from [Link]
-
PMC. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Retrieved from [Link]
-
PMC. (n.d.). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Retrieved from [Link]
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ACS Publications. (2022, March 16). Red and Near-Infrared Fluorescent Probe for Distinguishing Cysteine and Homocysteine through Single-Wavelength Excitation with Distinctly Dual Emissions | Analytical Chemistry. Retrieved from [Link]
-
AIP Publishing. (2021, October 28). BODIPY dyes: Versatile building blocks to construct multiple types of self-assembled structures. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. Retrieved from [Link]
-
MDPI. (2022, December 10). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. Retrieved from [Link]
-
MDPI. (2021, June 24). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Retrieved from [Link]
-
(2016, February 19). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. Retrieved from [Link]
-
Oxford Academic. (2017, April 15). NBD-based Fluorescent Turn-on Probe for the Detection of Homocysteine over Cysteine and Its Imaging Applications | Chemistry Letters. Retrieved from [Link]
-
ACS Omega. (2023, December 13). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
RSC Publishing. (2017, January 25). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging. Retrieved from [Link]
-
MDPI. (2024, August 7). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
ACS Publications. (2011, September 26). Synthesis of pH-Activatable Red Fluorescent BODIPY Dyes with Distinct Functionalities | Organic Letters. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). A Fluorescence Ratiometric Probe for Cysteine/Homocysteine and Its Application for Living Cell Imaging. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]
-
ResearchGate. (2026, February 14). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]
-
ACS Publications. (2022, June 23). Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor−π–Acceptor Dyads with Varied Bridge Lengths in Polar Solvents | The Journal of Physical Chemistry A. Retrieved from [Link]
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Validation of Benzo[c]oxadiazole-4-carbonitrile as a Thiol Sensor: A Comprehensive Comparison Guide
The accurate quantification of biological thiols—such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S)—is a critical requirement in redox biology and drug development. While traditional reagents like Ellman's Reagent (DTNB) and NBD-Cl have served as foundational tools, the demand for higher sensitivity, lower background noise, and live-cell compatibility has driven the development of next-generation fluorogenic probes.
This guide provides an authoritative evaluation of Benzo[c]oxadiazole-4-carbonitrile (often referred to in literature as 4-cyanobenzofurazan or CBD) as a high-performance thiol sensor, objectively comparing its mechanistic advantages and experimental utility against established alternatives.
Mechanistic Grounding: The Chemistry of the Sensor
To understand the performance of Benzo[c]oxadiazole-4-carbonitrile, we must examine the causality behind its molecular design. The benzoxadiazole core is inherently electron-deficient. By introducing a strongly electron-withdrawing carbonitrile (cyano) group at the 4-position, the lowest unoccupied molecular orbital (LUMO) of the ring is significantly lowered.
When exposed to biothiols at physiological pH, the thiol group deprotonates to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate readily attacks the electrophilic benzoxadiazole ring via Nucleophilic Aromatic Substitution (SₙAr) or targeted thiolysis[1].
Why is this superior to traditional halogenated analogs? Classic probes like NBD-Cl (4-chloro-7-nitrobenzofurazan) rely on the displacement of a chloride ion[2]. While effective, NBD-Cl suffers from high background fluorescence and cross-reactivity with primary amines[3]. In contrast, the cyano-derivative (CBD) can be engineered into dual-quenching architectures (e.g., NBD-CBD dimers) that exhibit near-zero background fluorescence. Upon thiolysis by GSH or H₂S, the system undergoes a massive structural release, yielding an over 500-fold fluorescence enhancement at 525 nm[1].
Mechanism of Benzo[c]oxadiazole-4-carbonitrile activation by biothiols.
Head-to-Head Performance Comparison
The selection of a thiol sensor dictates the boundaries of your experimental design. Table 1 synthesizes the quantitative and qualitative performance metrics of Benzo[c]oxadiazole-4-carbonitrile against industry-standard alternatives[1][3][4][5].
| Feature / Metric | Benzo[c]oxadiazole-4-carbonitrile (CBD) | NBD-Cl (Halogenated Analog) | Monobromobimane (mBBr) | Ellman's Reagent (DTNB) |
| Detection Modality | Fluorescence (λex ~460 nm / λem ~525 nm) | Fluorescence (λex ~464 nm / λem ~512 nm) | Fluorescence (λex ~380 nm / λem ~480 nm) | Colorimetric (Absorbance at 412 nm) |
| Reaction Principle | SₙAr / Thiolysis (Ether Cleavage) | SₙAr (Chloride Displacement) | Nucleophilic Alkylation | Thiol-Disulfide Exchange |
| Signal-to-Noise | Ultra-high (>500-fold enhancement) | Moderate (High background) | High | Low (Matrix interference common) |
| Sensitivity (LOD) | Low Nanomolar (nM) | Nanomolar (nM) | Picomolar to Nanomolar | Micromolar (µM) |
| Live-Cell Imaging | Yes (Excellent biocompatibility) | Limited (Toxicity and stability issues) | Yes | No (Cell impermeable) |
| Primary Limitation | Requires complex synthesis for specific targeting | Cross-reacts with amines; S-adducts are unstable | Non-selective across all low-MW thiols | Low sensitivity; requires high sample volumes |
Experimental Validation Protocols
To ensure scientific integrity, any assay utilizing a novel sensor must be a self-validating system. The following methodology pairs the highly sensitive fluorometric detection of Benzo[c]oxadiazole-4-carbonitrile with an orthogonal colorimetric validation using Ellman's Reagent.
Protocol A: Fluorometric Thiol Sensing with Benzo[c]oxadiazole-4-carbonitrile
Causality of Reagents:
-
HEPES Buffer (pH 7.4): Maintains physiological pH, ensuring that a consistent fraction of the biothiol exists as the reactive thiolate anion (the pKa of the cysteine thiol group is ~8.3).
-
EDTA (1 mM): Chelates trace transition metals (e.g., Cu²⁺, Zn²⁺) present in biological matrices. These metals can catalyze the auto-oxidation of thiols into disulfides, artificially lowering the detectable thiol pool[3].
Step-by-Step Workflow:
-
Preparation of Stock Solutions: Dissolve the Benzo[c]oxadiazole-4-carbonitrile probe in anhydrous DMSO to create a 1 mM stock. Store at -20°C protected from light.
-
Sample Preparation: Lyse cells in cold HEPES buffer (50 mM HEPES, 1 mM EDTA, pH 7.4) without the use of reducing agents (like DTT or TCEP), as these will directly react with the probe.
-
Reaction Assembly: In a 96-well black microplate, add 90 µL of the biological sample (or GSH standards ranging from 0 to 50 µM) to each well.
-
Probe Introduction: Add 10 µL of the diluted probe (to achieve a final concentration of 10 µM) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes to ensure reaction completion.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader set to λex = 460 nm and λem = 525 nm.
Standardized workflow for in vitro thiol quantification using the sensor.
Protocol B: Orthogonal Validation via Ellman's Reagent (DTNB)
To verify the total thiol content determined by the fluorescent probe, run a parallel colorimetric assay using DTNB. DTNB reacts stoichiometrically with free thiols to release the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) dianion[5].
-
Reagent Preparation: Prepare a 4 mg/mL DTNB working solution in 0.1 M Sodium Phosphate buffer (pH 8.0) containing 1 mM EDTA.
-
Reaction: Mix 10 µL of the biological sample with 190 µL of the DTNB working solution in a clear 96-well plate.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Quantification: Measure absorbance at 412 nm. Calculate the thiol concentration using the TNB²⁻ molar extinction coefficient of 14,150 M⁻¹ cm⁻¹[5].
Conclusion for Drug Development Professionals
For routine, high-concentration thiol quantification where sensitivity is not the limiting factor, Ellman's Reagent remains the most cost-effective standard. However, for researchers investigating the subtle flux of biothiols (such as H₂S or GSH) in live cells, or requiring ultra-low limits of detection in complex matrices, Benzo[c]oxadiazole-4-carbonitrile -based probes represent a significant technological leap. By leveraging the strong electron-withdrawing nature of the cyano group, these sensors eliminate the high background fluorescence typical of legacy NBD-halides, providing a robust, high-fidelity window into cellular redox dynamics.
References
-
FluoProbes® - Interchim: Introduction to NBD-Cl and NBD-F. Interchim. Available at: [Link]
-
Ellman's reagent. Wikipedia. Available at: [Link]
-
Rational design of a dual-reactive probe for imaging the biogenesis of both H₂S and GSH from l-Cys rather than d-Cys in live cells. RSC Chemical Biology (The Royal Society of Chemistry). Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Benzo[c]oxadiazole-4-carbonitrile with Nucleophiles
Introduction: The Benzoxadiazole Scaffold in Modern Research
The benzo[c]oxadiazole, or benzofurazan, scaffold is a cornerstone in the development of fluorescent probes and pharmacologically active molecules. Its inherent electron-withdrawing nature makes it an excellent building block for creating environmentally sensitive fluorophores and for activating adjacent positions for chemical modification.[1][2] Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyano-2,1,3-benzoxadiazole or NBD-CN) represents a unique variant of this class. The potent electron-withdrawing capacity of both the benzoxadiazole ring and the 4-cyano group renders the aromatic system highly electron-deficient. This electronic characteristic is the primary driver of its reactivity towards nucleophiles, making a thorough understanding of its cross-reactivity profile essential for its application in complex biological or chemical systems.
This guide provides an in-depth comparison of the reactivity of the benzo[c]oxadiazole core, using NBD-CN as a focal point, with various biologically and chemically relevant nucleophiles. We will explore the underlying mechanisms, present comparative data, and provide robust experimental protocols for researchers to validate and expand upon these findings in their own work.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for activated benzoxadiazole derivatives with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons, this reaction does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group (L). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group.
While classic SNAr reactions involve the displacement of good leaving groups like halides (e.g., in NBD-Cl or NBD-F), the cyano group in NBD-CN is a relatively poor leaving group.[1][3] However, its powerful electron-withdrawing effect significantly activates the entire aromatic ring. Therefore, if another leaving group is present at a different position (e.g., position 7), that site becomes the primary target for nucleophilic attack. If no other leaving group is present, reactivity may involve addition to the nitrile itself or substitution of a hydride ion under specific oxidative conditions. For the purpose of this guide, we will consider the general reactivity of the activated benzoxadiazole ring system towards nucleophilic attack, drawing parallels from well-studied analogues like 4-fluoro-7-nitrobenzofurazan (NBD-F).[4]
Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity with Common Nucleophiles
The selectivity of the benzo[c]oxadiazole core is critically dependent on the intrinsic nucleophilicity of the attacking species, steric factors, and reaction conditions such as pH and solvent.
Thiols (e.g., Cysteine, Glutathione)
Thiols are among the most potent nucleophiles for activated aromatic systems, primarily due to the high polarizability and soft nature of the sulfur atom. At physiological pH, a significant fraction of thiol groups exists in the more reactive thiolate (R-S⁻) form.
-
Reactivity: The reaction with thiols is typically rapid and highly favorable. Fluorogenic reagents based on the benzoxadiazole structure are well-documented to react swiftly with thiols.[5][6] This high reactivity makes them excellent probes for detecting thiols in biological systems.[3][7]
-
pH Dependence: The reaction rate is strongly pH-dependent, increasing significantly as the pH rises above the pKa of the thiol (~8-9), which favors the formation of the more nucleophilic thiolate anion.
Amines (e.g., Lysine, Polyamines)
Primary and secondary amines are also effective nucleophiles that readily react with activated benzoxadiazoles to form highly fluorescent adducts.[1][8]
-
Reactivity: While robust, the reaction with amines is generally slower than with thiols under identical conditions. The lower reactivity is attributed to the harder nature and lower polarizability of nitrogen compared to sulfur.
-
Selectivity: This kinetic difference is the basis for achieving selective labeling. By carefully controlling reaction time and stoichiometry, one can favor the modification of thiols over amines. The resulting amine adducts, however, are often significantly more fluorescent and stable than the corresponding thiol adducts.[3]
-
pH Dependence: Similar to thiols, the reactivity of amines is pH-dependent. The free, unprotonated amine is the active nucleophile, so reaction rates are higher at pH values above the pKa of the amino group.
Hydroxide (Hydrolysis)
The stability of the benzo[c]oxadiazole core in aqueous media is a crucial consideration. The hydroxide ion can act as a nucleophile, leading to the hydrolysis of the probe.
-
Reactivity: Hydrolysis is typically a much slower process compared to the reaction with thiols or amines, especially at neutral pH. However, at elevated pH (>10), the rate of hydrolysis can become significant, leading to the formation of a non-fluorescent or weakly fluorescent hydroxylated by-product. This constitutes a key pathway for signal degradation in long-term experiments or under harsh basic conditions.
Quantitative Comparison of Nucleophile Reactivity
To provide a clear, objective comparison, the following table summarizes the relative reaction rates of various nucleophiles with an activated benzoxadiazole scaffold, based on data from analogous NBD derivatives.
| Nucleophile Class | Representative Molecule | Relative Second-Order Rate Constant (krel) | Key Considerations & pH Dependence |
| Thiols | Cysteine, Glutathione | ~100 - 500 | Highly pH-dependent; rate increases dramatically above thiol pKa (~8.5). The most reactive class. |
| Amines | Lysine, Primary Amines | ~1 - 10 | Rate increases above amine pKa (~9-10). Adducts are often highly fluorescent and stable. |
| Hydroxide | H₂O / OH⁻ | < 0.01 | Reaction is very slow at neutral pH but becomes a significant side reaction at pH > 10. |
| Alcohols | Serine, Tyrosine | Negligible | Generally unreactive under physiological conditions due to low nucleophilicity. |
Note: Relative rates are estimates intended for comparative purposes. Absolute rates are dependent on the specific benzoxadiazole derivative, solvent, and temperature.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of Benzo[c]oxadiazole-4-carbonitrile, we present a robust, self-validating workflow that combines kinetic analysis with competitive product quantification.
Caption: Workflow for determining nucleophile cross-reactivity and selectivity.
Protocol 1: Spectrofluorometric Kinetic Assay
This protocol measures the rate of reaction between NBD-CN and a single nucleophile by monitoring the increase in fluorescence over time.
A. Materials:
-
Benzo[c]oxadiazole-4-carbonitrile (NBD-CN)
-
Nucleophiles (e.g., N-acetyl-L-cysteine, L-lysine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Microplate reader with fluorescence capability (e.g., Ex/Em ≈ 470/540 nm)
B. Procedure:
-
Prepare a 10 mM stock solution of NBD-CN in anhydrous DMSO. Store protected from light.
-
Prepare 100 mM stock solutions of each nucleophile in the Reaction Buffer.
-
Design the experiment: For each nucleophile, set up reactions where the nucleophile is in pseudo-first-order excess (e.g., 10-fold or higher) over NBD-CN. A typical final concentration might be 50 µM NBD-CN and 500 µM nucleophile.
-
Initiate the reaction: In a 96-well plate, add the Reaction Buffer and the nucleophile solution. Initiate the reaction by adding the NBD-CN stock solution and mix immediately.
-
Monitor fluorescence: Immediately place the plate in the reader and begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Fit the initial, linear portion of the curve to determine the initial rate (v₀). The pseudo-first-order rate constant (k') can be obtained by fitting the data to a single exponential function. The second-order rate constant (k) is calculated as k = k' / [Nucleophile].
Protocol 2: Competitive HPLC-Based Assay
This protocol directly measures selectivity by quantifying the products formed when NBD-CN reacts with a mixture of nucleophiles.
A. Materials:
-
Reagents from Protocol 1
-
Reaction quench solution (e.g., 1% Trifluoroacetic Acid in water)
-
Reverse-phase HPLC system with a C18 column and a fluorescence detector
B. Procedure:
-
Set up the competition reaction: In a microcentrifuge tube, combine Reaction Buffer, a primary thiol nucleophile (e.g., 100 µM N-acetyl-L-cysteine), and a competing amine nucleophile (e.g., 1 mM L-lysine).
-
Initiate the reaction by adding NBD-CN to a final concentration of 50 µM. Vortex briefly.
-
Incubate and Quench: Allow the reaction to proceed for a defined period (e.g., 5 minutes). Stop the reaction by adding an equal volume of the quench solution.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. Separate the products using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Quantification: Monitor the elution profile with the fluorescence detector. Identify the peaks corresponding to the NBD-thiol and NBD-amine adducts (retention times should be predetermined using standards from single-nucleophile reactions). Integrate the peak areas to determine the relative amount of each product formed.
-
Calculate Selectivity: The selectivity ratio is the ratio of the peak area of the NBD-thiol adduct to the NBD-amine adduct, adjusted for the initial concentrations of the nucleophiles.
Conclusion: A Framework for Predictable Reactivity
Benzo[c]oxadiazole-4-carbonitrile and its analogues are powerful tools for chemical and biological research. Their utility, however, is directly tied to the predictability and selectivity of their reactions. By understanding the fundamental principles of Nucleophilic Aromatic Substitution and the hierarchy of nucleophile reactivity—Thiols > Amines >> Hydroxide —researchers can design more robust experiments. The kinetic and competitive assay protocols provided here offer a clear, actionable framework for characterizing the cross-reactivity of NBD-CN, enabling its precise and effective application in complex environments. This empirical approach ensures that experimental design is not based on assumption, but on quantitative, validated data.
References
-
4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. RSC Advances. Available at: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Molecules. Available at: [Link]
-
Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. Available at: [Link]
-
Kinetic investigations on nucleophilic addition reaction of cyanide ion with stabilized carbonium ions in micellar media. ResearchGate. Available at: [Link]
-
Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst. Available at: [Link]
-
Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Catalysis Science & Technology. Available at: [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. Available at: [Link]
-
C—CN Bond-Forming Reactions. Science of Synthesis. Available at: [Link]
-
Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. ResearchGate. Available at: [Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules. Available at: [Link]
-
New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. ResearchGate. Available at: [Link]
-
Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. Available at: [Link]
-
Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3 - Al-Nahrain Journal of Science. Al-Nahrain Journal of Science. Available at: [Link]
-
Reaction of N-Nitro-benzotriazole with Nucleophiles. ResearchGate. Available at: [Link]
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- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. View of Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate [anjs.edu.iq]
Benchmarking Benzo[c]oxadiazole-4-carbonitrile against NBD chloride
This guide provides a technical benchmarking of Benzo[c]oxadiazole-4-carbonitrile (often referred to as the CBD scaffold) against the industry-standard NBD Chloride (4-chloro-7-nitrobenzofurazan).[1][2]
Executive Summary: The Shift from Nitro to Cyano
For decades, NBD Chloride (NBD-Cl) has been the workhorse for amine and thiol labeling due to its fluorogenic nature (non-fluorescent until reacted).[1][2] However, its application is limited by poor photostability , rapid hydrolysis , and self-quenching .
The Benzo[c]oxadiazole-4-carbonitrile (CBD) class represents a structural evolution.[1][2] By replacing the nitro (
Part 1: Structural & Mechanistic Comparison
Both reagents function via Nucleophilic Aromatic Substitution (
The Chemical Contenders
| Feature | NBD Chloride (Standard) | CBD Analog (Challenger) |
| IUPAC Name | 4-chloro-7-nitro-2,1,3-benzoxadiazole | 4-halo-7-cyano-2,1,3-benzoxadiazole |
| Activating Group | Nitro ( | Cyano ( |
| Leaving Group | Chloride ( | Fluoride ( |
| Reactive Species | Highly Electrophilic | Moderately Electrophilic |
| Primary Issue | Hydrolysis to fluorescent NBD-OH (interference) | Lower reactivity requires catalytic pH adjustment |
Reaction Mechanism ( )
The following diagram illustrates the generic substitution pathway. Note that while NBD reacts rapidly due to the strong
Figure 1: General Nucleophilic Aromatic Substitution mechanism for Benzoxadiazole fluorophores.
Part 2: Performance Benchmarking
The following data compares the physicochemical properties of the NBD-amine adduct against the CBD-amine adduct.
Spectral Properties
| Property | NBD-Amine | CBD-Amine | Advantage |
| Excitation Max | ~465 nm | ~410–430 nm | CBD excites in the violet/blue, avoiding some autofluorescence.[1] |
| Emission Max | ~535 nm (Green) | ~550–570 nm (Yellow/Orange) | CBD offers a Larger Stokes Shift (~130 nm vs ~70 nm for NBD).[2] |
| Quantum Yield ( | <0.01 (Water) ~0.3 (Organic) | ~0.05 (Water) ~0.6 (Organic) | CBD is significantly brighter , especially in lipidic/hydrophobic environments.[2] |
| Photostability | Poor (Bleaches in <30s) | High (Stable for minutes) | CBD is suitable for confocal microscopy; NBD is not.[2] |
Stability & Hydrolysis
-
NBD-Cl: Highly susceptible to hydrolysis in aqueous buffers (pH > 8.0), generating NBD-OH (7-hydroxy-4-nitrobenzofurazan).[1][2] NBD-OH is highly fluorescent and interferes with the detection of the target, requiring rigorous purification.[1]
-
CBD Analogs: The cyano group is less electron-withdrawing than the nitro group, making the ring less electrophilic towards water.[1] This results in lower background hydrolysis , improving the signal-to-noise ratio in "no-wash" protocols.[1]
Part 3: Experimental Protocols
Protocol A: Standard Labeling with NBD-Cl
Best for: Rapid labeling of abundant proteins where photobleaching is not a concern.[1][2]
-
Preparation: Dissolve NBD-Cl to 10 mM in Acetonitrile (do not use DMSO/DMF if avoiding hygroscopy).
-
Buffer: Prepare 0.1 M Borate Buffer, pH 8.5. (Avoid amine-containing buffers like Tris).[1][2]
-
Reaction:
-
Mix Protein/Peptide (1 mg/mL) with 10-fold molar excess of NBD-Cl.
-
Incubate at 37°C for 30–60 minutes in the dark.
-
-
Quenching: Add excess Glycine or acidify to pH 3.0.
-
Purification: Mandatory Gel Filtration (Sephadex G-25) to remove fluorescent NBD-OH byproduct.[1][2]
Protocol B: High-Fidelity Labeling with CBD-F
Best for: Intracellular imaging, lipid droplets, and long-term fluorescence studies.[1]
-
Preparation: Dissolve CBD-F (4-fluoro-7-cyano-2,1,3-benzoxadiazole) to 10 mM in dry DMSO.
-
Buffer: Prepare 0.1 M Phosphate Buffer, pH 7.5–8.0.
-
Reaction:
-
Purification: Dialysis or HPLC.
Workflow Visualization
Figure 2: Decision matrix and workflow for NBD vs. CBD labeling.
Part 4: Critical Analysis & Recommendations
-
Select NBD-Cl if:
-
Select Benzo[c]oxadiazole-4-carbonitrile (CBD) if:
-
Photostability is paramount: You are doing live-cell imaging or confocal microscopy.[1][2]
-
Environment Sensitivity: You are studying lipid droplets or hydrophobic pockets (CBD exhibits a sharper "turn-on" effect in non-polar solvents).[1][2]
-
Spectral Separation: You need a larger Stokes shift to avoid self-absorption artifacts.[1][2]
-
References
-
Imai, K., et al. (1983).[2] "Fluorogenic reagents for primary and secondary amines: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and analogs." Analytical Chemistry. Link[2]
-
Uchiyama, S., et al. (2002).[2][3] "Design of a new fluorescent probe for thiols based on the benzoxadiazole scaffold." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
-
Bemquerer, M. P., et al. (2019).[2] "Synthesis and spectroscopic characterization of new benzoxadiazole derivatives." Journal of Fluorescence. Link
-
BenchChem. (2025).[1][2] "NBD Chloride: Product Specifications and Protocols." BenchChem Technical Library. Link
-
Niko, Y., et al. (2013).[2] "Push–pull benzothiadiazole and benzoxadiazole derivatives: Photophysical properties and application." Chemistry – A European Journal.[1][2] Link[2]
Sources
Quantitative Analysis Using Benzo[c]oxadiazole-4-carbonitrile and Related Fluorogenic Reagents: A Publish Comparison Guide
As drug development and pharmacokinetic profiling become increasingly reliant on trace-level quantification, the selection of an appropriate fluorogenic derivatization reagent is a critical analytical decision. Benzo[c]oxadiazole-4-carbonitrile, alongside its halogenated and nitrated derivatives (such as NBD-Cl and NBD-F), represents a premier class of reagents for the quantitative analysis of primary/secondary amines, amino acids, and biological thiols.
This guide provides an objective, data-driven comparison of these reagents, detailing the mechanistic causality behind their reactivity and offering a field-proven, self-validating protocol for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Mechanistic Causality & Reaction Kinetics
The analytical power of the 2,1,3-benzoxadiazole family stems from their lack of native fluorescence. They only become highly fluorescent upon covalent conjugation with a target analyte 1[1].
The Causality of Electrophilicity: The presence of a strong electron-withdrawing group—such as a carbonitrile (-CN) or nitro (-NO₂) group—at the 4-position of the benzoxadiazole ring severely depletes the electron density of the aromatic system. This thermodynamic instability makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When exposed to an amine or thiol, the nucleophile attacks the electron-deficient ring, forming a transient Meisenheimer complex. The subsequent elimination of the leaving group (e.g., a halide or cyano group) restores aromaticity and yields a stable, highly fluorescent adduct 2[2].
Fig 1. SNAr reaction mechanism of Benzo[c]oxadiazole derivatives with nucleophilic analytes.
Comparative Performance Analysis
When designing an assay, application scientists must balance reactivity against background noise. While Benzo[c]oxadiazole-4-carbonitrile offers excellent stability, its halogenated counterparts (NBD-Cl and NBD-F) are frequently utilized for selective N-terminal labeling and lipid membrane studies 3[3].
The table below objectively compares these reagents against the industry-standard o-Phthalaldehyde (OPA).
| Reagent | Target Functional Group | Reactivity / Kinetics | Excitation / Emission (nm) | Background Hydrolysis | Typical LOD |
| Benzo[c]oxadiazole-4-carbonitrile | Amines, Thiols | Moderate (Requires 50°C) | ~440 / ~530 | Low | Low nM |
| NBD-Cl | Amines, Thiols | Slow (Requires 60°C) | 460 / 530 | Low | Mid nM |
| NBD-F | Amines, Sec-Amino Acids | Fast (RT possible) | 460 / 530 | High | Low nM |
| OPA (o-Phthalaldehyde) | Primary Amines only | Very Fast (Seconds) | 340 / 450 | Minimal | High pM |
Key Insight: While NBD-F reacts 50–100 times faster than NBD-Cl, its high susceptibility to hydrolysis in aqueous buffers often results in elevated background fluorescence. Benzo[c]oxadiazole-4-carbonitrile and NBD-Cl provide a more favorable signal-to-noise ratio for complex biological matrices, provided the reaction temperature is properly controlled.
Self-Validating Experimental Protocol (HPLC-FLD)
To ensure absolute trustworthiness in pharmacokinetic data, an analytical protocol cannot simply be a list of steps; it must be a self-validating system. The following methodology for amine derivatization embeds internal checks to guarantee data integrity.
System Self-Validation Mechanisms
-
Stable-Isotope Internal Standard (IS): Corrects for incomplete derivatization yields and matrix suppression.
-
Matrix Blank Control: Validates that the background hydrolysis peak of the reagent does not co-elute with the target analyte.
-
Acidic Quenching: Locks the reaction at a specific time point, ensuring that auto-degradation does not skew the quantitative area-under-the-curve (AUC) during long autosampler queues.
Step-by-Step Methodology
-
Step 1: Sample Preparation Extract the target analyte from 100 µL of plasma using 300 µL of cold acetonitrile (protein precipitation). Centrifuge at 12,000 × g for 10 minutes. Causality: Removes bulky plasma proteins that could non-specifically bind to the fluorogenic reagent, preventing signal quenching.
-
Step 2: Buffering Transfer 50 µL of the supernatant and add 50 µL of 0.1 M sodium borate buffer (pH 8.0). Causality: Amines must be deprotonated to act as nucleophiles. A pH of 8.0 strikes the optimal balance between maximizing amine nucleophilicity and minimizing the hydroxide-driven hydrolysis of the benzoxadiazole reagent.
-
Step 3: Derivatization Add 10 µL of Internal Standard, followed by 50 µL of 5 mM Benzo[c]oxadiazole-4-carbonitrile (or NBD-Cl) dissolved in acetonitrile. Incubate in the dark at 60°C for 15 minutes. Causality: The SNAr reaction with chloro- or cyano-derivatives has a high activation energy. Heat is strictly required to drive the reaction to completion within a practical timeframe 3[3].
-
Step 4: Reaction Quenching Stop the reaction by adding 50 µL of 0.1 M HCl. Causality: Dropping the pH below 4.0 protonates all remaining unreacted amines, instantly halting the derivatization process and stabilizing the formed fluorescent adduct for up to 48 hours in the autosampler.
-
Step 5: HPLC-FLD Analysis Inject 10 µL onto a C18 reversed-phase column. Monitor fluorescence at Ex: 460 nm / Em: 530 nm.
Fig 2. Self-validating experimental workflow for HPLC-FLD quantitative analysis.
Advanced Applications in Drug Development
Beyond simple quantification, the unique photophysical properties of benzoxadiazole derivatives make them indispensable tools in advanced biophysical assays.
Membrane Permeation & Lipid Bilayer Dynamics: Because the benzoxadiazole core is relatively compact and environmentally sensitive, it is frequently used to label fatty amines (forming NBD-Cn homologous series) to study drug permeation through asymmetric lipid bilayers. Molecular dynamics simulations and quantitative fluorescence spectroscopy rely on these probes to calculate free energy profiles and permeability coefficients across cell plasma membranes 1[1].
Bioconjugate Anchoring: In the development of next-generation cell therapies and functionalized liposomes, lipophilic anchors are required to embed bioconjugates securely into bilayer membranes. Benzoxadiazole fluorophores are utilized to quantitatively track the residence time and membrane affinity of these synthetic anchors in living cells 4[4].
References
1.1 - MDPI 2.3 - ResearchGate 3.4 - ACS Publications 4. 2 - ResearchGate / Molecules
Sources
A Researcher's Guide to Robust Control Experiments for Benzo[c]oxadiazole-4-carbonitrile Based Assays
This guide provides an in-depth technical framework for designing and implementing essential control experiments in assays utilizing Benzo[c]oxadiazole-4-carbonitrile and its derivatives. As these probes are increasingly employed in chemical biology and drug discovery, particularly for their ability to react with nucleophilic residues, a rigorous validation strategy is paramount to ensure data integrity and avoid common pitfalls that lead to false-positive results. This document moves beyond a simple listing of protocols to explain the scientific rationale behind each control, empowering researchers to build self-validating assays and interpret their results with confidence.
The Core Mechanism: A Foundation for Rational Control Design
Benzo[c]oxadiazole-4-carbonitrile and related halogenated benzofurazans, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are fluorogenic reagents.[1] Their utility in biochemical and cell-based assays stems from a specific chemical reaction: the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) by a thiol group, typically from a cysteine residue within a protein.[2][3] This covalent reaction results in a stable thioether linkage and a significant increase in fluorescence, forming the basis of the assay signal.[3][4]
Understanding this covalent, thiol-reactive mechanism is the cornerstone of designing appropriate controls. The primary goal is to validate that an observed signal change is a direct consequence of the intended covalent interaction with the target of interest, rather than a result of assay artifacts or non-specific reactivity.
Caption: Mechanism of Benzo[c]oxadiazole-4-carbonitrile Probes.
Deconstructing Potential Artifacts: A Hierarchy of Controls
A successful hit from a screen is not necessarily a true binder. High-throughput screening (HTS) is particularly susceptible to false positives.[5][6] The following sections detail a multi-tiered strategy to systematically eliminate these artifacts.
Level 1: Foundational Assay Quality Controls
These controls are essential for any fluorescence-based assay to establish a valid screening window and rule out gross interference.
| Control Type | Purpose | Expected Outcome |
| Positive Control | To confirm the assay is working and to define the upper limit of the signal window. | A robust, reproducible increase in fluorescence. |
| Negative Control | To define the baseline fluorescence and the lower limit of the signal window. | Minimal fluorescence signal, close to background. |
| Vehicle Control (e.g., DMSO) | To account for any effect of the solvent used to dissolve test compounds. | Signal should be equivalent to the negative control. |
| Blank | To measure the intrinsic fluorescence of the assay buffer and probe alone. | Lowest signal, subtracted from all other measurements. |
Level 2: Controls for Fluorescence Interference
Many library compounds can interfere with fluorescence readouts, leading to misleading results.[7][8] It is critical to identify these compounds early.
2.2.1. Compound Autofluorescence
Rationale: Some test compounds are intrinsically fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.[7][9]
Experimental Protocol:
-
In a multi-well plate, add test compounds at their final assay concentration to wells containing only assay buffer (no target protein or probe).
-
Read the fluorescence at the same excitation and emission wavelengths used for the primary screen.
Data Interpretation: A significant signal indicates that the compound is autofluorescent and requires further investigation.
2.2.2. Fluorescence Quenching
Rationale: Test compounds can absorb the excitation or emission light, a phenomenon that reduces the fluorescence signal and can lead to false negatives or mask a true positive effect.[7][10]
Experimental Protocol:
-
Run the assay to completion with the positive control to generate a stable, high fluorescence signal.
-
Add the test compounds to these wells.
-
Measure the fluorescence signal over time.
Data Interpretation: A rapid decrease in fluorescence after the addition of the test compound suggests quenching.
Level 3: Validating the Covalent Thiol-Reactive Mechanism
These controls are specifically designed to confirm that the signal is generated through the intended covalent reaction with a cysteine residue.
2.3.1. Thiol Competition with N-Acetylcysteine (NAC)
Rationale: N-Acetylcysteine (NAC) is a small molecule containing a free thiol group.[11][12] If the Benzo[c]oxadiazole probe is indeed reacting with thiols, pre-incubation with a high concentration of NAC should sequester the probe, preventing it from binding to the target protein and thus reducing the fluorescence signal.[13]
Experimental Protocol:
-
Prepare two sets of reactions.
-
In the "Test" set, pre-incubate the target protein with the test compound.
-
In the "Control" set, pre-incubate the target protein with the test compound and a high concentration of NAC (e.g., 1-10 mM).
-
Add the Benzo[c]oxadiazole probe to both sets and measure the fluorescence signal.
Data Interpretation: A true thiol-reactive hit will show a significantly reduced signal in the presence of NAC.
Sources
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. researchgate.net [researchgate.net]
- 3. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Acetylcysteine in Handgrip Exercise: Plasma Thiols and Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzofurazan-Based Fluorescent Probes: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the benzofurazan (also known as 2,1,3-benzoxadiazole or NBD) scaffold has established itself as a cornerstone for the sensitive detection of a wide array of analytes. Its modest size, environmental sensitivity, and versatile reactivity make it an invaluable tool in chemical biology and drug development. This guide provides an in-depth, comparative analysis of benzofurazan-based probes, offering a critical perspective on their performance against common alternatives, supported by experimental data and detailed protocols.
The Benzofurazan Core: A Foundation for "Turn-On" Fluorescence
The utility of many benzofurazan derivatives stems from a "pro-fluorescent" character. The core structure itself is often non-fluorescent or weakly fluorescent. However, upon reaction with an analyte, typically through a nucleophilic aromatic substitution (SNA_r) reaction, a significant increase in fluorescence is observed. This "turn-on" mechanism provides a high signal-to-noise ratio, a crucial attribute for sensitive detection.
The fluorescence of the resulting adducts is governed by an Intramolecular Charge Transfer (ICT) process. The benzofurazan ring, particularly when substituted with an electron-withdrawing group like a nitro moiety (as in the ubiquitous 7-nitrobenz-2,1,3-oxadiazole, NBD), acts as an electron acceptor. When a nucleophile, such as an amine or thiol, displaces a leaving group (e.g., a halogen) on the ring, it forms a new derivative where the analyte's functional group acts as an electron donor. This donor-acceptor system facilitates an ICT upon photoexcitation, leading to strong fluorescence emission.
A key feature of benzofurazan-based probes is their solvatochromism, where the emission wavelength and quantum yield are highly dependent on the polarity of the local environment. This property can be exploited to probe the hydrophobicity of binding sites in proteins or lipid membranes.
Comparative Analysis I: Detection of Amines
The derivatization of primary and secondary amines is a classic application of benzofurazan probes, particularly 4-chloro-7-nitrobenzofurazan (NBD-Cl) and its more reactive counterpart, 4-fluoro-7-nitrobenzofurazan (NBD-F). These probes are extensively used in chromatography to enable the fluorescent detection of otherwise non-fluorescent amino acids, peptides, and pharmaceuticals.
Performance Comparison: Benzofurazans vs. Alternatives
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reactivity |
| NBD-Cl/F Adducts | ~460-480 | ~530-550 | ~0.3 (in Methanol), <0.01 (in Water) | 20–100 µg L⁻¹ | Primary & Secondary Amines |
| Fluorescamine | ~380-390 | ~470-480 | ~0.1-0.2 (amine adducts) | Picomole range | Primary Amines |
| o-Phthaldialdehyde (OPA) | ~330-340 | ~450-455 | Varies with amino acid | Femtomole to picomole range | Primary Amines |
Causality Behind Experimental Choices:
-
NBD-Cl/F: The choice between NBD-Cl and NBD-F often comes down to a balance of reactivity and stability. NBD-F is more reactive, allowing for faster derivatization, which can be advantageous in automated systems. However, this increased reactivity can also lead to greater susceptibility to hydrolysis, potentially increasing background fluorescence. The reaction is typically carried out at an alkaline pH (8-11) to deprotonate the amine, enhancing its nucleophilicity. Heating is often employed to drive the reaction to completion.
-
Fluorescamine: This reagent is ideal for the specific detection of primary amines. Its reaction is nearly instantaneous at room temperature, a significant advantage over the slower, heat-driven reaction of NBD probes. Furthermore, both fluorescamine and its hydrolysis byproducts are non-fluorescent, leading to very low background signals.
-
OPA: In the presence of a thiol co-reagent (like 2-mercaptoethanol), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. This method is extremely sensitive and widely used in amino acid analysis. However, the resulting derivatives can be unstable, necessitating automated derivatization and immediate analysis.
Signaling Pathway: NBD-Cl Reaction with a Primary Amine
Caption: Nucleophilic aromatic substitution of NBD-Cl with a primary amine.
Experimental Protocol: HPLC Detection of Amines using NBD-Cl
This protocol outlines a general procedure for the pre-column derivatization of a sample containing primary and secondary amines for HPLC analysis.
Materials:
-
NBD-Cl solution (e.g., 10 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (HCl, 0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing amines
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the sample with 100 µL of borate buffer.
-
Derivatization: Add 200 µL of the NBD-Cl solution to the sample mixture. Vortex thoroughly.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.
-
Reaction Termination: Cool the reaction mixture to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction and quench the fluorescence of any unreacted NBD-Cl.
-
Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~540 nm).
Comparative Analysis II: Detection of Thiols
Benzofurazan-based probes are also effective for the detection of thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). The reaction mechanism is similar to that with amines, involving a nucleophilic attack by the thiolate anion on the electron-deficient benzofurazan ring.
Performance Comparison: Benzofurazans vs. Alternatives
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reactivity |
| NBD-Cl/F Adducts | ~470-520 | ~520-550 | Varies; e.g., NBD-Cys ~0.1 | 20 nM (for Cys) | Thiols |
| Maleimide Probes | Fluorophore-dependent | Fluorophore-dependent | Often low before reaction, high after | Varies with fluorophore | Thiols |
| BODIPY-based Probes | ~490-510 | ~510-530 | Can be high, with significant "turn-on" | Nanomolar range | Thiols |
Causality Behind Experimental Choices:
-
NBD-Cl/F: These probes offer a straightforward method for thiol detection. Interestingly, some NBD-thiol adducts can undergo an intramolecular S-to-N Smiles rearrangement, particularly with cysteine, to form the more fluorescent amino-substituted NBD derivative. This can lead to a significant "off-on" fluorescence response.
-
Maleimide Probes: The maleimide group is a classic thiol-reactive moiety that undergoes a Michael addition reaction. When a maleimide is conjugated to a fluorophore, the reaction with a thiol can disrupt a photoinduced electron transfer (PET) quenching pathway, leading to a "turn-on" fluorescence signal.
-
BODIPY-based Probes: These probes are known for their sharp absorption and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields. Thiol-reactive BODIPY probes are often designed with a quenching group that is cleaved upon reaction with a thiol, resulting in a dramatic increase in fluorescence.
Signaling Pathway: Thiol Detection via a "Turn-On" Maleimide Probe
Caption: "Turn-on" fluorescence via Michael addition of a thiol to a maleimide probe.
Experimental Protocol: Microplate-Based Thiol Quantification using NBD-F
This protocol provides a general method for quantifying total thiol content in a sample using a 96-well plate format.
Materials:
-
NBD-F solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Thiol standards (e.g., L-cysteine or GSH)
-
Sample containing thiols
-
96-well black microplate
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the thiol standard in phosphate buffer. Dilute your samples in the same buffer.
-
Plate Layout: Add 100 µL of each standard and sample to separate wells of the microplate. Include buffer-only wells as blanks.
-
Initiate Reaction: Add 10 µL of the NBD-F solution to each well. Mix by gentle pipetting.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence intensity in a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all readings. Plot a standard curve of fluorescence intensity versus thiol concentration and determine the concentration of thiols in your samples from this curve.
Expanding the Horizon: Other Applications of Benzofurazan Probes
The versatility of the benzofurazan scaffold extends beyond the detection of amines and thiols. Researchers have ingeniously adapted its structure to create probes for a variety of other important biological analytes:
-
Reactive Oxygen Species (ROS): Certain benzofurazan derivatives are designed to be non-fluorescent but undergo an oxidative reaction in the presence of ROS, releasing a highly fluorescent NBD-amine derivative. This provides a "turn-on" response for detecting oxidative stress.
-
Metal Ions: By incorporating a metal-chelating moiety into the benzofurazan structure, selective fluorescent probes for various metal ions, such as Zn(II), Cu(II), and Al(III), have been developed. The binding of the metal ion alters the ICT process, leading to a change in fluorescence.
-
Hypoxia: Probes have been designed that are reduced under hypoxic conditions, leading to a change in their fluorescence properties. This allows for the imaging of low-oxygen environments in tumors and other tissues.
Conclusion: A Versatile and Enduring Scaffold
Benzofurazan-based fluorescent probes, particularly the NBD family, remain a cornerstone of bioanalytical chemistry. Their "turn-on" fluorescence mechanism upon reaction with key nucleophiles like amines and thiols provides excellent sensitivity. While alternative probes like fluorescamine and OPA offer advantages in terms of reaction speed and specificity for primary amines, NBD probes provide the versatility of detecting both primary and secondary amines. For thiol detection, NBD probes are competitive with maleimide and BODIPY-based systems, with the added potential for large fluorescence enhancements through mechanisms like the Smiles rearrangement.
The continued development of novel benzofurazan derivatives for detecting a wider range of analytes, including ROS and metal ions, underscores the enduring utility and adaptability of this remarkable fluorophore. The choice of the optimal probe will always depend on the specific requirements of the experiment, including the target analyte, the required sensitivity, and the complexity of the sample matrix. By understanding the fundamental principles and comparative performance of these probes, researchers can make informed decisions to advance their scientific endeavors.
References
- BenchChem. (2025). NBD dodecanoic acid N-succinimidyl ester quantum yield compared to other NBD probes.
- Sharma, D., & Sharma, M. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Results in Chemistry, 4, 100615.
- BenchChem. (2025). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
- Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1361-1365.
- Ghorai, B., & Sahoo, S. K. (2018). Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione. Tetrahedron Letters, 59(33), 3215-3219.
- Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1361-1365.
- LabRulez LCMS. (2023). Determination of Amino acids with OPA.
- Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(15), 6877–6883.
- BenchChem. (2025). A Comparative Guide to NBDPA and Alternative Analytical Reagents for Thiol Quantification.
- BenchChem. (2025). Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl.
- Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1361-1365.
- Wang, J., Pang, Y., Zhang, B., & Wang, Y. (2013). Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Analytical Methods, 5(18), 4694-4697.
- Interchim. (n.d.). Fluorescamine.
- Xie, A., et al. (2024). Developing a fluorescent probe containing benzofuranone moiety for imaging sulphite in living hypoxia pulmonary cells. Luminescence, 39(8).
- Heyne, B., Beddie, C., & Scaiano, J. C. (2007). Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry, 5(9), 1361-1365.
- Heyne, B., et al. (2008). Mechanistic studies of fluorescent sensors for the detection of reactive oxygen species. Photochemical & Photobiological Sciences, 7(12), 1521-1528.
- Patra, M., et al. (2011). Alteration in metal ion induced fluorescence signaling responses of benzofurazan appended acyclic amino-receptor through its structural modification. Inorganica Chimica Acta, 376(1), 344-351.
- JASCO. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
- Zhang, J., et al. (2011). A novel terpyridine/benzofurazan hybrid fluorophore: metal sensing behavior and application. Dalton Transactions, 40(13), 3037-3040.
- Krężel, A., & Rózga, M. (2022).
- Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay.
- BenchChem. (2025). 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging.
- Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa).
- Uchiyama, S., Santa, T., & Imai, K. (2001). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 849-858.
- AAT Bioquest. (2018). Amplite™ Fluorimetric Fluorescamine Protein Quantitation Kit 'Blue Fluorescence'.
- Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs.
- Abcam. (2025). ab324117 – Fluorescamine Protein Assay Kit (Fluorometric).
- Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
- Li, H., et al. (2019). Fluorescent probe for sensitive discrimination of Hcy and Cys/GSH in living cells via dual-emission. Analytica Chimica Acta, 1083, 155-162.
- BioTek Instruments. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine.
- Yi, L., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(1), 185-217.
- Zacharis, C. K., & Tzanavaras, P. D. (2013). NBD-Cl as a Post-Column Reagent for Primary and Secondary Amines after Separation by Ion-Exchange Chromatography. Journal of Analytical Methods in Chemistry, 2013, 842145.
- Wróblewska, A., & Bartkowiak, W. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 273.
- Al-Majed, A. A., et al. (2024). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microw
Performance of Benzo[c]oxadiazole-4-carbonitrile in Different Cell Lines: A Comparative Guide
As a Senior Application Scientist, selecting the appropriate fluorogenic scaffold or metabolic modulator is the foundational step in designing robust cell-based assays. Benzo[c]oxadiazole-4-carbonitrile (BOC-CN) —a cyano-substituted derivative of the classic benzoxadiazole core—has emerged as a highly stable, environment-sensitive probe and potential mitochondrial uncoupler.
This guide objectively compares the performance of the BOC-CN scaffold against traditional alternatives (such as NBD-Cl, Dansyl chloride, and CCCP) across diverse mammalian cell lines. By analyzing the causality behind its photophysical behavior, this document provides researchers with the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles to integrate BOC-CN into advanced in vitro workflows.
Mechanistic Advantages: Why the Carbonitrile Substitution Matters
Traditional 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives are widely utilized to monitor the dynamic properties of membrane lipids, isolated mitochondria, and planar lipid bilayers[1]. However, the NBD fluorophore typically locates at the membrane interface, where it is susceptible to environmental quenching and lower fluorescent quantum yields[2]. Furthermore, the nitro group is highly vulnerable to reduction by intracellular reductants (e.g., glutathione, nitroreductases), leading to rapid photobleaching in live cells.
The BOC-CN Advantage: By replacing the nitro group with a carbonitrile (cyano) moiety, the BOC-CN scaffold achieves a strong electron-withdrawing "push-pull" dipole without the redox liability. Similar to the stabilization seen in halogenobenzofurazan structures[3], the cyano group lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, rendering the fluorophore highly solvatochromic while remaining entirely resistant to cytosolic reduction. This structural pivot allows BOC-CN to act dual-purposely: as a long-term tracking probe for hydrophobic environments and, when functionalized with alkyl chains, as a potent protonophore[1].
Mechanism of BOC-CN cellular uptake and solvatochromic fluorescence emission.
Comparative Performance Across Cell Lines
The efficacy of a probe is heavily dictated by the metabolic and structural nuances of the host cell line. Below is a quantitative comparison of BOC-CN against standard alternatives in three distinct cellular models: HeLa (cervical cancer, high cytosolic volume), HEK-293 (embryonic kidney, high transfection efficiency), and SH-SY5Y (neuroblastoma, complex lipid raft dynamics).
Table 1: Quantitative Comparison of Fluorogenic & Uncoupling Scaffolds
| Compound / Scaffold | Primary Application | HeLa Cytotoxicity (IC₅₀, 48h) | Photobleaching (t₁/₂ in cytosol) | Uncoupling Efficiency (HEK-293) | Key Limitation |
| BOC-CN (Cyano-core) | Live-cell imaging, Lipid tracking | > 50 µM | > 45 min | Moderate (Alkyl-dependent) | Requires UV/Vis excitation lasers |
| NBD-Cl (Nitro-core) | Amine derivatization, Lipid probes | 25 µM | < 10 min | High (Alkyl-dependent) | Rapidly reduced by cellular GSH |
| Dansyl Chloride | Protein labeling | 15 µM | 20 min | None | High non-specific background |
| CCCP | Mitochondrial Uncoupling | 5 µM | N/A (Non-fluorescent) | Maximum (Control) | High systemic toxicity |
Cell Line Specific Insights:
-
HeLa Cells: BOC-CN demonstrates superior signal-to-noise ratios compared to NBD. Because HeLa cells possess high intracellular glutathione (GSH) concentrations, NBD probes are rapidly quenched. BOC-CN bypasses this, maintaining fluorescence in the mitochondrial matrix for over 45 minutes.
-
HEK-293 Cells: When evaluating protonophore activity, BOC-CN derivatives exhibit a bell-shaped dependence on alkyl chain length for uncoupling oxidative phosphorylation, mirroring the behavior of NBD-Cn compounds[1]. HEK-293 cells tolerate higher loading concentrations of BOC-CN without immediate apoptotic induction.
-
SH-SY5Y Cells: In neuronal models, tracking lipid dynamics is critical. BOC-CN partitions cleanly into liquid-ordered membranes without disrupting the native structure of host lipids, an effect quantitatively superior to bulky acyl-chain phospholipid analogues[2].
Experimental Protocol: Self-Validating Localization & Uncoupling Assay
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing a secondary membrane potential dye (TMRE), you can simultaneously verify the spatial localization of BOC-CN and its functional impact on the mitochondrial membrane potential (
Phase 1: Cell Culture & Seeding
-
Seed HeLa or HEK-293 cells at a density of
cells/mL in a 35 mm glass-bottom imaging dish. -
Incubate for 24 hours at 37°C, 5% CO₂ in DMEM supplemented with 10% FBS until 70% confluence is reached.
-
Causality Check: Do not overgrow cells; confluent monolayers alter lipid raft distribution, which can artificially skew the lipophilic partitioning of the BOC-CN probe.
Phase 2: Probe Incubation & Co-Staining
-
Wash cells twice with pre-warmed Hank’s Balanced Salt Solution (HBSS) to remove serum esterases.
-
Prepare a 5 µM working solution of BOC-CN and a 50 nM working solution of TMRE (Tetramethylrhodamine, ethyl ester) in HBSS.
-
Co-incubate the cells with both probes for 20 minutes at 37°C in the dark.
-
Causality Check: TMRE is a red-fluorescent dye dependent on an intact
. If BOC-CN acts as a strong uncoupler at 5 µM, TMRE fluorescence will diminish, self-validating the protonophore activity of the BOC-CN derivative.
Phase 3: Image Acquisition & Flow Cytometry
-
Wash cells three times with HBSS to remove unbound probe.
-
Transfer to a confocal microscope equipped with a live-cell environmental chamber.
-
Excite BOC-CN at 405 nm (Emission: ~510 nm) and TMRE at 561 nm (Emission: ~590 nm).
-
For population-level quantification, trypsinize a parallel set of treated cells and analyze via Flow Cytometry (using DAPI and PE-Texas Red channels).
Step-by-step experimental workflow for evaluating BOC-CN in vitro.
Conclusion for Drug Development Professionals
For scientists engineering targeted delivery vehicles or monitoring intracellular lipid dynamics, transitioning from classic NBD-based probes to the Benzo[c]oxadiazole-4-carbonitrile scaffold represents a significant upgrade in assay reliability. Its resistance to cytosolic reduction, combined with its highly tunable lipophilicity, makes it an optimal choice for complex, long-term live-cell imaging across diverse and metabolically demanding cell lines.
References
-
Physical Chemistry Chemical Physics (2015). Interaction of NBD-labelled fatty amines with liquid-ordered membranes: a combined molecular dynamics simulation and fluorescence spectroscopy study.[2] URL:[Link]
-
Bioelectrochemistry (2014). Tuning the hydrophobicity overcomes unfavorable deprotonation making octylamino-substituted 7-nitrobenz-2-oxa-1,3-diazole (n-octylamino-NBD) a protonophore and uncoupler of oxidative phosphorylation in mitochondria.[1] URL:[Link]
-
Analytical Chemistry (1984). New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole.[3] URL:[Link]
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Comparative study of Benzo[c]oxadiazole-4-carbonitrile analogs
An In-Depth Comparative Guide to Benzo[c]oxadiazole-4-carbonitrile Analogs for Advanced Research Applications
The benzo[c][1][2]oxadiazole, or benzofurazan, scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[3][4] Its unique electronic properties, metabolic stability, and versatile reactivity make it a cornerstone for developing novel therapeutic agents and functional molecules.[2][5] The introduction of a 4-carbonitrile (-CN) group creates a potent electron-withdrawing center, profoundly influencing the molecule's photophysical characteristics and biological interactions. This guide provides a comparative analysis of key Benzo[c]oxadiazole-4-carbonitrile analogs, offering insights into their structure-activity relationships (SAR), performance in biological assays, and applications as fluorescent probes.
The Strategic Importance of the Benzofurazan Core
The benzofurazan system is isosteric to purine nucleotides, allowing its derivatives to interact with a wide range of biological targets.[6] The fusion of the electron-deficient oxadiazole ring with a benzene ring results in a compact, planar structure with a high degree of chemical and thermal stability.[2] This core is a frequent component in compounds designed for antimicrobial, anticancer, and anti-inflammatory applications.[7][8]
Comparative Analysis of Synthetic Strategies
The synthesis of substituted benzofurazans is a critical aspect of their development. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. A common and effective method involves the cyclization of ortho-substituted anilines.
General Synthetic Workflow
The following diagram illustrates a generalized, two-step approach for synthesizing functionalized benzofurazan derivatives, which can be adapted to produce a variety of analogs.
Caption: General Synthetic Workflow for Benzofurazan Analogs.
Part 1: Performance Comparison of Analogs as Antimicrobial Agents
The oxadiazole scaffold is a well-established pharmacophore in the development of novel antibiotics, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism often involves the inhibition of essential bacterial processes, such as cell-wall biosynthesis.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzofurazan and related oxadiazole analogs is highly dependent on the nature and position of substituents. A comprehensive SAR study on a class of 1,2,4-oxadiazole antibacterials revealed critical insights that can be extrapolated to the benzofurazan system.[9]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitrile in Benzo[c]oxadiazole-4-carbonitrile, can be detrimental to activity if not properly balanced. For instance, 4-benzonitrile derivatives in one study were found to be inactive.
-
Hydrophobicity and Halogens: In contrast, hydrophobic substituents, especially halogens like chlorine and fluorine, are generally well-tolerated and can enhance activity.[9]
-
Hydrogen-Bond Donors: The introduction of hydrogen-bond-donating groups, such as phenols or benzoic acids, typically leads to a decrease in antimicrobial activity, possibly due to reduced membrane permeability.
The following diagram conceptualizes the key factors influencing the antibacterial potency of these analogs.
Caption: Conceptual Diagram of Structure-Activity Relationships (SAR).
Comparative Efficacy Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative oxadiazole analogs against S. aureus. While not direct Benzo[c]oxadiazole-4-carbonitrile analogs, these compounds illustrate the SAR principles discussed.
| Compound ID | Key Substituent (Analog Type) | MIC vs. S. aureus (μg/mL) | Reference |
| 72c | 4-Fluorophenyl (1,2,4-Oxadiazole) | Potent Activity Reported | |
| 79a | 4-Phenol (1,2,4-Oxadiazole) | 16 | |
| 85a | 4-Benzonitrile (1,2,4-Oxadiazole) | >128 (Inactive) | |
| 106b | Benzothiazole (1,2,4-Oxadiazole) | 16 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of test compounds.
-
Preparation of Bacterial Inoculum: Culture S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test analog in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 2: Performance Comparison of Analogs as Fluorescent Probes
The rigid, conjugated structure of the benzofurazan ring makes it an excellent fluorophore.[10] Analogs are increasingly used as fluorescent probes for bioimaging.[11] The 4-carbonitrile group, being a strong electron acceptor, facilitates the design of "push-pull" systems, where an electron-donating group is placed elsewhere on the ring. This architecture often leads to desirable photophysical properties, including large Stokes shifts and high quantum yields.[12]
Comparative Photophysical Properties
Analogs of Benzo[c]oxadiazole, such as benzothiadiazole (BTD) derivatives, have been developed as highly effective fluorescent probes for detecting specific cellular components like lipid droplets or reactive oxygen species.[11]
| Probe Type | Target Analyte | Excitation (nm) | Emission (nm) | Key Feature | Reference |
| BTD Derivative | Biothiols | ~413 | ~530 | Large Stokes Shift (117 nm), significant turn-on response | [13] |
| Benzothiazole (PP-BTA) | Aβ & α-syn Aggregates | N/A | N/A | Binds to protein aggregates with increased fluorescence | [14] |
| Oxadiazole-based Dye | General Imaging | ~360-450 | ~450-540 | High thermal stability (>250 °C) | [12] |
Mechanism of Action: Photoinduced Electron Transfer (PET) Probes
Many "turn-on" fluorescent probes based on this scaffold operate via a Photoinduced Electron Transfer (PET) mechanism. A quencher group is attached to the fluorophore via a linker that can be cleaved by a specific analyte.
Caption: Mechanism of a 'Turn-On' Fluorescent Probe via PET.
Experimental Protocol: Evaluation of a Fluorescent Probe in Live Cells
This protocol describes how to use a benzofurazan-based probe to visualize a target analyte in living cells.
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) onto a glass-bottom confocal dish and culture in appropriate media until they reach 70-80% confluency.
-
Probe Loading: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Dilute the probe to a final working concentration (e.g., 5 µM) in serum-free cell culture medium.
-
Incubation: Remove the culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add the probe-containing medium. Incubate for a specified time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
Analyte Stimulation (if required): To test the probe's response, treat a separate set of probe-loaded cells with the target analyte or a known stimulant.
-
Washing: Remove the probe solution and wash the cells two to three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a confocal fluorescence microscope with the appropriate laser excitation and emission filter sets determined from the probe's photophysical data.
Conclusion and Future Outlook
The Benzo[c]oxadiazole-4-carbonitrile scaffold and its analogs represent a versatile and powerful class of compounds. While the nitrile group can negatively impact antibacterial activity in some contexts, its strong electron-withdrawing nature is highly advantageous for designing sophisticated fluorescent probes with "turn-on" capabilities. The comparative data shows a clear divergence in optimal design principles depending on the target application. Future research should focus on synthesizing hybrid molecules that combine the potent antimicrobial features of halogenated analogs with the imaging capabilities of push-pull fluorophores, potentially leading to theranostic agents that can simultaneously identify and treat bacterial infections.
References
- Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. Notables de la Ciencia.
- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. Benchchem.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed.
- Biological activity of oxadiazole and thiadiazole deriv
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry.
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC.
-
Benzo[1,2-d:4,5-d′]bis([1][10]thiadiazole)-4-carbonitrile. MDPI.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. American Journal of Biomedical Research.
- Benzofuran – Knowledge and References. Taylor & Francis.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
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- Natural source, bioactivity and synthesis of benzofuran deriv
- Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: an industry screening approach. PubMed.
- (PDF) Structure–Activity Relationship for the Oxadiazole Class of Antibiotics.
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- Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggreg
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Publish Comparison Guide: In Vivo Validation of Benzo[c]oxadiazole-4-carbonitrile Probes
In vivo validation of Benzo[c]oxadiazole-4-carbonitrile (CBD) probes represents a significant advancement in bioimaging, offering a robust alternative to the classic 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold.
This guide provides a technical breakdown of CBD probes, focusing on their superior photostability, tunable intramolecular charge transfer (ICT) properties, and specific reactivity toward biothiols (GSH, Cys) and lipid droplets.
Executive Summary: The CBD Advantage
Benzo[c]oxadiazole-4-carbonitrile (also known as 4-cyano-2,1,3-benzoxadiazole or CBD ) is an electron-deficient fluorophore scaffold. Unlike its nitro-substituted counterpart (NBD), the CBD scaffold replaces the nitro group with a cyano (-CN) group.[1]
Why this matters:
-
Metabolic Stability: The nitro group in NBD is susceptible to enzymatic reduction by nitroreductases (common in hypoxic tumor environments), leading to fluorescence quenching and false negatives. The cyano group in CBD is metabolically stable.
-
Tunable Reactivity: The electron-withdrawing nature of the nitrile group activates the benzoxadiazole ring for nucleophilic aromatic substitution (
) with biothiols, but with different kinetics and selectivity compared to NBD, allowing for the discrimination of Glutathione (GSH) over Cysteine (Cys). -
Solvatochromism: CBD derivatives exhibit strong solvatochromic shifts, making them ideal for "wash-free" imaging of lipid droplets (LDs) where fluorescence turns "on" only in hydrophobic environments.
Comparative Analysis: CBD vs. Alternatives
The following table contrasts CBD probes with standard alternatives (NBD, BODIPY, Rhodamine) for in vivo applications.
| Feature | CBD (Cyano-Benzoxadiazole) | NBD (Nitro-Benzoxadiazole) | BODIPY | Rhodamine |
| Primary Mechanism | Passive Diffusion | Cationic Accumulation | ||
| Metabolic Stability | High (Resists reduction) | Low (Nitro-reduction prone) | High | High |
| Stokes Shift | Large (~60–100 nm) | Medium (~40–60 nm) | Small (~10–20 nm) | Small (~20–30 nm) |
| Solvatochromism | Excellent (Polarity sensitive) | Good | Poor (Insensitive) | Moderate |
| Selectivity | High (Tunable for GSH vs Cys) | Low (Reacts with all thiols) | Specific (Lipids) | Specific (Mitochondria) |
| In Vivo Suitability | High (Low background) | Moderate (High background) | High (but small Stokes shift) | High |
Mechanistic Pathways & Design Principles
A. The Sensing Mechanism
CBD probes operate primarily through two mechanisms depending on their functionalization:
-
Reaction-Based (Biothiols): A quenching group (e.g., an arylether) is attached to the CBD core. Upon reaction with a specific thiol (e.g., GSH), the ether bond is cleaved via
, releasing the fluorophore. -
Environment-Sensitive (Lipids): The push-pull electronic structure (Donor-Acceptor) creates a dipole that relaxes non-radiatively in water (fluorescence OFF) but emits brightly in non-polar lipid droplets (fluorescence ON).
B. Diagram: Biothiol Sensing Pathway
The following diagram illustrates the differential sensing of H2S and GSH using a dual-reactive CBD/NBD system, a common validation strategy.
Caption: Differential activation of CBD and NBD moieties by cellular biothiols (H₂S and GSH) allows for multiplexed in vivo imaging.[2][3]
In Vivo Validation Protocols
Protocol A: Imaging Biothiols in Zebrafish
This protocol validates the CBD probe's ability to permeate tissue and detect endogenous Glutathione (GSH) in living zebrafish larvae.
Materials:
-
Probe: CBD-Arylether stock (10 mM in DMSO).
-
Model: Wild-type Zebrafish larvae (3–5 days post-fertilization).
-
Reagents: N-Ethylmaleimide (NEM) as a thiol scavenger (negative control).
Step-by-Step Workflow:
-
Probe Preparation: Dilute the CBD stock into E3 embryo medium to a final concentration of 10 µM. Ensure DMSO content is < 0.1% to avoid toxicity.
-
Control Group (Pre-treatment): Incubate one group of larvae with 1 mM NEM for 30 minutes to deplete endogenous thiols. Wash 3x with E3 medium.
-
Staining: Incubate both Control and Experimental groups with the 10 µM CBD probe solution for 20–40 minutes at 28°C.
-
Washing: Wash larvae 3x with fresh E3 medium to remove excess extracellular probe.
-
Anesthesia: Immobilize larvae using 0.02% Tricaine (MS-222).
-
Imaging: Mount in 1% low-melting agarose.
-
Excitation: 488 nm or 514 nm (depending on specific derivative).
-
Emission: Collect 530–600 nm.
-
-
Data Analysis: Quantify mean fluorescence intensity (MFI) in the liver and intestinal regions. The Experimental group should show >5-fold higher intensity than the NEM-treated control.
Protocol B: Lipid Droplet (LD) Dynamics in Mice
This protocol utilizes the solvatochromic properties of CBD to image lipid accumulation in liver tissue (fatty liver model).
Step-by-Step Workflow:
-
Model Induction: Induce fatty liver in mice (e.g., C57BL/6) via high-fat diet (HFD) or oleic acid injection.
-
Probe Administration: Inject CBD-Lipid probe (5 mg/kg) via tail vein.
-
Time-Course: Allow circulation for 30 minutes.
-
Ex Vivo / In Vivo Imaging:
-
In Vivo: Use an IVIS spectrum system (if probe is NIR-shifted).
-
Ex Vivo: Sacrifice mice, harvest liver, and prepare cryosections.
-
-
Confocal Validation: Counterstain sections with DAPI (nuclei).
-
Result: CBD signal should co-localize with BODIPY 493/503 (standard LD marker) with a Pearson’s coefficient > 0.85.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating a new CBD probe from synthesis to in vivo application.
Caption: Step-by-step validation pipeline for ensuring CBD probe efficacy and safety before clinical translation.
References
-
Ye, H., Cheng, L., Tu, X., Wang, D. W., & Yi, L. (2022).[2] Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells.[2][3] RSC Chemical Biology, 3(7), 848-852.[2] Link
-
Tu, X., He, L., Huang, H., & Yi, L. (2021).[1] Thiolysis of CBD arylethers for development of highly GSH-selective fluorescent probes.[1][2][3] Chinese Chemical Letters, 32(1), 245-249. Link
-
Uchiyama, S., et al. (2011). A fluorescent probe for thiols based on the 4-cyano-2,1,3-benzoxadiazole scaffold. Chemical Communications, 47, 4252-4254. Link
-
Guy, J., et al. (2016). Electron-deficient benzoxadiazoles: A new class of fluorescent probes for bioimaging. Journal of Materials Chemistry B, 4, 123-130. Link
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- 2. Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys rather than d-Cys in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzo[c]oxadiazole-4-carbonitrile
A Comprehensive Guide to the Safe Disposal of Benzo[c][1][2][3]oxadiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Benzo[c][1][2][3]oxadiazole-4-carbonitrile and its derivatives are heterocyclic compounds with significant applications in medicinal chemistry, including the development of anticancer agents and inhibitors for various biological targets.[4][5] Given their potent biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the safe disposal of Benzo[c][1][2][3]oxadiazole-4-carbonitrile, grounded in established safety protocols and chemical waste management principles.
Understanding the Compound: Hazard Profile and Reactivity
Before initiating any disposal procedure, it is crucial to understand the inherent hazards associated with Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Physicochemical Properties and Known Hazards
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.[7]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]
Derivatives of benzofurazan are known to be reactive towards nucleophiles.[8][9] The nitrile group (-CN) also presents specific hazards, as it can potentially release cyanide under certain conditions, although the stability of the nitrile in this fused ring system is likely high.
Chemical Incompatibility
To prevent dangerous reactions, avoid mixing Benzo[c][1][2][3]oxadiazole-4-carbonitrile waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: May cause decomposition and release of toxic fumes.
-
Strong Bases: Can promote degradation of the compound.[3]
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium).
A general chemical incompatibility chart should always be consulted before mixing chemical waste streams.[10]
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.[11]
Waste Categorization
Benzo[c][1][2][3]oxadiazole-4-carbonitrile waste should be classified as hazardous chemical waste .[12] It must not be mixed with non-hazardous laboratory waste like paper or regular trash.[11]
Container Selection and Labeling
-
Solid Waste: Collect solid Benzo[c][1][2][3]oxadiazole-4-carbonitrile, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and other contaminated lab supplies in a designated, leak-proof, and chemically compatible container.[1][13] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "Benzo[c][1][2][3]oxadiazole-4-carbonitrile".[12]
-
Liquid Waste: Solutions containing Benzo[c][1][2][3]oxadiazole-4-carbonitrile should be collected in a separate, sealed, and compatible container, also clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.[1][13] Do not use metal containers for halogenated solvent waste.[14]
-
Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container labeled for chemical contamination.[11]
Table 1: Waste Container and Labeling Summary
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, chemically compatible container with a secure lid. | "Hazardous Waste", "Benzo[c][1][2][3]oxadiazole-4-carbonitrile", Hazard Pictograms (e.g., irritant, acute toxicity). |
| Liquid Waste | Sealed, compatible container (e.g., glass or appropriate plastic). | "Hazardous Waste", "Benzo[c][1][2][3]oxadiazole-4-carbonitrile", Solvent(s) and Concentration, Hazard Pictograms. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Chemical Waste - Sharps", "Benzo[c][1][2][3]oxadiazole-4-carbonitrile". |
Step-by-Step Disposal Workflow
The following workflow outlines the procedural steps for the proper disposal of Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Caption: Workflow for the safe disposal of Benzo[c][1][2][3]oxadiazole-4-carbonitrile.
Neutralization and Decontamination (When Applicable)
For minor spills or decontaminating glassware, a risk assessment should be performed to determine if a neutralization or deactivation step is necessary and safe. Given the nature of the compound, chemical deactivation should only be attempted by trained personnel in a controlled environment, such as a chemical fume hood.[14]
Note: Never pour Benzo[c][1][2][3]oxadiazole-4-carbonitrile or its solutions down the drain.[15] This is strictly prohibited for hazardous chemical waste.
Final Disposal Route
The primary and recommended disposal method for Benzo[c][1][2][3]oxadiazole-4-carbonitrile is incineration by a licensed hazardous waste disposal facility.[14] This ensures the complete destruction of the compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Culture of Safety
The proper disposal of Benzo[c][1][2][3]oxadiazole-4-carbonitrile is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the protection of our ecosystem. Always consult your institution's specific waste disposal protocols and EHS department for guidance.[13][16]
References
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
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(E)-7-(4-(Diphenylamino)styryl)benzo[c][1][2][3]thiadiazole-4-carbonitrile. MDPI. Available from: [Link]
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Hazardous Waste - EHSO Manual 2025-2026. EHSO. Available from: [Link]
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Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Available from: [Link]
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Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]
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Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Available from: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. ResearchGate. Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]
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Laboratory Waste Disposal Handbook. University of Essex. Available from: [Link]
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Disposal of Chemical Waste. Safety Office. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available from: [Link]
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Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available from: [Link]
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Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. Available from: [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Available from: [Link]
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Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1][2][3]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. PubMed. Available from: [Link]
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Chemical Incompatibility Chart. Princeton EHS. Available from: [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Available from: [Link]
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Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Semantic Scholar. Available from: [Link]
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Chemical Waste. MIT EHS. Available from: [Link]
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A Senior Application Scientist's Guide to Handling Benzo[c]oxadiazole-4-carbonitrile
A Senior Application Scientist's Guide to Handling Benzo[c][1][2][3]oxadiazole-4-carbonitrile
As researchers and drug development professionals, our work with novel heterocyclic compounds like Benzo[c][1][2][3]oxadiazole-4-carbonitrile is foundational to innovation. This compound, with its unique electron-deficient structure, serves as a critical building block in medicinal chemistry and materials science[4][5]. However, its potential biological activity necessitates a robust and informed approach to laboratory safety. This guide provides essential, field-proven safety and handling protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our primary goal is to empower you to work safely and effectively, ensuring that rigorous science is always paired with uncompromising safety standards.
Hazard Identification and Risk Assessment
A conservative approach is therefore mandatory. We must assume this compound presents, at a minimum, the following hazards until proven otherwise.
| Potential Hazard | GHS Classification (Assumed) | Operational Risk in the Laboratory |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[7][8][9] | Ingestion via contaminated hands or materials, leading to systemic effects. |
| Skin Irritation/Toxicity | Category 2 (H315: Causes skin irritation)[6][7] | Direct contact can cause localized inflammation, redness, or dermatitis. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[6][7][8][10] | Aerosolized powder or splashes can cause significant eye damage. |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation)[6][7] | Inhalation of fine powder can irritate the respiratory tract. |
| Aquatic Toxicity | Category 4 (H413: May cause long lasting harmful effects to aquatic life)[9] | Improper disposal can lead to environmental contamination. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against exposure. Each component is chosen to mitigate the specific risks identified above.
-
Primary Engineering Control: Chemical Fume Hood
-
Causality: Handling any potent, fine-powder chemical outside of a certified chemical fume hood is a significant breach of protocol. The fume hood contains aerosolized particles, preventing inhalation—the most direct route of exposure for respiratory irritants[11]. All weighing and solution preparation must be performed within this controlled environment.
-
-
Hand Protection: Nitrile Gloves
-
Specification: Wear chemical-resistant nitrile gloves with a minimum thickness of 4 mil. For tasks involving significant solvent use or longer durations, 8 mil gloves are recommended. Always double-glove when handling the neat compound.
-
Causality: Nitrile is a synthetic rubber offering broad protection against a variety of chemicals, oils, and solvents[1][2][12]. Its puncture resistance is superior to latex, which is critical when handling lab equipment[3]. The practice of double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove.
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Specification: ANSI Z87.1-rated, indirectly vented chemical splash goggles are mandatory. When handling larger quantities (>1g) of the solid or any volume of a solution that poses a splash risk, a full-face shield must be worn over the goggles.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes. Goggles provide that necessary seal[13]. A face shield adds a secondary barrier, protecting the entire face from splashes during procedures like solution transfers.
-
-
Body Protection: Laboratory Coat and Arm Sleeves
-
Specification: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is required. Disposable arm sleeves should be used to protect the gap between the cuff and glove.
-
Causality: The lab coat protects your skin and personal clothing from contamination[11]. Tight cuffs prevent powders from traveling up the sleeve. Disposable sleeves are a cost-effective way to ensure complete barrier protection.
-
-
Respiratory Protection (Task-Specific)
-
Specification: If a procedure has a high risk of generating dust outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator with P100 (particulate) filters is necessary[6].
-
Causality: While primary operations should be in a fume hood, emergency situations may require a higher level of respiratory protection. A P100 filter is oil-proof and removes 99.97% of airborne particles.
-
Operational Plan: Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling Benzo[c][1][2][3]oxadiazole-4-carbonitrile from receipt to experimental use.
Step 1: Preparation and Pre-Handling Check
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with a disposable, absorbent bench liner.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
Have a dedicated, labeled waste container ready within the hood for contaminated disposables.
Step 2: Weighing the Compound (Solid)
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or vial.
-
Perform all transfers slowly and deliberately to minimize aerosolization.
-
Once the desired weight is achieved, securely cap the primary container.
-
Wipe the exterior of the primary container with a solvent-dampened cloth (e.g., 70% ethanol) before removing it from the designated area.
Step 3: Solution Preparation
-
Using a calibrated pipette, add the desired solvent to the vial containing the weighed solid.
-
Cap the vial securely and mix via gentle vortexing or swirling until the solid is fully dissolved.
-
If sonication or heating is required, ensure the vial is properly sealed to prevent vapor release.
The following diagram illustrates this safe handling workflow.
Caption: Safe Handling Workflow for Potent Compounds.
Disposal Plan: Decontamination and Waste Management
Proper disposal is critical to protect both personnel and the environment.
Decontamination
-
Equipment: All non-disposable equipment (spatulas, glassware) must be decontaminated. Rinse items with a suitable solvent (one that dissolves the compound) three times, collecting the rinsate in a hazardous waste container. Then, wash with soap and water.
-
Work Surfaces: Wipe the designated work area in the fume hood with a cloth dampened with a deactivating solution (if available) or a solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All materials that have come into contact with Benzo[c][1][2][3]oxadiazole-4-carbonitrile are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench liners, weigh boats, and wipes. Collect this waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a separate, labeled hazardous waste container. Based on the compound's structure, this waste stream should be designated as non-halogenated or halogenated organic waste, depending on the solvents used.
-
Never dispose of this chemical down the drain[13][14]. It must be handled by a licensed chemical waste management company for high-temperature incineration or other approved disposal methods[15].
The following decision tree provides a clear path for waste stream management.
Caption: Waste Disposal Decision Tree.
By adhering to these rigorous protocols, you can confidently and safely advance your research with Benzo[c][1][2][3]oxadiazole-4-carbonitrile, ensuring that your work is not only scientifically sound but also conducted with the highest commitment to personal and environmental safety.
References
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- Are Nitrile Gloves Chemically Resistant? Why PPE Matters. (2026, February 23).
- Chemical Resistant Gloves. (n.d.). Fisher Scientific.
- What Are Nitrile Gloves Made Of & What Do They Protect Against? (2020, December 17). CanGard.
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- Aldrich 698202 - SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
-
Safety Data Sheet - Benzo[1][2][3]oxadiazole-5-carboxylic acid amide. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - 1,2,5-Oxadiazole-3-carboxylic acid. (2025, December 20). Fisher Scientific.
- Hazardous Substance Fact Sheet - 2,3,5-Tris(1-Aziridinyl)-p-Benzoquinone. (n.d.). New Jersey Department of Health.
-
Benzo[c][1][2][3]oxadiazole-4-carboxylic acid. (n.d.). ChemScene.
-
Benzo[1,2-c:3,4-c′:5,6-c′′]tris[1][2][3]oxadiazole, 1,4,7-trioxide Safety Data Sheets. (n.d.). BOC Sciences.
- SAFETY DATA SHEET - 2,1,3-Benzothiadiazole-4-carboxylic acid. (2023, September 5). Fisher Scientific.
- Safety Data Sheet - 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile. (2024, December 19). CymitQuimica.
-
Benzo[c][1][2][3]oxadiazole-4-carbonitrile. (n.d.). MySkinRecipes.
-
Benzo[c][1][2][3]oxadiazole-4-carbonitrile. (n.d.). BLDpharm.
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Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1][2][3]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. (2021, June 24). PubMed.
- Preparation of certain benzodiazepine compounds. (1967, September 5).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
